2,3,4-Trihydroxybutanal
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,4-trihydroxybutanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBSYETUWUMLBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862748 | |
| Record name | 2,3,4-Trihydroxybutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7558-94-3 | |
| Record name | 2,3,4-Trihydroxybutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3,4-Trihydroxybutanal: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4-Trihydroxybutanal, an aldotetrose monosaccharide with the chemical formula C₄H₈O₄, is a molecule of significant interest in biochemistry and drug development.[1][2] As a four-carbon sugar, it exists as four distinct stereoisomers due to the presence of two chiral centers at its C2 and C3 positions.[3] These stereoisomers—D-Erythrose, L-Erythrose, D-Threose, and L-Threose—exhibit unique chemical and physical properties that dictate their biological roles.[4] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of this compound, with a focus on its stereoisomers.
Chemical Structure and Stereoisomerism
The fundamental structure of this compound consists of a four-carbon chain with a terminal aldehyde group (-CHO) and hydroxyl groups (-OH) on the remaining three carbon atoms.[1][2] The spatial arrangement of the hydroxyl groups on the chiral carbons (C2 and C3) gives rise to four stereoisomers, which are enantiomeric pairs of diastereomers.[4]
-
Erythrose : In the Fischer projection, the two hydroxyl groups on the chiral carbons are on the same side of the carbon chain.[5]
-
Threose : In the Fischer projection, the two hydroxyl groups on the chiral carbons are on opposite sides of the carbon chain.[5]
The D/L designation is determined by the position of the hydroxyl group on the chiral carbon furthest from the aldehyde group (C3). If the hydroxyl group is on the right in the Fischer projection, it is the D-isomer; if it is on the left, it is the L-isomer.[6]
The IUPAC names for the four stereoisomers are:
In aqueous solutions, these sugars exist in equilibrium between their open-chain aldehyde form and cyclic five-membered ring structures known as furanoses.[7][12] This cyclization occurs through an intramolecular reaction between the hydroxyl group on C4 and the aldehyde group on C1, creating a new chiral center at C1 (the anomeric carbon) and resulting in α and β anomers.[7][12]
Physicochemical Properties
The physical and chemical properties of the this compound stereoisomers are summarized in the tables below. It is important to note that some of the data, particularly boiling points, are estimated values.
Table 1: General Physicochemical Properties
| Property | Value |
| Molecular Formula | C₄H₈O₄[14] |
| Molecular Weight | 120.10 g/mol [14] |
| XLogP3-AA | -2.2[11][14] |
| Hydrogen Bond Donor Count | 3[15][16] |
| Hydrogen Bond Acceptor Count | 4[15][16] |
| Rotatable Bond Count | 3[15][16] |
| Topological Polar Surface Area | 77.8 Ų[11][14] |
Table 2: Stereoisomer-Specific Properties
| Stereoisomer | CAS Number | Appearance | Melting Point (°C) | Boiling Point (°C) (estimated) | Specific Optical Rotation [α]D |
| D-Erythrose | 583-50-6[17] | Syrup[17] | Not applicable | 144.07[18] | +1° → -14.5° (c=11 in water)[17] |
| L-Erythrose | 533-49-3[19] | Clear light yellow liquid[20] | 164[19] | 144.07[19] | +11.5° (8 min) → +30.5° (final, c=3)[19] |
| D-Threose | 95-43-2[2][21] | Syrup[2] | 130[21] | 144.07[21] | -12.3° (c=4 in water)[2][21] |
| L-Threose | 95-44-3[9] | Colorless to light yellow viscous liquid[22] | 162-163[12] | 311.1 ± 21.0[12] | Not available |
Table 3: Solubility Data
| Stereoisomer | Water | Alcohol | Other Solvents |
| D-Erythrose | Soluble[17] | Not specified | Not specified |
| L-Erythrose | Soluble[3] | Not specified | Not specified |
| D-Threose | Very soluble[2] | Slightly soluble[2] | Practically insoluble in ether and petroleum ether[2] |
| L-Threose | Soluble[12] | Slightly soluble in methanol[12] | Sparingly soluble in DMSO[12] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and identification of the this compound stereoisomers. Due to their existence as a mixture of open-chain and cyclic forms in solution, their NMR spectra can be complex.
D-Erythrose:
-
¹³C NMR (D₂O): The anomeric carbon (C-1) of the furanose forms typically appears in the 90-110 ppm region.[12]
-
¹H NMR (D₂O): Anomeric protons (H-1) of the cyclic forms are observed downfield around 4.5-5.5 ppm. Other protons attached to the carbon backbone and hydroxyl groups resonate between 3.0 and 4.5 ppm.[12]
-
IR Spectrum: The IR spectrum is characterized by a broad absorption band in the region of 3600-3200 cm⁻¹ due to the O-H stretching of the multiple hydroxyl groups. A weak to medium absorption band around 1730 cm⁻¹ can be attributed to the C=O stretching of the aldehyde group in the open-chain form. Strong C-O stretching bands are observed in the 1150-1050 cm⁻¹ region.[14]
D-Threose:
-
¹³C NMR (D₂O, pH 8.5): In solution, D-Threose exists in equilibrium with its cyclic forms and other species. The spectrum shows multiple signals corresponding to the different carbon environments in these structures.[18]
Experimental Protocols
Synthesis of D-Erythrose from D-Glucose (Oxidative Cleavage)
This protocol describes the synthesis of D-Erythrose from D-Glucose using lead tetraacetate.[6][7]
Materials:
-
D-Glucose
-
Lead tetraacetate (Pb(OAc)₄)
-
Anhydrous acetic acid
-
Oxalic acid dihydrate
-
Ethyl acetate (B1210297)
-
0.05 N Hydrochloric acid
-
Amberlite IR4B resin
Procedure:
-
Dissolve D-Glucose in anhydrous acetic acid.
-
Add two molar equivalents of lead tetraacetate to the solution and stir. The reaction is typically rapid.
-
To precipitate the excess lead, add a solution of oxalic acid dihydrate in acetic acid.
-
Filter the mixture to remove the lead oxalate (B1200264) precipitate.
-
Extract the filtrate with ethyl acetate to isolate the di-O-formyl-D-erythrose intermediate.
-
Evaporate the ethyl acetate to obtain the intermediate as an oil.
-
Hydrolyze the di-O-formyl-D-erythrose by dissolving it in 0.05 N hydrochloric acid and heating at 50°C for approximately two hours.
-
Monitor the hydrolysis polarimetrically until a constant rotation is observed.
-
Remove the hydrochloric acid using an Amberlite IR4B resin column to yield an aqueous solution of D-Erythrose.[7]
Caption: Workflow for the synthesis of D-Erythrose from D-Glucose.
Synthesis of L-Threose from L-Ascorbic Acid
This protocol outlines the synthesis of L-Threose from L-Ascorbic Acid (Vitamin C).[18]
Materials:
-
L-Ascorbic acid
-
Calcium carbonate (CaCO₃)
-
30% Hydrogen peroxide (H₂O₂)
-
Deionized water
Procedure:
-
Dissolve L-ascorbic acid in deionized water in a suitable reaction vessel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add calcium carbonate to the cold solution with stirring.
-
To the resulting suspension, slowly add 30% hydrogen peroxide while maintaining the reaction temperature between 0-5 °C.
-
After the addition is complete, continue stirring for the specified time according to detailed literature procedures to yield L-Threose.
Biological Significance and Signaling Pathways
D-Erythrose in the Pentose (B10789219) Phosphate (B84403) Pathway
D-Erythrose, in its phosphorylated form D-Erythrose-4-phosphate, is a key intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP).[5] The PPP is a crucial metabolic pathway that runs parallel to glycolysis and is vital for the production of NADPH (for reductive biosynthesis and antioxidant defense) and the synthesis of precursors for nucleotides and aromatic amino acids.[5]
D-Erythrose-4-phosphate is interconverted with other sugar phosphates by the enzymes transketolase and transaldolase.[5] It also serves as a precursor for the shikimate pathway, which leads to the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan.[5]
Caption: The central role of D-Erythrose-4-Phosphate in the Pentose Phosphate Pathway.
L-Threose and Protein Glycation
L-Threose is a significant degradation product of L-ascorbic acid (Vitamin C) under physiological conditions.[12][23] Due to its free aldehyde group, L-Threose is a potent glycating agent.[12] It can react non-enzymatically with the free amino groups of proteins, primarily lysine (B10760008) and arginine residues, in a process known as the Maillard reaction.[24] This reaction initiates a cascade of events leading to the formation of Advanced Glycation End-products (AGEs).[24] The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications.[24]
The initial step of glycation is the formation of a reversible Schiff base, which then rearranges to a more stable Amadori product.[9] Subsequent oxidation, dehydration, and cyclization reactions lead to the irreversible formation of AGEs, which can cause protein cross-linking and impair protein function.[9]
Caption: The pathway of protein glycation initiated by L-Threose.
Conclusion
This compound and its stereoisomers are fundamental molecules in carbohydrate chemistry and biology. D-Erythrose plays a central role in cellular metabolism as a key intermediate in the pentose phosphate pathway. Conversely, L-Threose, a degradation product of vitamin C, is a potent glycating agent implicated in cellular damage associated with aging and diabetes. A thorough understanding of the distinct properties and biological activities of each stereoisomer is essential for researchers in the fields of biochemistry, drug development, and nutritional science. The provided experimental protocols and pathway diagrams serve as a valuable resource for further investigation into these important tetrose sugars.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. D-Threose (1-¹³C, 99%) 1.8% in HâO - Cambridge Isotope Laboratories, CLM-1139-0 [isotope.com]
- 4. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 5. hmdb.ca [hmdb.ca]
- 6. NP-MRD: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (NP0000014) [np-mrd.org]
- 7. hmdb.ca [hmdb.ca]
- 8. bmse000125 D-Trehalose at BMRB [bmrb.io]
- 9. researchgate.net [researchgate.net]
- 10. D-Erythrose [drugfuture.com]
- 11. Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. D-(-)-ERYTHROSE(583-50-6) IR Spectrum [m.chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. benchchem.com [benchchem.com]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. hmdb.ca [hmdb.ca]
- 20. hmdb.ca [hmdb.ca]
- 21. scienceopen.com [scienceopen.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Ascorbic acid glycation: the reactions of L-threose in lens tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Stereoisomers of 2,3,4-Trihydroxybutanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of the stereoisomerism of 2,3,4-trihydroxybutanal, an aldotetrose monosaccharide. A thorough understanding of the spatial arrangement of atoms in such molecules is critical in drug development and biological research, as different stereoisomers can exhibit distinct biological activities and chemical properties.
Molecular Structure and Chirality
This compound is a four-carbon sugar containing an aldehyde functional group (-CHO) at position C1 and hydroxyl groups (-OH) at positions C2, C3, and C4.[1] Its chemical formula is C₄H₈O₄.[2] The key to its stereoisomerism lies in the presence of chiral centers, which are carbon atoms bonded to four different substituent groups.[3]
In the this compound molecule, carbons C2 and C3 are chiral centers.[4]
-
C2 is bonded to -H, -OH, a -CHO group, and the -CH(OH)CH₂OH group.
-
C3 is bonded to -H, -OH, a -CH(OH)CHO group, and a -CH₂OH group.
Carbon C4 is not chiral as it is bonded to two identical hydrogen atoms. With two chiral centers (n=2), the maximum number of possible stereoisomers is calculated using the formula 2ⁿ, resulting in 2² = 4 distinct stereoisomers.[4] These stereoisomers exist as two pairs of enantiomers.
Fischer Projections and Nomenclature
The stereoisomers of this compound are best represented using Fischer projections. In this convention, the carbon backbone is drawn vertically with the most oxidized carbon (the aldehyde group) at the top.[5] The horizontal lines represent bonds projecting out towards the viewer, while vertical lines represent bonds projecting away.
The four stereoisomers are classified into two families: Erythrose and Threose .[6]
-
Erythrose : The two hydroxyl groups on the adjacent chiral centers (C2 and C3) are on the same side in the Fischer projection.[7]
-
Threose : The two hydroxyl groups on the adjacent chiral centers (C2 and C3) are on opposite sides in the Fischer projection.[7]
Furthermore, the D/L configuration is determined by the position of the hydroxyl group on the chiral center furthest from the aldehyde group (C3). If the -OH group is on the right, it is a D-sugar ; if it is on the left, it is an L-sugar .[5][8]
The four stereoisomers are therefore:
-
D-Erythrose
-
L-Erythrose
-
D-Threose
-
L-Threose
Figure 1: Fischer Projections of the Four Stereoisomers.
Stereoisomeric Relationships: Enantiomers and Diastereomers
The relationships between these four isomers are crucial for understanding their properties.
-
Enantiomers are stereoisomers that are non-superimposable mirror images of each other.[9] In a pair of enantiomers, all chiral centers have the opposite configuration.[10]
-
D-Erythrose and L-Erythrose are enantiomers.
-
D-Threose and L-Threose are enantiomers.
-
-
Diastereomers are stereoisomers that are not mirror images of each other.[11] This occurs when two molecules have multiple chiral centers, and at least one, but not all, of the chiral centers are different.[10]
-
Epimers are a specific type of diastereomer that differs in configuration at only one chiral center.[8]
-
D-Erythrose and D-Threose are C2 epimers because they only differ in the stereochemistry at the second carbon atom.[12]
-
Figure 2: Relationships between Stereoisomers.
Data Presentation: Summary of Stereoisomers
The properties and configurations of the four stereoisomers are summarized in the table below. The absolute configuration (R/S) of each chiral center is determined using the Cahn-Ingold-Prelog priority rules.
| Name | Fischer Projection | C2 Configuration | C3 Configuration | Relationship |
| D-Erythrose | R | R | Enantiomer of L-Erythrose; Diastereomer of D-Threose and L-Threose.[11] | |
| L-Erythrose | S | S | Enantiomer of D-Erythrose; Diastereomer of D-Threose and L-Threose.[10] | |
| D-Threose | S | R | Enantiomer of L-Threose; Diastereomer of D-Erythrose and L-Erythrose.[11] | |
| L-Threose | R | S | Enantiomer of D-Threose; Diastereomer of D-Erythrose and L-Erythrose.[5] |
Experimental Protocols and Considerations
While this guide focuses on the theoretical stereochemistry, the practical differentiation and characterization of these isomers are paramount in a laboratory setting. Detailed protocols for the synthesis or resolution of specific stereoisomers are typically found in specialized organic chemistry literature and depend on the desired isomer and starting materials. However, a key experimental technique for analyzing these compounds is polarimetry.
Protocol Principle: Polarimetry for Distinguishing Enantiomers
Objective: To measure the optical rotation of a chiral compound to distinguish between enantiomers and determine its specific rotation.
Methodology:
-
Sample Preparation: A solution of the purified stereoisomer (e.g., D-Erythrose) is prepared at a known concentration (c, in g/mL) in a suitable achiral solvent (e.g., water).
-
Instrumentation: A polarimeter is calibrated according to the manufacturer's instructions.
-
Measurement: The prepared solution is placed in a polarimeter cell of a known path length (l, in decimeters).
-
Data Acquisition: Plane-polarized light is passed through the sample. Chiral molecules will rotate the plane of this light.[5] The observed angle of rotation (α) is measured. Enantiomers rotate light by equal magnitudes but in opposite directions.[5] For example, if D-Erythrose causes a positive (dextrorotatory, +) rotation, its enantiomer, L-Erythrose, will cause an equal negative (levorotatory, -) rotation under identical conditions.
-
Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (c * l) This value is a characteristic physical property of a specific enantiomer.
Note on Diastereomers: Unlike enantiomers, diastereomers have different physical properties, such as melting points, boiling points, and solubilities.[11] These differences can be exploited for their separation using techniques like fractional crystallization or chromatography.
Figure 3: Logical Workflow for Stereoisomer Analysis.
Conclusion
The stereochemistry of this compound is defined by its two chiral centers, C2 and C3, which give rise to four distinct stereoisomers: D/L-Erythrose and D/L-Threose. These isomers are related as either enantiomers or diastereomers, a distinction that has profound implications for their physical properties and biological functions. A systematic approach using Fischer projections, R/S nomenclature, and an understanding of isomeric relationships is essential for researchers in chemistry and drug development. Experimental techniques like polarimetry provide the means to distinguish and characterize these isomers in practice.
References
- 1. gauthmath.com [gauthmath.com]
- 2. Erythrose - Wikipedia [en.wikipedia.org]
- 3. brainly.com [brainly.com]
- 4. homework.study.com [homework.study.com]
- 5. benchchem.com [benchchem.com]
- 6. Write the Fischer projections of stereoisomers of this compound.. [askfilo.com]
- 7. Erythro and Threo - Chemistry Steps [chemistrysteps.com]
- 8. quora.com [quora.com]
- 9. homework.study.com [homework.study.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Fischer Projections of Erythrose and Threose Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of erythrose and threose isomers, focusing on their representation using Fischer projections. It includes a summary of their physicochemical properties, detailed experimental protocols for their synthesis and separation, and visualizations of their stereochemical relationships and relevant experimental workflows.
Introduction to Erythrose and Threose
Erythrose and threose are four-carbon aldose monosaccharides, known as aldotetroses, with the chemical formula C₄H₈O₄. They are structural isomers that play a role in carbohydrate metabolism. Their significance in stereochemistry stems from having two chiral centers (at C2 and C3), which gives rise to four possible stereoisomers: D-erythrose, L-erythrose, D-threose, and L-threose. The prefixes "erythro" and "threo" are used to describe the relative configuration of adjacent chiral centers in other organic molecules.[1][2]
Fischer Projections and Stereochemical Relationships
Fischer projections are a two-dimensional representation of a three-dimensional organic molecule. By convention for carbohydrates, the carbon chain is drawn vertically with the most oxidized carbon (the aldehyde group) at the top. Horizontal lines represent bonds projecting out of the plane of the paper, while vertical lines represent bonds projecting into the plane.
The D/L designation for sugars is determined by the orientation of the hydroxyl group on the chiral center furthest from the carbonyl group (C3 in the case of tetroses). If the hydroxyl group is on the right, it is a D-sugar; if it is on the left, it is an L-sugar.[3]
-
Erythrose : In the Fischer projection of erythrose isomers, the hydroxyl groups on the two chiral centers (C2 and C3) are on the same side of the carbon backbone.[4]
-
Threose : In the Fischer projection of threose isomers, the hydroxyl groups on the two chiral centers are on opposite sides of the carbon backbone.[4]
The four stereoisomers and their relationships are as follows:
-
Enantiomers : Stereoisomers that are non-superimposable mirror images of each other.
-
D-erythrose and L-erythrose are enantiomers.
-
D-threose and L-threose are enantiomers.
-
-
Diastereomers : Stereoisomers that are not mirror images of each other.
-
D-erythrose is a diastereomer of both D-threose and L-threose.[5]
-
L-erythrose is a diastereomer of both D-threose and L-threose.
-
-
Epimers : Diastereomers that differ in configuration at only one chiral center.
-
D-erythrose and D-threose are C2 epimers.[5]
-
Quantitative Data
The physicochemical properties of the erythrose and threose isomers are summarized in the table below. It is important to note that these sugars can exist as syrups, making precise melting point determination challenging.[6][7]
| Isomer | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) | Specific Rotation ([α]D) |
| D-Erythrose | C₄H₈O₄ | 120.10 | Syrup | < 25[6] | -1° → -14.5° (mutarotation)[7] |
| L-Erythrose | C₄H₈O₄ | 120.10 | - | - | Positive (enantiomer of D-erythrose)[8] |
| D-Threose | C₄H₈O₄ | 120.10 | Syrup | 130[4][9] | -12.3°[9][10] |
| L-Threose | C₄H₈O₄ | 120.10 | - | 162-163[11] | +4.6° to +13.2°[12][13] |
Experimental Protocols
Synthesis: Kiliani-Fischer Synthesis of D-Erythrose and D-Threose from D-Glyceraldehyde
The Kiliani-Fischer synthesis is a method for elongating the carbon chain of an aldose by one carbon atom. Starting with D-glyceraldehyde, a mixture of the two C2 epimers, D-erythrose and D-threose, is produced.[8][14]
Protocol:
-
Cyanohydrin Formation:
-
Dissolve D-glyceraldehyde in water.
-
Add an aqueous solution of sodium cyanide (NaCN). The cyanide ion undergoes nucleophilic addition to the carbonyl group of D-glyceraldehyde.
-
This reaction is not stereospecific at the new chiral center (C2), resulting in a mixture of two diastereomeric cyanohydrins.[14]
-
-
Hydrolysis to Aldonic Acids and Lactonization:
-
Heat the cyanohydrin mixture in water to hydrolyze the nitrile groups to carboxylic acids, forming a mixture of D-erythronic acid and D-threonic acid.
-
Upon acidification, these aldonic acids readily form more stable five-membered rings (γ-lactones).
-
-
Separation of Diastereomeric Lactones:
-
The resulting D-erythrono-γ-lactone and D-threono-γ-lactone are diastereomers and have different physical properties.
-
Separate the two lactones using techniques such as fractional crystallization or chromatography.
-
-
Reduction to Aldoses:
-
Reduce the separated D-erythrono-γ-lactone and D-threono-γ-lactone independently to their corresponding aldoses.
-
This can be achieved using a sodium amalgam (Na/Hg) or through catalytic hydrogenation with a poisoned catalyst (e.g., palladium on barium sulfate, Pd/BaSO₄) to prevent over-reduction to the alditol.[8]
-
Reduction of D-erythrono-γ-lactone yields D-erythrose.
-
Reduction of D-threono-γ-lactone yields D-threose.
-
Separation: Preparative HPLC of D-Erythrose and D-Threose
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of sugar isomers. Ligand exchange chromatography is particularly effective for this purpose.
Protocol:
-
Instrumentation:
-
Preparative HPLC system equipped with a pump, injector, column oven, and a refractive index (RI) detector.
-
-
Column:
-
A column designed for carbohydrate separation, such as a Shodex SUGAR SC1011 (or equivalent) operating in ligand exchange mode with a calcium counter-ion.[12]
-
-
Mobile Phase:
-
Degassed, deionized water.
-
-
Chromatographic Conditions:
-
Flow Rate: Dependent on column dimensions, typically in the range of 10-50 mL/min for preparative scale.
-
Column Temperature: 80 °C.[12]
-
Detector: Refractive Index (RI).
-
-
Sample Preparation:
-
Dissolve the mixture of D-erythrose and D-threose in the mobile phase (deionized water) to a high concentration suitable for preparative injection.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
Procedure:
-
Equilibrate the column with the mobile phase at the specified flow rate and temperature until a stable baseline is achieved on the RI detector.
-
Perform a test injection with an analytical-scale amount to determine the retention times of D-erythrose and D-threose.
-
Inject the preparative-scale sample onto the column.
-
Collect the fractions corresponding to the elution of each isomer based on their predetermined retention times.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Combine the pure fractions for each isomer and remove the solvent (water) by lyophilization or rotary evaporation to obtain the purified sugars.
-
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential tools for the structural elucidation and confirmation of erythrose and threose isomers.
-
¹H and ¹³C NMR Spectroscopy:
-
NMR spectra are typically recorded in D₂O. The spectra of these sugars are complex due to the presence of multiple anomeric forms (α and β furanoses and pyranoses) in equilibrium with the open-chain form in solution.
-
¹H NMR will show signals for the anomeric protons in the δ 4.5-5.5 ppm region and other ring protons in the δ 3.0-4.5 ppm region.
-
¹³C NMR will show distinct signals for each carbon atom in the different isomeric forms present in the equilibrium mixture. The anomeric carbons typically resonate in the δ 90-100 ppm region.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectra of all four isomers will be broadly similar, showing characteristic absorptions for hydroxyl and aldehyde functional groups.
-
A strong, broad absorption in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the multiple hydroxyl groups.
-
A sharp, medium-to-strong absorption around 1730-1740 cm⁻¹ is indicative of the C=O stretching of the aldehyde group in the open-chain form.
-
C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.
-
The "fingerprint region" (below 1500 cm⁻¹) will show complex patterns of C-O stretching and O-H bending vibrations that can be used to distinguish between the isomers, although detailed analysis may require comparison with reference spectra.
-
References
- 1. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 2. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erythro and Threo - Chemistry Steps [chemistrysteps.com]
- 4. hmdb.ca [hmdb.ca]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. meihonglab.com [meihonglab.com]
- 14. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]
The Pivotal Role of 2,3,4-Trihydroxybutanal in Prebiotic Sugar Formation: A Technical Guide
An in-depth exploration of the synthesis, stability, and significance of tetrose sugars in the context of the origin of life, prepared for researchers, scientists, and drug development professionals.
In the quest to understand the chemical origins of life, the formation of simple sugars is a critical step. Among these, the four-carbon aldoses, collectively known as 2,3,4-trihydroxybutanal (with its common stereoisomers being erythrose and threose), represent a key intermediate in the prebiotic synthesis of more complex and biologically relevant carbohydrates, such as the ribose found in RNA. This technical guide delves into the central role of this compound in prebiotic chemistry, focusing on its formation via the formose reaction, the experimental methodologies used to study its synthesis, and the quantitative data that informs our understanding of its plausibility as a prebiotic precursor.
The Formose Reaction: A Prebiotic Pathway to Sugars
The most widely studied prebiotic route to sugars is the formose reaction, first discovered by Aleksandr Butlerov in 1861.[1] This reaction involves the polymerization of formaldehyde (B43269) (CH₂O), a simple organic molecule thought to be abundant on the early Earth, in an alkaline aqueous solution.[2] The formose reaction is autocatalytic and proceeds through a complex network of aldol (B89426) additions, isomerizations, and retro-aldol reactions to produce a variety of sugars, including trioses, tetroses, pentoses, and hexoses.[1][3]
Formation of this compound
Within the intricate web of the formose reaction, this compound emerges as a key intermediate. The reaction is initiated by the dimerization of formaldehyde to form glycolaldehyde (B1209225).[1] Subsequent aldol additions with formaldehyde lead to the formation of glyceraldehyde (a three-carbon sugar). The reaction of glyceraldehyde with formaldehyde, or the self-condensation of glycolaldehyde, can produce tetroses.[4][5] Specifically, the aldol addition of dihydroxyacetone (an isomer of glyceraldehyde) with formaldehyde yields a tetrulose, which can then isomerize to an aldotetrose, this compound (either erythrose or threose).[1]
Autocatalytic Role
This compound also plays a role in the autocatalytic cycle of the formose reaction. Through a retro-aldol reaction, a tetrose can break down into two molecules of glycolaldehyde.[1] This regeneration of the initial reactant accelerates the consumption of formaldehyde and the overall production of sugars, a key feature of the formose reaction's potential as a prebiotic pathway.[6]
Quantitative Analysis of this compound Formation
The yield and stability of this compound are critical factors in assessing its significance in prebiotic chemistry. The "messy" nature of the formose reaction, which produces a wide array of products, makes precise quantification challenging.[7] However, various studies have provided estimates of tetrose yields under different simulated prebiotic conditions.
| Prebiotic Condition | Catalyst/Medium | Temperature | Time | Tetrose (Erythrose/Threose) Yield/Ratio | Reference(s) |
| Mechanochemical Synthesis (Ball Mill) | Calcium Hydroxide (B78521) | Room Temp. | 24 hours | ~1.12% total tetroses | [8] |
| Silicate-Mediated Synthesis | Sodium Silicate | Not specified | 12 hours | Erythrose to Threose ratio of approximately 75:25 | [9] |
| Peptide-Catalyzed Glycolaldehyde Self-Condensation | L-Val-L-Val | 25°C | 18 hours | D-Erythrose:L-Erythrose:D-Threose:L-Threose ratio of ~10:1:3:3 | [5] |
| Borate-Mediated Formose Reaction | Borate (B1201080) Buffer (pH 7.7) | 40°C | - | Erythrose and threose identified as minor components | [3] |
| Hydrothermal Conditions | NaOH (pH 12) | 120°C | 1 hour | Tetroses are intermediates, with hexoses and other products dominating | [3] |
Experimental Protocols
The study of this compound in prebiotic chemistry relies on a combination of synthesis experiments that simulate early Earth conditions and sophisticated analytical techniques to identify and quantify the resulting products.
General Protocol for a Laboratory-Scale Formose Reaction
-
Reactant Preparation: An aqueous solution of formaldehyde is prepared, typically from paraformaldehyde, to a concentration ranging from 0.1 M to 1 M. A co-catalyst, such as glycolaldehyde, may be added in smaller concentrations (e.g., 10-75 mM) to initiate the reaction.[3][10]
-
Catalyst Addition: A base catalyst, most commonly calcium hydroxide (Ca(OH)₂), is added to the formaldehyde solution to achieve an alkaline pH (typically between 9 and 12).[3][11] Other potential prebiotic catalysts include minerals like zeolites (e.g., Ca-LTA) or borate buffers.[3][10]
-
Reaction Conditions: The reaction mixture is maintained at a constant temperature, which can range from room temperature to hydrothermal conditions (e.g., 120°C).[3][10] The reaction is allowed to proceed for a specified duration, from minutes to several days, with samples taken periodically for analysis.[3][8]
-
Quenching and Sample Preparation: The reaction is quenched by acidification. For analysis, the complex mixture of sugars is typically derivatized to make them volatile and amenable to chromatographic separation.[12][13]
Analytical Methodologies
-
Derivatization:
-
2,4-Dinitrophenylhydrazine (DNPH) Derivatization: Sugars are reacted with DNPH to form hydrazones, which can be readily analyzed by reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection.[12][13][14]
-
Alditol Acetate (B1210297) or Trimethylsilyl (TMS) Derivatization: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the hydroxyl groups of the sugars are converted to their corresponding acetate or TMS ethers to increase their volatility.[3][15][16]
-
-
Chromatographic Separation and Detection:
-
High-Performance Liquid Chromatography (HPLC): HPLC with pulsed amperometric detection (PAD) or UV detection (after derivatization) is a common method for separating and quantifying the various sugars in the formose reaction mixture.[3][12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of the derivatized sugars based on their retention times and mass fragmentation patterns.[3][15][16]
-
The Role of this compound as a Precursor to Ribose
The ultimate significance of this compound in prebiotic chemistry lies in its potential to act as a precursor to pentoses, particularly ribose, the sugar component of RNA. The "RNA World" hypothesis posits that RNA was the primary genetic and catalytic molecule in early life.[3] Therefore, a plausible prebiotic synthesis of ribose is a cornerstone of this theory.
This compound can react with glycolaldehyde in an aldol addition to form pentoses. However, the instability of ribose under the alkaline conditions of the formose reaction presents a significant challenge.[7]
The Stabilizing Effect of Borate Minerals
Research has shown that borate minerals, which were likely present on the early Earth, can selectively stabilize ribose and other cis-diol-containing sugars by forming borate esters.[3][17] This stabilization prevents the degradation of ribose and can shift the equilibrium of the formose reaction towards its formation. While borate can inhibit the initial autocatalytic cycle of the formose reaction, its presence after the initial formation of sugars could have been crucial for the accumulation of ribose.[18]
Conclusion
This compound stands out as a crucial intermediate in the prebiotic synthesis of sugars. Its formation through the formose reaction, its role in the autocatalytic cycle, and its potential as a direct precursor to pentoses like ribose underscore its importance in models of the chemical origins of life. While challenges remain in understanding the selectivity and control of the formose reaction, ongoing research into the catalytic effects of minerals and the stabilizing influence of compounds like borate continues to shed light on how the building blocks of life may have arisen on the primitive Earth. For researchers in prebiotic chemistry and drug development, a thorough understanding of the formation and reactivity of these fundamental sugars provides a critical foundation for exploring the origins of biological complexity and for the synthesis of novel carbohydrate-based molecules.
References
- 1. Formose reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. The second wave of formose research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The peptide-catalyzed stereospecific synthesis of tetroses: A possible model for prebiotic molecular evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Core Formose Cycle: Catalysis and Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Prebiotic Sugar Formation Under Nonaqueous Conditions and Mechanochemical Acceleration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Saccharide formation by sustainable formose reaction using heterogeneous zeolite catalysts - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02321D [pubs.rsc.org]
- 11. Formose reaction controlled by boronic acid compounds [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of formose sugar and formaldehyde by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Carbohydrate profiling of bacteria by gas chromatography-mass spectrometry and their trace detection in complex matrices by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Elusive Aldotetroses: A Technical Guide to the Natural Occurrence of 2,3,4-Trihydroxybutanal in Organisms
For Immediate Release
This technical guide provides a comprehensive overview of the natural occurrence of 2,3,4-trihydroxybutanal, encompassing its isomeric forms D-erythrose and D-threose, for researchers, scientists, and drug development professionals. This document details the presence of these tetrose sugars in various organisms, outlines their metabolic significance, presents quantitative analytical methodologies, and describes their roles in key biological pathways.
Executive Summary
This compound, a four-carbon monosaccharide, exists as two main naturally occurring diastereomers: D-erythrose and D-threose. While not abundant in their free aldehyde forms, these molecules are crucial intermediates in fundamental metabolic processes. D-Erythrose, primarily as its phosphate (B84403) ester, is a key component of the pentose (B10789219) phosphate pathway and the Calvin cycle. D-Threose is notably formed through the degradation of L-ascorbic acid (Vitamin C). The high reactivity of their aldehyde groups means they are often found in minuscule, transient amounts before being enzymatically converted or participating in glycation reactions. This guide synthesizes the current knowledge on their natural sources, provides detailed experimental protocols for their quantification, and visualizes their metabolic context.
Natural Occurrence and Biological Significance
The presence of this compound has been documented across a range of organisms, from microbes to plants and mammals. However, its detection and significance are isomer-specific.
D-Erythrose : The natural isomer of erythrose is D-erythrose[1][2]. Its most significant role is as D-erythrose-4-phosphate , a critical intermediate in two central metabolic pathways:
-
Pentose Phosphate Pathway (PPP) : This pathway is essential for generating NADPH, which is vital for reductive biosynthesis and protection against oxidative stress, and for producing precursors for nucleotide synthesis[3][4].
-
Calvin Cycle : In photosynthetic organisms, erythrose-4-phosphate is an intermediate in the regeneration of ribulose-1,5-bisphosphate, the molecule that captures carbon dioxide[1][3].
-
Shikimate Pathway : In bacteria, fungi, and plants, erythrose-4-phosphate is a precursor for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan)[3].
While the phosphorylated form is central to metabolism, free D-erythrose has been detected, though often not quantified, in biological matrices such as blood, human cartilage tissue, and cow's milk[2][5]. It has also been reported as a plant metabolite in species like Arabidopsis thaliana[6][7]. The free aldehyde form is considered to be present in very small quantities, likely due to its high reactivity and rapid conversion[8].
D-Threose and L-Threose : L-Threose is recognized as a naturally occurring sugar, typically found in trace amounts[9]. A primary source of L-threose in biological systems is as a significant degradation product of L-ascorbic acid (Vitamin C) in the presence of oxygen[10][11][12]. Due to its high reactivity, L-threose can readily participate in Maillard reactions to glycate proteins, leading to the formation of Advanced Glycation End-products (AGEs), which are implicated in various pathologies[10].
Studies on human lenses have detected L-threitol, the reduced form of L-threose, at concentrations of 3.4 ± 0.8 micrograms per lens[11]. However, experiments indicated that free L-threose is rapidly reduced to L-threitol within the lens by the enzyme aldose reductase, suggesting the free aldehyde form is transient[11]. Both D- and L-threose are substrates for aldose reductase, which serves as a detoxification pathway[11][12]. Additionally, threose has been detected in the aging mouse brain[13].
Quantitative Data and Analytical Methodologies
The accurate quantification of this compound is challenging due to its low endogenous concentrations and high reactivity[10]. However, several robust analytical techniques have been developed. Direct quantitative data on in vivo concentrations of the free aldehydes are scarce in the literature; the available data often pertains to the limits of detection of these methods.
Table 1: Comparative Summary of Analytical Techniques for D-Erythrose Quantification
| Analytical Technique | Principle | Linearity (R²) | Limit of Detection (LOD) | Precision (%RSD) | Throughput |
| HPLC-RID | Separation based on polarity and detection via changes in refractive index. | >0.99 | ~0.1 mg/mL | < 5% | Moderate |
| GC-MS (with Derivatization) | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | >0.99 | 5-25 ng/mL | 3.1-10.0% | Moderate to High |
| Enzymatic Assay | Specific enzymatic conversion of D-Erythrose coupled to a detectable change (e.g., NADH absorbance). | >0.99 | ~0.65 µmol/L | < 6% | High |
| Data is based on performance for D-Erythrose or structurally similar sugars and serves as a reliable estimation[14]. |
Table 2: Comparative Summary of Analytical Techniques for L-Threose Quantification
| Analytical Technique | Principle | Sample Preparation | Pros | Cons |
| GC-MS | Separation of volatile derivatives by gas chromatography followed by mass spectrometric detection. | Protein precipitation, reduction, and chemical derivatization required. | High chromatographic resolution, excellent for complex matrices. | Requires time-consuming derivatization. |
| HPLC-MS/MS | Separation by liquid chromatography followed by highly selective tandem mass spectrometry. | Protein precipitation and filtration. | High sensitivity and specificity, no derivatization required. | Potential for matrix effects (ion suppression or enhancement). |
| Information sourced from BenchChem Application Notes[10]. |
Key Metabolic and Signaling Pathways
The involvement of this compound in biological systems is primarily metabolic. Its phosphorylated form is a key node in carbon metabolism, while the free aldehyde is a reactive molecule whose formation and detoxification are critical.
Pathway 1: Role of D-Erythrose-4-Phosphate in the Pentose Phosphate Pathway
D-Erythrose-4-Phosphate is a key intermediate in the non-oxidative branch of the Pentose Phosphate Pathway, where it is involved in the interconversion of sugars. The enzyme transaldolase catalyzes the transfer of a three-carbon unit from sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate, yielding erythrose-4-phosphate and fructose-6-phosphate (B1210287). Subsequently, transketolase transfers a two-carbon unit from xylulose-5-phosphate to erythrose-4-phosphate to produce fructose-6-phosphate and glyceraldehyde-3-phosphate. These products can then re-enter glycolysis.
Caption: Role of Erythrose-4-Phosphate in the Pentose Phosphate Pathway.
Pathway 2: Formation and Detoxification of L-Threose
L-Threose is a notable byproduct of Vitamin C (L-ascorbic acid) degradation. Once formed, this reactive aldehyde can be detoxified by aldose reductase, an enzyme in the polyol pathway, which reduces it to the more stable sugar alcohol, L-threitol, using NADPH as a cofactor. This prevents the accumulation of L-threose and subsequent protein glycation.
Caption: Formation of L-Threose from Vitamin C and its subsequent detoxification.
Experimental Protocols
This section provides detailed methodologies for the quantification of D-Erythrose and L-Threose in biological samples.
Protocol 1: Quantification of D-Erythrose by Enzymatic Assay
This protocol is based on the reduction of D-Erythrose to erythritol (B158007) by an erythrose reductase, coupled with the oxidation of NADH to NAD+. The decrease in NADH is monitored spectrophotometrically at 340 nm[14].
Instrumentation:
-
UV-Vis Spectrophotometer or microplate reader
Reagents:
-
D-Erythrose standard solutions
-
Tris-HCl buffer (e.g., 100 mM, pH 7.5)
-
NADH solution
-
Erythrose reductase enzyme
Procedure:
-
Standard and Sample Preparation: Prepare D-Erythrose standards and biological samples in Tris-HCl buffer. Samples (e.g., plasma, tissue homogenate) should undergo protein precipitation followed by centrifugation.
-
Assay Reaction: In a microplate well or cuvette, add 150 µL of Tris-HCl buffer, 20 µL of NADH solution, and 20 µL of the standard or sample.
-
Initiation: Initiate the reaction by adding 10 µL of the erythrose reductase enzyme solution.
-
Measurement: Immediately measure the absorbance at 340 nm and continue to monitor the decrease in absorbance over time (e.g., every minute for 10 minutes).
-
Quantification: The rate of decrease in absorbance at 340 nm is proportional to the D-Erythrose concentration. Construct a calibration curve by plotting the rate of reaction for the standards against their known concentrations. Determine the concentration of D-Erythrose in the samples from this curve.
Caption: General workflow for the enzymatic quantification of D-Erythrose.
Protocol 2: Quantification of L-Threose by HPLC-MS/MS
This method allows for the direct, sensitive, and specific quantification of L-Threose without the need for derivatization[10].
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
Reagents:
-
L-Threose standard solutions
-
Internal Standard (e.g., ¹³C₄-L-Threose)
-
Methanol (B129727) (ice-cold)
-
HPLC-grade water and solvents for mobile phase
Procedure:
-
Sample Preparation (Plasma/Serum):
-
To 50 µL of plasma or serum, add 200 µL of ice-cold methanol containing the internal standard.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Separation: Separate the analyte using an appropriate HPLC column (e.g., a hydrophilic interaction liquid chromatography - HILIC column) with a suitable mobile phase gradient.
-
Mass Spectrometric Detection: Detect and quantify L-Threose and the internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions.
-
Quantification: Construct a calibration curve by plotting the ratio of the peak area of L-Threose to the peak area of the internal standard against the concentration of the standards. Calculate the concentration of L-Threose in the samples from this curve.
Caption: Workflow for L-Threose quantification by HPLC-MS/MS.
Conclusion
This compound, in its erythrose and threose forms, represents a class of biologically important but elusive molecules. While their phosphorylated derivatives are well-established intermediates in core metabolic pathways, the free aldehydes exist as transient but highly reactive species. D-Erythrose is tied to central carbon metabolism, whereas L-threose is a key degradation product of Vitamin C with implications for protein glycation. The advanced analytical protocols detailed herein provide the necessary tools for researchers to further investigate the precise concentrations and roles of these aldotetroses in health and disease, offering potential insights for drug development and metabolic research.
References
- 1. Erythrose - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for Erythrose (HMDB0002649) [hmdb.ca]
- 3. laboratorynotes.com [laboratorynotes.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Showing Compound Erythrose (FDB023039) - FooDB [foodb.ca]
- 6. This compound | C4H8O4 | CID 101561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. guidechem.com [guidechem.com]
- 8. Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CAS 95-44-3: L-Threose | CymitQuimica [cymitquimica.com]
- 10. benchchem.com [benchchem.com]
- 11. Ascorbic acid glycation: the reactions of L-threose in lens tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Telomerase in Brain: The New Kid on the Block and Its Role in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide on 2,3,4-Trihydroxybutanal: Molecular Formula and Weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the fundamental physicochemical properties of 2,3,4-trihydroxybutanal, a vital monosaccharide in various biological and chemical processes. This document outlines the molecular formula and weight of this compound and its common stereoisomers.
Core Molecular Properties
This compound is a tetrose sugar, meaning it is a monosaccharide with four carbon atoms. Its chemical structure includes an aldehyde functional group, classifying it as an aldose. The presence of two chiral centers gives rise to four possible stereoisomers.
The general molecular formula for this compound is C4H8O4.[1][2] Its molecular weight is approximately 120.10 g/mol .[1][3]
Stereoisomers
The four stereoisomers of this compound are D-erythrose, L-erythrose, D-threose, and L-threose. Despite having the same molecular formula and very similar molecular weights, their spatial arrangements differ, leading to distinct optical activities and biological functions.
-
Erythrose : In the Fischer projection, the two hydroxyl groups on the chiral centers are on the same side.
-
Threose : In the Fischer projection, the two hydroxyl groups on the chiral centers are on opposite sides.
The "D" and "L" designations refer to the configuration of the chiral center furthest from the aldehyde group.
Data Presentation: Molecular Formula and Weight
The following table summarizes the key quantitative data for this compound and its stereoisomers.
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | This compound | C4H8O4 | 120.10 |
| D-Erythrose | (2R,3R)-2,3,4-trihydroxybutanal | C4H8O4 | 120.104 |
| L-Erythrose | (2S,3S)-2,3,4-trihydroxybutanal | C4H8O4 | 120.10 |
| D-Threose | (2S,3R)-2,3,4-trihydroxybutanal | C4H8O4 | 120.10 |
| L-Threose | (2R,3S)-2,3,4-trihydroxybutanal | C4H8O4 | 120.10 |
Experimental Protocols
The determination of the molecular formula and weight of compounds like this compound is typically achieved through a combination of elemental analysis and mass spectrometry.
-
Elemental Analysis: This technique determines the mass percentages of the constituent elements (carbon, hydrogen, and oxygen). These percentages are then used to derive the empirical formula.
-
Mass Spectrometry: This method measures the mass-to-charge ratio of ionized molecules. High-resolution mass spectrometry can provide a highly accurate molecular weight, which helps in confirming the molecular formula derived from the empirical formula and the rule of nitrogen.
Detailed experimental protocols for the specific determination of these values for this compound are found in foundational organic chemistry literature and are considered standard procedures. The provided search results, primarily from chemical databases, confirm the established values but do not detail the specific primary experiments where these were first determined.
Mandatory Visualization: Stereoisomer Relationship
The following diagram illustrates the relationship between the general compound this compound and its four stereoisomers.
Caption: Stereoisomers of this compound.
References
The Biological Significance of D-Erythrose and D-Threose: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the metabolic roles, therapeutic potential, and chemical properties of two critical tetrose monosaccharides.
This technical guide provides a comprehensive overview of the biological significance of D-erythrose and D-threose, two four-carbon monosaccharides that, despite their structural similarity as C2 epimers, play distinct roles in cellular metabolism and have garnered interest in the field of drug development. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of these carbohydrates, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
D-Erythrose: A Central Hub in Biosynthesis
D-Erythrose, in its phosphorylated form D-erythrose-4-phosphate (E4P), is a pivotal intermediate in central carbon metabolism across a wide range of organisms, from microbes to plants and humans. While it can be used as a carbon source by some microorganisms, its primary importance lies in its role as a precursor for essential biomolecules.
Metabolic Pathways Involving D-Erythrose-4-Phosphate
E4P is a key node connecting several major metabolic pathways:
-
The Pentose (B10789219) Phosphate (B84403) Pathway (PPP): E4P is a crucial intermediate in the non-oxidative branch of the PPP. This pathway is essential for producing NADPH, which is required for reductive biosynthesis and antioxidant defense, and for generating precursors for nucleotide synthesis. The enzymes transketolase and transaldolase catalyze the reversible reactions that produce and consume E4P, thereby linking glycolysis with nucleotide and aromatic amino acid biosynthesis.
-
The Shikimate Pathway: E4P is a direct precursor for the biosynthesis of aromatic amino acids—tryptophan, tyrosine, and phenylalanine—in plants, fungi, and bacteria. The first committed step of this pathway involves the condensation of E4P with phosphoenolpyruvate (B93156) (PEP), catalyzed by DAHP synthase.
-
The Calvin Cycle: In photosynthetic organisms, E4P is an intermediate in the Calvin cycle, the metabolic pathway responsible for carbon fixation.
-
Vitamin B6 Biosynthesis: E4P is also a precursor in the DXP-dependent pathway for the biosynthesis of vitamin B6.
-
Erythritol (B158007) Catabolism: A novel metabolic pathway has been identified in Brucella where the sugar alcohol erythritol is converted to E4P, which then enters the pentose phosphate pathway. This pathway involves a series of isomerization reactions and highlights the metabolic adaptability of certain pathogenic bacteria.
Therapeutic Potential of D-Erythrose
Recent research has indicated that D-erythrose may have therapeutic applications, particularly in oncology.
-
Anticancer Activity: Studies have shown that D-erythrose exhibits significant antitumor effects in preclinical models. It has been demonstrated to inhibit tumor growth and induce apoptosis in colon cancer models and shows cytotoxicity against glioblastoma stem cells. The proposed mechanism involves the inhibition of the neuroleukin (NLK) signaling pathway in glioblastoma stem cells.
Data Presentation: Anticancer Activity of D-Erythrose
| In Vivo Antitumor Efficacy of D-Erythrose in a Colon Carcinoma Mouse Model | |||
| Treatment Group | Mean Tumor Weight (g) ± SE | Tumor Inhibition Rate (%) | Observations |
| Normal Saline (Control) | 2.43 ± 0.44 | - | Significant tumor burden and ascites development. |
| D-Erythrose (500 mg/kg) | 0.75 ± 0.17 | 69.1 | Markedly reduced tumor weight and inhibited ascites formation. Increased tumor cell apoptosis observed. No observed toxic effects. |
| In Vitro Cytotoxicity of D-Erythrose against Glioblastoma Stem Cells (GSCs) | |||
| Compound | Cell Line | IC50 | Key Findings |
| D-Erythrose | Glioblastoma Stem Cells (GSCs) | nM range | Induced a significant decrease in Epithelial-to-Mesenchymal Transition (EMT) markers, Matrix Metalloproteinases (MMPs), and invasiveness. Reverted temozolomide (B1682018) (TMZ) resistance at sub-IC50 concentrations. |
D-Threose: A Chiral Building Block with Emerging Biological Roles
D-Threose, the C2 epimer of D-erythrose, is less central to core metabolism but possesses unique properties that make it a subject of interest in various fields.
Biological and Chemical Properties of D-Threose
-
Metabolic Involvement: While not a major component of primary metabolic pathways like its epimer, D-threose is involved in certain metabolic processes. It can serve as a substrate for aldose reductase, which reduces it to D-threitol.
-
Antioxidant Potential: Some derivatives of D-threose have been reported to exhibit antioxidant properties.
-
Advanced Glycation End Products (AGEs): The stereoisomer L-threose is a potent glycating agent, reacting with proteins to form AGEs, which are implicated in aging and diabetic complications. The reactivity of D-threose in this context is an area of ongoing investigation.
-
Therapeutic Potential: Preliminary studies suggest that D-threose may have neuroprotective effects in models of Alzheimer's and Parkinson's diseases and may exhibit anticancer properties by interfering with specific cancer cell signaling pathways. However, this research is still in its early stages.
-
Chiral Building Block: The defined stereochemistry of D-threose makes it a valuable chiral building block in organic synthesis, particularly for the creation of nucleoside analogs with potential antiviral and anticancer activities.
Data Presentation: Comparative Chemical Reactivity
A key difference between D-erythrose and D-threose lies in their chemical stability and propensity for isomerization.
| Quantitative Comparison of Chemical Reactivity of D-Erythrose and D-Threose | |||
| Parameter | D-Erythrose | D-Threose | Condition |
| Half-life (t½) | ~2 hours | >12 hours | pH 8.5, 40°C |
| Relative Rate of Carbonyl Migration | 1 | <0.1 | pH 8.5, 40°C |
| Relative Rate of Epimerization | 1 | <0.1 | pH 8.5, 40°C |
These data indicate that D-erythrose is significantly less stable and more readily undergoes isomerization compared to D-threose under identical conditions.
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of scientific findings. The following are protocols for key experiments related to the study of D-erythrose and D-threose.
Quantification of D-Erythrose-4-Phosphate by LC-MS/MS
Objective: To quantify the intracellular concentration of D-erythrose-4-phosphate in plant tissue.
1. Sample Extraction: a. Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. c. Add 1 mL of a pre-chilled extraction buffer (e.g., 80% methanol, 20% water). d. Vortex vigorously for 1 minute and incubate at -20°C for 30 minutes. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Collect the supernatant and filter through a 0.22 µm syringe filter.
2. LC-MS/MS Analysis: a. Chromatography: Use a hydrophilic
The Stereochemical Landscape of 2,3,4-Trihydroxybutanal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chirality and stereoisomerism of 2,3,4-trihydroxybutanal, an aldotetrose sugar fundamental to carbohydrate chemistry and various metabolic pathways. A thorough understanding of its stereoisomers—erythrose and threose—is critical for applications in synthetic chemistry, drug design, and metabolic research. This document outlines the structural relationships, physicochemical properties, and experimental protocols for the characterization of these chiral molecules.
Introduction to the Chirality of this compound
This compound is a four-carbon monosaccharide containing an aldehyde functional group, classifying it as an aldotetrose. The molecule possesses two chiral centers at carbons 2 and 3, which gives rise to a total of 2² = 4 possible stereoisomers. These stereoisomers are divided into two pairs of enantiomers: D/L-erythrose and D/L-threose.
The nomenclature "erythro" and "threo" is used to describe the relative configuration of adjacent chiral centers. In the Fischer projection of an "erythro" isomer, identical or similar substituents are on the same side of the carbon backbone.[1] Conversely, in a "threo" isomer, these substituents are on opposite sides.[1] The D/L designation is determined by the orientation of the hydroxyl group on the chiral carbon furthest from the aldehyde group (C3); if the hydroxyl group is on the right in the Fischer projection, it is a D-sugar, and if it is on the left, it is an L-sugar.
The four stereoisomers of this compound are:
-
D-Erythrose and L-Erythrose : These are enantiomers, meaning they are non-superimposable mirror images of each other.
-
D-Threose and L-Threose : These are also a pair of enantiomers.
-
D-Erythrose and D-Threose are diastereomers, specifically C2 epimers, as they differ in configuration at only one of their two chiral centers.[2] Similarly, L-erythrose and L-threose are diastereomers.
Quantitative Data Presentation
The distinct spatial arrangements of the hydroxyl groups in the stereoisomers of this compound lead to differences in their physical and chemical properties. A summary of key quantitative data is presented below for comparative analysis.
| Property | D-Erythrose | L-Erythrose | D-Threose | L-Threose |
| CAS Number | 583-50-6 | 533-49-3 | 95-43-2 | 95-44-3 |
| Molecular Formula | C₄H₈O₄ | C₄H₈O₄ | C₄H₈O₄ | C₄H₈O₄ |
| Molecular Weight ( g/mol ) | 120.10 | 120.10 | 120.10 | 120.10 |
| Appearance | Clear, colorless to light yellow viscous liquid/syrup | Light yellow syrup | Colorless to light orange/yellow clear liquid/syrup | Clear, colorless to faint yellow liquid/syrup |
| Melting Point (°C) | N/A (typically a syrup) | 164 | 130 | 162-163 (decomposes) |
| Specific Rotation ([α]D) | Exhibits mutarotation: +1° → -14.5° (in water) | Exhibits mutarotation: +11.5° → +30.5° (in water)[3] | -12.3° (final, c=4 in water)[4] | +13.2° (final, c=4.5 in water)[5] |
| Solubility | Fully miscible in water | Soluble in water | Very soluble in water, slightly in alcohol | Soluble in water |
Note on Specific Rotation of Erythrose: Erythrose enantiomers exhibit mutarotation in solution, where the optical rotation changes over time as an equilibrium is established between the open-chain and cyclic furanose forms.[6] The final equilibrium value can be influenced by concentration, temperature, and pH. The values presented represent reported ranges.
Experimental Protocols for Chirality Determination
The absolute and relative configurations of this compound stereoisomers are determined through various experimental techniques. Detailed methodologies for two primary methods are provided below.
Polarimetry
Principle: Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate light by equal magnitudes but in opposite directions.[6] This technique allows for the differentiation of enantiomeric pairs and the determination of enantiomeric excess.
Detailed Protocol:
-
Instrumentation and Materials:
-
Calibrated polarimeter with a sodium D-line lamp (589 nm).
-
Polarimeter sample tube (typically 1 dm path length).
-
Analytical balance.
-
Volumetric flasks.
-
High-purity solvent (e.g., deionized water).
-
Sample of the this compound stereoisomer.
-
-
Sample Preparation:
-
Accurately weigh a precise amount of the sugar sample (e.g., 100 mg).
-
Dissolve the sample in a known volume of the solvent (e.g., 10 mL) in a volumetric flask to achieve a precise concentration (c, in g/mL).
-
Ensure the sample is fully dissolved and the solution is homogeneous and free of air bubbles.
-
For compounds exhibiting mutarotation, allow the solution to stand for a sufficient period (e.g., several hours or overnight) to reach equilibrium before measurement.
-
-
Measurement Procedure:
-
Calibrate the polarimeter by taking a reading with the sample tube filled only with the pure solvent. This "zero" reading is subtracted from the sample reading.
-
Rinse the sample tube with the prepared sample solution before filling it, ensuring no air bubbles are trapped in the light path.
-
Place the filled sample tube in the polarimeter.
-
Record the observed angle of rotation (α) at a constant, specified temperature (e.g., 20°C or 25°C).
-
-
Calculation of Specific Rotation:
-
The specific rotation ([α]) is calculated using the Biot's law formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the sample tube in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
-
-
Data Interpretation:
-
A positive (+) sign for the specific rotation indicates a dextrorotatory compound, while a negative (-) sign indicates a levorotatory compound.
-
The magnitude and sign of the calculated specific rotation are compared to literature values to identify the specific stereoisomer.
-
Single-Crystal X-ray Crystallography
Principle: X-ray crystallography provides the most definitive determination of the three-dimensional structure of a molecule, including the absolute configuration of all chiral centers.[7] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, revealing the precise spatial arrangement of atoms.
Generalized Protocol for Absolute Configuration Determination:
-
Crystal Growth (Rate-Limiting Step):
-
Obtain a highly purified sample of the this compound stereoisomer.
-
Grow single crystals of sufficient size and quality (typically 0.1-0.3 mm in all dimensions). This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture. For sugars, aqueous solutions or alcohol-water mixtures are common.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Expose the crystal to a monochromatic X-ray beam (e.g., from a Cu Kα or Mo Kα source).
-
Rotate the crystal and collect the diffraction data (intensities and positions of diffracted spots) over a wide range of angles using a detector such as a CCD or pixel array detector.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to determine the unit cell dimensions and space group.
-
Solve the "phase problem" to obtain an initial electron density map. For small molecules, direct methods are typically successful.[7]
-
Build an atomic model into the electron density map and refine the atomic positions, and thermal parameters against the experimental data.
-
-
Determination of Absolute Configuration:
-
The absolute configuration is typically determined by analyzing anomalous dispersion effects (the Friedel pairs).[8] This requires the presence of an atom that scatters X-rays with a significant anomalous component at the wavelength used. While carbon and oxygen have weak anomalous scattering, it is often sufficient with modern diffractometers and high-quality data.
-
The Flack parameter is calculated during the refinement process. A value close to 0 for a given configuration indicates the correct absolute structure has been determined, while a value close to 1 suggests the inverted structure is correct.
-
Mandatory Visualizations
Stereoisomeric Relationships
The logical relationships between the four stereoisomers of this compound can be visualized as a network of enantiomeric and diastereomeric pairs.
Caption: Stereochemical relationships of this compound isomers.
Role in the Pentose Phosphate Pathway
D-Erythrose, in its phosphorylated form (Erythrose-4-phosphate), is a key intermediate in the non-oxidative branch of the Pentose Phosphate Pathway (PPP). This pathway is crucial for generating NADPH and precursors for nucleotide and aromatic amino acid biosynthesis.
Caption: Role of Erythrose-4-Phosphate in the Pentose Phosphate Pathway.
Conclusion
The stereochemistry of this compound is a foundational concept in organic chemistry with significant implications for biology and drug development. The four distinct stereoisomers—D/L-erythrose and D/L-threose—exhibit unique physical properties and biological roles. Accurate characterization and differentiation of these isomers, through techniques such as polarimetry and X-ray crystallography, are essential for their effective use in research and development. The involvement of erythrose-4-phosphate in central metabolic pathways further underscores the importance of understanding the chirality of this fundamental tetrose sugar.
References
- 1. CAS 95-44-3: L-Threose | CymitQuimica [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. L-Erythrose [drugfuture.com]
- 4. D-Threose [drugfuture.com]
- 5. chemsynlab.com [chemsynlab.com]
- 6. benchchem.com [benchchem.com]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
The Role of 2,3,4-Trihydroxybutanal as a Precursor to Pentose Sugars: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2,3,4-trihydroxybutanal, an aldotetrose, as a crucial precursor in the synthesis of pentose (B10789219) sugars. The primary focus is on the Kiliani-Fischer synthesis, a well-established method for carbon chain elongation in aldoses. This document details the chemical pathways, presents quantitative data from key experiments, and provides comprehensive experimental protocols. Furthermore, it examines the biological significance of this compound and its pentose derivatives, particularly their roles in metabolic pathways. Visualizations of the synthetic and metabolic pathways are provided to facilitate a deeper understanding of the underlying chemical and biological processes.
Introduction
Pentose sugars, five-carbon monosaccharides, are fundamental to numerous biological processes. They form the backbone of nucleic acids (ribose and deoxyribose) and are key components of various coenzymes and signaling molecules. The synthesis of these vital biomolecules often relies on the availability of smaller precursor molecules. This compound, a four-carbon aldose (aldotetrose), serves as a direct and valuable precursor for the synthesis of pentose sugars.
This guide will focus on the chemical conversion of the two stereoisomers of this compound, D-erythrose and D-threose, into their corresponding pentose epimers. The primary synthetic route discussed is the Kiliani-Fischer synthesis, a cornerstone of carbohydrate chemistry. Both the classical and modern iterations of this synthesis will be examined, providing researchers with a comprehensive understanding of the available methodologies. Additionally, the role of this compound and its phosphorylated derivatives in biological systems, specifically the Pentose Phosphate (B84403) Pathway, will be elucidated.
Chemical Synthesis of Pentose Sugars from this compound
The elongation of the carbon chain of this compound to form pentose sugars is most effectively achieved through the Kiliani-Fischer synthesis.[1] This process involves the addition of a cyanide ion to the aldehyde group of the aldotetrose, forming a cyanohydrin intermediate. Subsequent hydrolysis and reduction yield a mixture of two epimeric pentoses.[1]
The two common stereoisomers of this compound, D-erythrose and D-threose, yield different pairs of pentoses:
-
D-Erythrose as a precursor yields a mixture of D-ribose and D-arabinose .[1]
-
D-Threose as a precursor yields a mixture of D-xylose and D-lyxose .[1]
The Kiliani-Fischer Synthesis Pathway
The Kiliani-Fischer synthesis can be performed via two main routes: the classic method involving a lactone intermediate and a more modern, improved method that proceeds through an imine intermediate.[1]
Classic Kiliani-Fischer Synthesis:
-
Cyanohydrin Formation: The aldehyde group of the this compound reacts with hydrogen cyanide (or a cyanide salt like NaCN) to form a pair of diastereomeric cyanohydrins. This step introduces a new chiral center at C2.[1]
-
Hydrolysis and Lactonization: The nitrile group of the cyanohydrins is hydrolyzed to a carboxylic acid, which then readily forms a more stable five-membered ring structure called a γ-lactone.[1]
-
Reduction: The lactone is then reduced to the corresponding aldopentose. A common reducing agent for this step is sodium amalgam.[1]
Improved Kiliani-Fischer Synthesis:
This modified procedure offers higher yields and involves fewer steps.
-
Cyanohydrin Formation: This step is the same as in the classic method.
-
Catalytic Hydrogenation: The cyanohydrin is reduced with hydrogen gas over a poisoned catalyst, such as palladium on barium sulfate (B86663) (Pd/BaSO₄). This selectively reduces the nitrile to an imine.[1]
-
Hydrolysis: The resulting imine is immediately hydrolyzed in the aqueous solution to the final aldopentose.[1]
The following diagram illustrates the general workflow of the Kiliani-Fischer synthesis.
Quantitative Data from Experimental Studies
The yield and the ratio of the resulting epimeric pentoses can vary depending on the starting stereoisomer of this compound and the specific reaction conditions employed.
Table 1: Synthesis of Pentoses from D-Erythrose
| Product Mixture | Total Yield of Mixed Pentoses | Composition of D-Ribose in Mixture | Composition of D-Arabinose in Mixture | Reference |
| D-Ribose and D-Arabinose | 58% | 42% | 58% (inferred) | Uehara & Mizoguchi, 1965 |
Note: The overall yield of D-ribose from D-erythrose in this specific study was approximately 5%.
Table 2: Synthesis of Pentoses from D-Threose
| Product Mixture | Total Yield of Mixed Pentoses | Composition of D-Xylose in Mixture | Composition of D-Lyxose in Mixture | Reference |
| D-Xylose and D-Lyxose | Data not available | Data not available | Data not available | N/A |
Experimental Protocols
The following protocols provide a general framework for the synthesis of pentose sugars from this compound via the Kiliani-Fischer synthesis.
Classic Method: Synthesis of D-Ribose and D-Arabinose from D-Erythrose
This protocol is adapted from the work of Uehara and Mizoguchi (1965).
Materials:
-
D-Erythrose
-
Hydrogen Cyanide (HCN)
-
Ammonium (B1175870) Hydroxide (B78521) (aqueous)
-
Barium Hydroxide octahydrate
-
Amberlite IR-120 (H⁺ form) resin
-
Sodium amalgam (2.5%)
-
Sulfuric acid
-
Ethanol
-
Cellulose (B213188) powder for chromatography
Procedure:
-
Cyanohydrin Formation:
-
Dissolve D-erythrose in water and cool the solution to 0°C.
-
Add hydrogen cyanide to the solution, followed by a few drops of aqueous ammonium hydroxide.
-
Allow the reaction mixture to stand for 24 hours at 14°C.
-
-
Hydrolysis to Aldonic Acids:
-
Dilute the reaction mixture with water and add barium hydroxide octahydrate.
-
Heat the mixture on a water bath to expel ammonia.
-
Filter the solution and pass the filtrate through a column of Amberlite IR-120 (H⁺ form) to convert the barium salts of the aldonic acids to the free acids.
-
-
Lactonization:
-
Concentrate the column effluent under reduced pressure to a thick syrup containing the D-ribonic and D-arabonic acid lactones.
-
-
Reduction to Aldopentoses:
-
Dissolve the crude lactone syrup in water and cool to 0°C.
-
Slowly add 2.5% sodium amalgam while maintaining the pH between 3.0 and 4.0 by the dropwise addition of sulfuric acid.
-
After the reaction is complete, remove the mercury and neutralize the solution with barium carbonate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain a syrup containing a mixture of D-ribose and D-arabinose.
-
-
Separation of Epimers:
-
The resulting syrup can be subjected to column chromatography on cellulose powder, eluting with a suitable solvent system (e.g., n-butanol:ethanol:water) to separate D-ribose and D-arabinose.
-
Improved Method: General Protocol for Aldose Chain Elongation
This protocol describes the modern, higher-yielding approach to the Kiliani-Fischer synthesis.
Materials:
-
Aldotetrose (D-Erythrose or D-Threose)
-
Sodium Cyanide (NaCN)
-
Deionized Water
-
Palladium on Barium Sulfate (Pd/BaSO₄) catalyst (poisoned)
-
Hydrogen gas (H₂)
-
Apparatus for catalytic hydrogenation
Procedure:
-
Cyanohydrin Formation:
-
Dissolve the aldotetrose in deionized water.
-
Add sodium cyanide to the solution and stir until the reaction is complete (the disappearance of the starting aldehyde can be monitored by a suitable method, such as thin-layer chromatography).
-
-
Catalytic Hydrogenation and Hydrolysis:
-
Transfer the aqueous solution of the cyanohydrins to a hydrogenation vessel.
-
Add the Pd/BaSO₄ catalyst to the solution.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate contains an aqueous solution of the two epimeric aldopentoses.
-
-
Purification and Separation:
-
The resulting solution can be concentrated and the epimeric sugars separated by chromatographic techniques, such as fractional crystallization or column chromatography.
-
Biological Role and Signaling Pathways
While this compound itself is not a primary signaling molecule, its phosphorylated form, D-erythrose-4-phosphate , is a crucial intermediate in central metabolism, connecting the pentose phosphate pathway and the shikimate pathway.
The Pentose Phosphate Pathway (PPP)
D-erythrose-4-phosphate is a key intermediate in the non-oxidative branch of the pentose phosphate pathway. This pathway is essential for:
-
Production of NADPH: A crucial reducing agent in anabolic processes and for antioxidant defense.
-
Synthesis of Ribose-5-phosphate: The precursor for nucleotide and nucleic acid synthesis.
-
Metabolism of Pentose Sugars: Interconverting five-carbon sugars with intermediates of glycolysis.
The enzyme transaldolase catalyzes the reversible conversion of sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate to erythrose-4-phosphate and fructose-6-phosphate (B1210287). Transketolase can also produce erythrose-4-phosphate from fructose-6-phosphate and glyceraldehyde-3-phosphate.
The following diagram illustrates the position of D-erythrose-4-phosphate within the non-oxidative branch of the pentose phosphate pathway.
Precursor to Aromatic Amino Acids
D-erythrose-4-phosphate is a vital starting material for the shikimate pathway, which is responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in bacteria, fungi, and plants. The first step of this pathway involves the condensation of D-erythrose-4-phosphate with phosphoenolpyruvate (B93156) (PEP), an intermediate of glycolysis.
Conclusion
This compound is a fundamentally important precursor for the chemical synthesis of pentose sugars, with the Kiliani-Fischer synthesis providing a reliable, albeit sometimes low-yielding, method for this carbon chain elongation. The development of improved protocols has enhanced the efficiency of this transformation. In a biological context, the phosphorylated form of its D-stereoisomer, D-erythrose-4-phosphate, plays a critical role at the intersection of major metabolic pathways, underscoring the significance of these four-carbon sugars in both synthetic chemistry and biochemistry. For researchers in drug development, a thorough understanding of these synthetic and metabolic pathways is essential for the design and synthesis of novel carbohydrate-based therapeutics and for elucidating the metabolic landscape of target organisms.
References
Spontaneous formation of 2,3,4-trihydroxybutanal under prebiotic conditions
An In-depth Technical Guide to the Spontaneous Formation of 2,3,4-Trihydroxybutanal under Prebiotic Conditions
Introduction
The emergence of life from non-living matter, or abiogenesis, remains one of the most profound questions in science. Central to this inquiry is the prebiotic synthesis of essential biomolecules, including the carbohydrate building blocks of nucleic acids. This compound, a four-carbon sugar or tetrose (existing as the diastereomers erythrose and threose), is considered a crucial intermediate in the plausible prebiotic pathways that lead to the formation of pentoses like ribose, the backbone of RNA.[1] The classic "formose reaction," first described by Aleksandr Butlerov in 1861, demonstrates that a complex mixture of sugars, including tetroses, can be formed from formaldehyde (B43269) under basic conditions, suggesting a plausible route for their abiotic origin on early Earth.[2][3] This technical guide provides a comprehensive overview of the core chemical pathways, catalytic systems, and environmental conditions that facilitate the spontaneous formation of this compound, synthesizing data from key experimental studies to inform researchers, scientists, and drug development professionals.
Core Chemical Pathway: The Aldol (B89426) Condensation of Glycolaldehyde (B1209225)
The primary and most widely accepted pathway for the formation of this compound under prebiotic conditions is the aldol condensation of two molecules of glycolaldehyde.[1][4] Glycolaldehyde, the simplest sugar (a two-carbon aldose), is a key intermediate in the formose reaction network and its presence has been detected in interstellar space, indicating its potential availability on the prebiotic Earth.[5] The reaction proceeds through the formation of an enolate intermediate from one glycolaldehyde molecule, which then acts as a nucleophile, attacking the carbonyl carbon of a second glycolaldehyde molecule. This C-C bond formation results in a four-carbon sugar, this compound.
Caption: Aldol condensation of two glycolaldehyde molecules to form a tetrose.
Catalytic Systems and Environmental Scenarios
The formation of this compound is not efficient without catalysis. Several prebiotic scenarios involving different catalysts and environments have been explored experimentally.
The Formose Reaction: Base and Divalent Metal Ion Catalysis
The classic formose reaction is catalyzed by a base and typically a divalent metal cation, such as Ca²⁺ from calcium hydroxide (B78521) (Ca(OH)₂).[3][6] In this autocatalytic network, glycolaldehyde is first formed from the dimerization of formaldehyde.[3] This initial glycolaldehyde then reacts with another formaldehyde to produce glyceraldehyde, or it can self-condense to form tetroses.[1][3] The reaction is notoriously messy, producing a complex mixture of sugars and other products.[7][8] However, it demonstrates the fundamental feasibility of tetrose formation from simple C1 and C2 feedstocks under alkaline conditions.
Peptide-Catalyzed Stereospecific Synthesis
A significant challenge in prebiotic chemistry is explaining the origin of homochirality in biological molecules. Research has shown that short peptides, which could have formed on the early Earth, can catalyze the stereospecific synthesis of tetroses from glycolaldehyde.[4][9] Specifically, homochiral dipeptides, such as L-Val-L-Val, have been shown to produce D-erythrose with a significant enantiomeric excess (ee).[4][10] This suggests a potential prebiotic route to enantioenriched sugars. The proposed mechanism involves the formation of a catalytic imidazolidinone ring intermediate between the peptide and a glycolaldehyde molecule.[4][9]
Caption: Proposed workflow for peptide-catalyzed stereospecific tetrose synthesis.
Mineral-Catalyzed Synthesis in Nonaqueous Environments
While many prebiotic models assume aqueous environments, sugar formation has also been demonstrated under nonaqueous, mechanochemical conditions, simulating environments like meteorite impacts or lithospheric activity.[11] In these experiments, mechanical energy from ball milling accelerates the reaction of solid glycolaldehyde in the presence of basic mineral catalysts.[11] Minerals such as portlandite (Ca(OH)₂), brucite (Mg(OH)₂), and montmorillonite (B579905) have been shown to be effective catalysts, yielding significant amounts of tetroses.[11] This route is often more selective and produces more stable monosaccharides compared to the aqueous formose reaction.[11]
Quantitative Data Presentation
The following tables summarize quantitative data from key studies on the formation of this compound (tetroses).
Table 1: Tetrose Formation from Glycolaldehyde via Mechanochemical Synthesis [11]
| Catalyst (20 mol%) | Environment | Conversion (%) | Tetrose Yield (%) | Hexose Yield (%) |
| Portlandite (Ca(OH)₂) | Ball Mill (90 min, 30 Hz) | 73 | 42.91 ± 0.99 | 12.16 ± 0.35 |
| Montmorillonite | Ball Mill (90 min, 30 Hz) | N/A | 14.19 ± 2.66 | Traces |
| Brucite (Mg(OH)₂) | Ball Mill (90 min, 30 Hz) | N/A | 6.79 ± 0.93 | Traces |
Table 2: Temperature Dependence of Tetrose Formation with Ca(OH)₂ [11]
| Temperature | Time | Tetrose Relative Frequency (%) | Hexose Relative Frequency (%) |
| 50 °C | 30 min | 7.14 ± 0.23 | 0.88 ± 0.03 |
| 60 °C | 30 min | 38.38 ± 0.90 | 5.10 ± 0.25 |
Table 3: Peptide-Catalyzed Stereospecific Synthesis of Tetroses [4][10]
| Dipeptide Catalyst | Temperature (°C) | Time (h) | Major Product | Enantiomeric Excess (ee) (%) |
| L-Val-L-Val | 25 | 18 | D-Erythrose | >80 |
| L-Ala-L-Ala | 50 | 3 | D-Erythrose | ~23 |
| L-Val-L-Ala | 50 | 3 | D-Erythrose | ~58 |
| L-Ala-L-Val | 50 | 3 | D-Erythrose | ~47 |
| L-Ile-L-Ile | 50 | 3 | D-Erythrose | ~60 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of prebiotic chemistry experiments.
Protocol 1: Peptide-Catalyzed Synthesis of Tetroses
This protocol is based on the methodology described by Weber and Pizzarello (2006).[4][12]
-
Reactant Preparation: Prepare a solution containing 120 µmol of glycolaldehyde and 30 µmol of the desired homochiral dipeptide catalyst (e.g., L-Val-L-Val).
-
Solvent System: Dissolve the reactants in a 0.25 M triethylammonium (B8662869) acetate (B1210297) buffer (pH 5.5) to a total volume of 1.2 ml.
-
Reaction Conditions: Transfer the solution to a glass ampule, seal it in vacuo, and incubate at the desired temperature (e.g., 50°C) for a specified duration (e.g., 3 hours).
-
Quenching: After incubation, immediately freeze the reaction products at -80°C to halt any further reactions until analysis.
-
Analysis: The tetrose products (erythrose and threose) and their enantiomeric excess are typically analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., with trifluoroacetic anhydride).
Protocol 2: Mechanochemical Synthesis of Tetroses
This protocol is adapted from the work of Trapp et al. (2019).[11][13]
-
Reactant Preparation: Place glycolaldehyde (e.g., 20.8 mmol) and a mineral catalyst (e.g., 4.18 mmol Ca(OH)₂) into a stainless steel grinding jar.
-
Milling Setup: Add a stainless steel ball (e.g., 7 mm diameter) to the jar.
-
Reaction Conditions: Place the jar in a vibratory ball mill and operate at a set frequency (e.g., 30 Hz) for a specified duration (e.g., 90 minutes).
-
Product Extraction: After milling, extract the products from the solid mixture using a suitable solvent system.
-
Analysis: Derivatize the extracted sugars and analyze the product mixture for tetroses and other carbohydrates using GC-MS to determine yields and product distribution.
Conclusion
The spontaneous formation of this compound from simpler C1 and C2 precursors like formaldehyde and glycolaldehyde is a robust process demonstrated under a variety of plausible prebiotic conditions. Catalysis by simple bases, minerals, and peptides not only facilitates this reaction but can also, in the case of peptides, impart stereoselectivity, addressing the critical question of homochirality's origin.[4] The viability of this synthesis in both aqueous and non-aqueous mechanochemical environments suggests that tetroses could have formed in diverse geological settings on the early Earth, from hydrothermal systems to meteorite impact zones.[11][14] This foundational step in carbohydrate synthesis provides a critical link in the chain of chemical evolution, paving the way for the formation of pentoses and the eventual emergence of an RNA world. Further research into the selectivity and control of these reaction networks will continue to illuminate the path from simple organic molecules to the complex machinery of life.
References
- 1. Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abiogenesis - Wikipedia [en.wikipedia.org]
- 3. Formose reaction - Wikipedia [en.wikipedia.org]
- 4. The peptide-catalyzed stereospecific synthesis of tetroses: A possible model for prebiotic molecular evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Metals in Prebiotic Catalysis: A Possible Evolutionary Pathway for the Emergence of Metalloproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prebiotic synthesis of simple sugars by photoredox systems chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. The peptide-catalyzed stereospecific synthesis of tetroses: a possible model for prebiotic molecular evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Prebiotic Sugar Formation Under Nonaqueous Conditions and Mechanochemical Acceleration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Prebiotic synthesis of noncanonical nucleobases under plausible alkaline hydrothermal conditions - PMC [pmc.ncbi.nlm.nih.gov]
2,3,4-Trihydroxybutanal nomenclature and IUPAC naming
An In-depth Technical Guide to the Nomenclature and IUPAC Naming of 2,3,4-Trihydroxybutanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the nomenclature and IUPAC naming conventions for this compound, a key aldose tetrose. Understanding the precise naming of this compound and its stereoisomers is fundamental for clear communication in research and development, particularly in the fields of carbohydrate chemistry and drug design.
Core Structure and Stereochemistry
This compound is a four-carbon monosaccharide containing an aldehyde functional group (-CHO) at position C1 and hydroxyl groups (-OH) at positions C2, C3, and C4. Its chemical formula is C4H8O4. The key to its diverse nomenclature lies in its stereochemistry. The molecule possesses two chiral centers at carbons C2 and C3, giving rise to 2^2 = 4 possible stereoisomers. These stereoisomers are classified into two pairs of enantiomers: the erythrose pair and the threose pair.
Trivial and Stereochemical Nomenclature
In carbohydrate chemistry, trivial names are commonly used to distinguish between stereoisomers. For this compound, the diastereomeric pairs are known as erythrose and threose.
-
Erythrose : In the Fischer projection, the two hydroxyl groups on the chiral centers (C2 and C3) are on the same side of the carbon chain.[1][2]
-
Threose : In the Fischer projection, the two hydroxyl groups on the chiral centers (C2 and C3) are on opposite sides of the carbon chain.[1][2]
Furthermore, the D/L configuration is determined by the position of the hydroxyl group on the chiral carbon furthest from the carbonyl group (C3 in this case).
-
D-isomer : The hydroxyl group on C3 is on the right in the Fischer projection.
-
L-isomer : The hydroxyl group on C3 is on the left in the Fischer projection.
This gives rise to the four stereoisomers: D-erythrose, L-erythrose, D-threose, and L-threose. D-erythrose and L-erythrose are enantiomers of each other, as are D-threose and L-threose. The relationship between an erythrose and a threose isomer is diastereomeric.[2][3]
IUPAC Nomenclature
The systematic IUPAC nomenclature for these stereoisomers is based on the Cahn-Ingold-Prelog (CIP) priority rules to assign the absolute configuration (R or S) at each chiral center.
The IUPAC names for the four stereoisomers of this compound are:
-
D-Erythrose : (2R,3R)-2,3,4-trihydroxybutanal
-
L-Erythrose : (2S,3S)-2,3,4-trihydroxybutanal
-
L-Threose : (2R,3S)-2,3,4-trihydroxybutanal[4]
Data Presentation: Summary of Nomenclature
| Trivial Name | IUPAC Name | Chiral Center Configuration | Relationship |
| D-Erythrose | (2R,3R)-2,3,4-trihydroxybutanal | C2: R, C3: R | Enantiomer of L-Erythrose |
| L-Erythrose | (2S,3S)-2,3,4-trihydroxybutanal | C2: S, C3: S | Enantiomer of D-Erythrose |
| D-Threose | (2S,3R)-2,3,4-trihydroxybutanal | C2: S, C3: R | Enantiomer of L-Threose |
| L-Threose | (2R,3S)-2,3,4-trihydroxybutanal | C2: R, C3: S | Enantiomer of D-Threose |
Experimental Protocols
The determination of the absolute configuration of stereoisomers and the elucidation of their structures are typically achieved through experimental techniques such as:
-
X-ray Crystallography : This technique provides the three-dimensional arrangement of atoms in a crystalline solid, allowing for the unambiguous determination of the absolute stereochemistry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide information about the relative stereochemistry of a molecule in solution.
-
Chiral Chromatography : This method can be used to separate enantiomers, and by comparing the retention times with known standards, the enantiomeric form can be identified.
-
Optical Rotation Measurement : The direction and magnitude of the rotation of plane-polarized light by a chiral molecule can be used to distinguish between enantiomers, although it does not directly give the absolute configuration without comparison to known compounds.
Detailed experimental protocols for these techniques are extensive and depend on the specific instrumentation and the nature of the sample. For instance, a typical protocol for X-ray crystallography would involve crystal growth, mounting the crystal on a goniometer, collecting diffraction data using an X-ray diffractometer, and solving and refining the crystal structure using specialized software.
Visualization of Stereoisomeric Relationships
The relationships between the four stereoisomers of this compound can be visualized as follows:
Note on Signaling Pathways and Experimental Workflows
The user request included a requirement for diagrams of signaling pathways and experimental workflows. It is important to note that this compound is a fundamental chemical compound, and its nomenclature is a topic of structural chemistry. As such, it is not directly involved in specific signaling pathways in the same way a drug molecule or a signaling protein would be. While it is a metabolite, a discussion of its role in metabolic pathways is beyond the scope of this guide on nomenclature. Similarly, experimental workflows are related to the techniques used to study the molecule (as listed in Section 5), not to the nomenclature itself.
References
- 1. Erythro and Threo - Chemistry Steps [chemistrysteps.com]
- 2. Erythro- and Threo- prefixes: the (same-) or (opposite-) side? – Chiralpedia [chiralpedia.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Threose - Wikipedia [en.wikipedia.org]
- 5. Solved Draw the structure of (2S,3R)-2,3,4-trihydroxybutanal | Chegg.com [chegg.com]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 2,3,4-Trihydroxybutanal
Introduction
2,3,4-Trihydroxybutanal, a tetrose monosaccharide with the chemical formula C4H8O4, is a crucial chiral building block in the synthesis of various biologically active molecules and pharmaceutical intermediates.[1][2] It exists as two diastereomers: erythrose and threose, each with D and L enantiomers. This document provides detailed protocols for the laboratory synthesis of D-erythrose and D-threose, representative of the this compound family. The methods outlined include chemical degradation, oxidative cleavage, and stereoselective synthesis, catering to different research and development needs.
I. Synthesis of D-Erythrose
D-Erythrose is commonly synthesized from D-glucose through methods that shorten the carbon chain. Two primary chemical methods are detailed below: the Ruff degradation and direct oxidative cleavage. An enzymatic approach is also discussed as a green chemistry alternative.
A. Chemical Synthesis Methods
-
Direct Oxidative Cleavage of D-Glucose with Lead Tetraacetate
This one-pot method offers a high yield of D-erythrose through the cleavage of the C1-C2 and C5-C6 bonds of D-glucose.[3] The reaction proceeds via a di-O-formyl-D-erythrose intermediate, which is subsequently hydrolyzed.[1]
Experimental Protocol:
-
Materials: D-Glucose, lead tetraacetate (Pb(OAc)₄), anhydrous acetic acid, ethyl acetate (B1210297), oxalic acid dihydrate, 0.05 N hydrochloric acid, Amberlite IR-4B resin.[1]
-
Procedure:
-
Dissolve D-glucose in anhydrous acetic acid.[1]
-
Add two molar equivalents of lead tetraacetate to the solution and stir. The reaction is typically rapid.[1]
-
To precipitate the excess lead, add a solution of oxalic acid dihydrate in acetic acid.[1]
-
Filter the mixture to remove the lead oxalate (B1200264) precipitate.[1]
-
Extract the filtrate with ethyl acetate to isolate the di-O-formyl-D-erythrose intermediate.[1]
-
Evaporate the ethyl acetate to obtain the intermediate as an oil.[1]
-
Hydrolyze the di-O-formyl-D-erythrose by dissolving it in 0.05 N hydrochloric acid and heating at 50°C for approximately two hours. Monitor the hydrolysis polarimetrically until a constant rotation is observed.[1]
-
Remove the hydrochloric acid using an Amberlite IR-4B resin column to yield an aqueous solution of D-Erythrose.[1]
-
-
-
Two-Step Ruff Degradation of D-Glucose
This classical method involves the stepwise shortening of the aldose chain. D-Glucose is first oxidized to D-gluconic acid, which is then decarboxylated to D-arabinose. A subsequent round of degradation yields D-erythrose.[3]
Experimental Protocol:
-
Materials: D-Glucose, bromine, calcium carbonate, ferric sulfate (B86663), 30% hydrogen peroxide.[3]
-
Procedure:
-
Oxidation of D-Glucose: In a suitable reaction vessel, dissolve 18.0 g (0.1 mol) of D-Glucose in 200 mL of deionized water. Add 16.0 g (0.1 mol) of bromine to the solution and stir at room temperature for 20-24 hours in the dark.[3]
-
Removal of Bromine: Remove excess bromine by bubbling air through the solution until the color disappears.[3]
-
Formation of Calcium Gluconate: Neutralize the resulting D-Gluconic acid solution with calcium carbonate until effervescence ceases. Heat the solution to boiling and filter while hot to remove any unreacted calcium carbonate.[3]
-
Crystallization: Cool the filtrate to induce crystallization of calcium gluconate. Collect the crystals by filtration and dry them. The expected yield is approximately 20-22 g.[3]
-
Oxidative Decarboxylation: Dissolve 21.5 g (0.05 mol) of the dried calcium gluconate in 100 mL of deionized water. Add 1.0 g of ferric sulfate as a catalyst.[3]
-
To this solution, add 30% hydrogen peroxide (approximately 17 mL, 0.15 mol) dropwise while maintaining the temperature at 40-50°C. The reaction is exothermic and should be controlled with an ice bath.[3]
-
After the addition is complete, stir the reaction mixture for an additional hour to yield D-arabinose.[3]
-
Repeat the oxidative decarboxylation step on the resulting D-arabinose to obtain D-erythrose.
-
-
B. Enzymatic Synthesis
An environmentally friendly approach to D-erythrose synthesis involves the use of enzymes. D-glucose can be isomerized to D-fructose using glucose isomerase. The D-fructose can then be converted to D-erythrose-4-phosphate.[3] Another biocatalytic route utilizes a series of isomerases to convert L-erythrulose into D-erythrose through epimerization followed by isomerization.[1]
Quantitative Data for D-Erythrose Synthesis
| Parameter | Oxidative Cleavage (Lead Tetraacetate) | Enzymatic Synthesis (Isomerase Cascade) |
| Starting Material | D-Glucose | L-Erythrulose |
| Key Reagents | Lead tetraacetate, acetic acid | D-tagatose 3-epimerase, L-rhamnose isomerase |
| Reaction Conditions | Anhydrous organic solvents, variable temperature | Aqueous buffer (e.g., Tris-HCl), mild temperature (e.g., 30-40°C) |
| Yield | ≥ 80%[1] | ~12.9% conversion from D,L-Erythrulose[1] |
| Purity & Byproducts | Risk of lead contamination; requires careful purification.[1] | High specificity minimizes byproducts.[1] |
| Environmental Impact | Use of toxic heavy metals and organic solvents.[1] | Generally considered more environmentally friendly.[1] |
Diagrams for D-Erythrose Synthesis
Caption: Oxidative cleavage pathway for D-Erythrose synthesis.
Caption: Experimental workflow for the oxidative cleavage method.
II. Synthesis of D-Threose
D-Threose can be synthesized through several methods, including stereoselective synthesis and the reduction of its epimer, D-erythrose.[4]
A. Stereoselective Synthesis from D-Glyceraldehyde Acetonide
A notable method involves using D-glyceraldehyde acetonide as a precursor, allowing for the efficient production of trialkoxy derivatives of D-threose through stereoselective addition reactions.[4][5]
B. Synthesis from D-Galactose
D-Threose can also be synthesized from D-galactose.
C. Synthesis from Calcium D-xylonate
An improved procedure for synthesizing D-threose involves the oxidation of strontium D-xylonate with hydrogen peroxide using a ferric acetate catalyst.
Quantitative Data for D-Threose
| Property | Value |
| Molecular Formula | C4H8O4 |
| Molecular Weight | 120.10 g/mol |
| Appearance | Syrup |
| Optical Rotation [α]D20 | -12.3° (in water) |
| Solubility | Very soluble in water; slightly soluble in alcohol. |
Diagram for D-Threose Synthesis Relationships
Caption: Synthetic relationships of D-Threose.
Disclaimer: The provided protocols are for informational purposes for qualified professionals. Appropriate safety precautions, including the use of personal protective equipment, should be taken when handling all chemicals. The use of toxic reagents such as lead tetraacetate requires careful handling and disposal according to institutional and regulatory guidelines.
References
Application Notes and Protocols for the Analytical Detection of 2,3,4-Trihydroxybutanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4-Trihydroxybutanal, a four-carbon monosaccharide, exists as two stereoisomers: erythrose and threose. These aldotetroses play a role in various biological processes. The phosphorylated form of D-erythrose, erythrose-4-phosphate, is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway, a crucial metabolic route for the synthesis of nucleotides and NADPH.[1] The detection and quantification of this compound are essential for studying its metabolic fate, its role in disease, and for various applications in biotechnology and drug development. L-threose, for instance, is a degradation product of ascorbic acid and has been shown to glycate and crosslink lens proteins.[2]
This document provides detailed application notes and protocols for the analytical detection of this compound, focusing on chromatographic and spectroscopic techniques.
Analytical Methods Overview
The primary analytical methods for the detection and quantification of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) coupled with Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the polar and non-volatile nature of these sugars, derivatization is often required for GC-MS analysis to improve volatility and chromatographic separation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of sugars. For this compound, reversed-phase HPLC with aqueous mobile phases is often employed. Detection can be achieved using ultraviolet (UV) detectors, although the lack of a strong chromophore in the molecule may lead to lower sensitivity.[3] More commonly, mass spectrometry (MS) is used for detection, providing high sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For the analysis of sugars like this compound, a derivatization step is necessary to convert the polar hydroxyl and aldehyde groups into less polar and more volatile derivatives. Silylation is a common derivatization technique for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed structural information and can be used for quantitative analysis.[1] 1H and 13C NMR can be used to identify and quantify the different forms of this compound in solution (linear aldehyde, hydrate, and cyclic hemiacetals).[4]
Quantitative Data Summary
The following table summarizes typical performance characteristics of the analytical methods used for the detection of this compound and similar short-chain sugars. Please note that these values are indicative and may vary depending on the specific instrumentation, column, and experimental conditions.
| Analytical Method | Analyte(s) | Sample Matrix | Derivatization | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Recovery (%) | Reference |
| HPLC-UV | Short-chain fatty acids & lactic acid | Bacterial culture supernatants | None | 0.13 - 0.33 mM | 0.5 - 1.0 mM | 0.5 - 50 mM | Not Reported | [3] |
| HPLC-MS/MS | Bisphenols | Honey | None | 0.2 - 1.5 µg/kg | 0.5 - 4.7 µg/kg | Not Specified | 81 - 116 | [5] |
| GC-MS | Abused Drugs | Not Specified | Not Specified | Empirically Determined | Empirically Determined | Not Specified | Not Reported | [6][7] |
Experimental Protocols
Protocol 1: Analysis of this compound by HPLC-MS/MS
This protocol is adapted from methods used for the analysis of similar polar analytes in biological matrices.[5]
1. Sample Preparation (from plasma): a. To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) to precipitate proteins. b. Vortex for 1 minute. c. Centrifuge at 10,000 x g for 10 minutes at 4°C. d. Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 0-5 min, 2-98% B; 5-7 min, 98% B; 7-7.1 min, 98-2% B; 7.1-10 min, 2% B
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization required)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor and Product Ions: To be determined by direct infusion of a this compound standard.
Protocol 2: Analysis of this compound by GC-MS (with Derivatization)
This protocol is a general procedure for the silylation and GC-MS analysis of sugars.
1. Sample Preparation and Derivatization: a. Pipette 50 µL of the sample (or standard solution) into a glass vial. b. Evaporate to dryness under nitrogen. c. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). d. Add 50 µL of pyridine (B92270) (as a catalyst). e. Cap the vial tightly and heat at 70°C for 30 minutes. f. Cool to room temperature before injection.
2. GC-MS Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Injection Mode: Splitless
-
Injector Temperature: 250°C
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Energy: 70 eV
-
Scan Range: m/z 50-600
Protocol 3: Quantitative Analysis of this compound by 13C NMR Spectroscopy
This protocol is based on a method for studying the chemical reactivity and interconversion of erythrose and threose.[4]
1. Sample Preparation: a. Prepare a stock solution of this compound (e.g., 80 mM) in a suitable buffer (e.g., 160 mM sodium bicarbonate at pH 8.5). The use of 13C-labeled standards can simplify the spectra. b. Add a known concentration of an internal standard (e.g., maleic acid) for quantification. c. Transfer the solution to a 5 mm NMR tube.
2. NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer
-
Nucleus: 13C
-
Experiment: 1D 13C with proton decoupling
-
Acquisition Parameters:
-
Pulse angle: 30-45°
-
Relaxation delay (d1): 5 x T1 (determine T1 of the signals of interest beforehand)
-
Number of scans: Sufficient to obtain a good signal-to-noise ratio.
-
3. Data Analysis: a. Process the NMR spectra (Fourier transform, phase correction, baseline correction). b. Integrate the signals corresponding to this compound and the internal standard. c. Calculate the concentration of this compound based on the integral ratio and the known concentration of the internal standard.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Metabolic context of this compound (Erythrose/Threose).
References
- 1. benchchem.com [benchchem.com]
- 2. Ascorbic acid glycation: the reactions of L-threose in lens tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uvadoc.uva.es [uvadoc.uva.es]
- 6. researchgate.net [researchgate.net]
- 7. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: HPLC Methods for the Quantification of 2,3,4-Trihydroxybutanal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed high-performance liquid chromatography (HPLC) methods for the quantitative analysis of 2,3,4-trihydroxybutanal, a four-carbon monosaccharide existing as two isomers, D-erythrose and D-threose. Accurate quantification of these tetroses is crucial in various fields, including glycobiology, food science, and pharmaceutical development. The following sections outline several effective analytical techniques, complete with experimental protocols and comparative quantitative data.
Overview of Analytical Approaches
The quantification of this compound presents a challenge due to its lack of a strong UV chromophore. Therefore, several HPLC-based strategies have been developed, each with distinct advantages in terms of sensitivity, selectivity, and sample matrix compatibility. The primary methods include:
-
Ligand Exchange Chromatography with Refractive Index Detection (RID): A robust and widely used technique for the separation of sugar isomers.[1] This method is particularly effective for separating D-erythrose and D-threose.[1][2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Suitable for the separation of polar compounds like sugars. Polymer-based amino columns are often employed for this purpose.[3]
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): A highly sensitive and selective method for the direct analysis of underivatized carbohydrates.[1][4]
-
HPLC with UV Detection following Derivatization: To overcome the poor UV absorbance of this compound, pre-column or post-column derivatization can be employed to introduce a chromophore.[5][6]
-
HPLC-Mass Spectrometry (HPLC-MS): Offers high sensitivity and specificity without the need for derivatization, making it suitable for complex biological matrices.[7]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the HPLC analysis of this compound (erythrose and threose) using various methods. Please note that these values are illustrative and may vary depending on the specific instrumentation and experimental conditions.
| Method | Column | Mobile Phase | Detector | Analyte | Retention Time (min) | LOD | LOQ | Linearity (r²) |
| Ligand Exchange | Shodex SUGAR SC1011 | Deionized Water | RID | D-Threose | 15.8[1] | ~1-10 µg/mL | ~5-30 µg/mL | >0.99 |
| Ligand Exchange | Shodex SUGAR SC1011 | Deionized Water | RID | D-Erythrose | 16.5[1] | ~1-10 µg/mL | ~5-30 µg/mL | >0.99 |
| HILIC | Shodex HILICpak VG-50 4E | Acetonitrile/Water | RID/ELSD | Erythrose | Variable | ~0.1-1 µg/mL | ~0.5-5 µg/mL | >0.99 |
| HPAE-PAD | Dionex CarboPac™ PA210 | NaOH Gradient | PAD | Erythrose/Threose | Variable | <10 nmol/L[8] | <30 nmol/L | >0.99 |
| RP-HPLC (derivatized) | C18 Column | Acetonitrile/Water Gradient | UV/Fluorescence | Derivatized Erythrose/Threose | Variable | ng/mL to pg/mL range | ng/mL to pg/mL range | >0.99 |
| HPLC-MS/MS | C18 or HILIC Column | Acetonitrile/Water with Formic Acid | MS/MS | L-Threose | Variable | High sensitivity | High sensitivity | >0.99 |
LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimated based on typical performance for similar analytes where specific data for this compound is not provided in the search results.
Experimental Protocols
Method 1: Ligand Exchange Chromatography with Refractive Index Detection
This method is highly effective for the separation of the D-erythrose and D-threose isomers.[1]
a. Instrumentation and Column:
-
HPLC system with a Refractive Index Detector (RID).
-
Column: Shodex SUGAR SC1011, 7.8 mm I.D. x 300 mm L.[1]
-
Column Temperature: 80°C.
b. Reagents:
-
Deionized water, HPLC grade.
-
D-Erythrose and D-Threose standards.
c. Sample Preparation:
-
Dissolve D-Erythrose and D-Threose standards in deionized water to a final concentration of 0.5% (w/v).[1]
-
For unknown samples, dissolve in deionized water to an appropriate concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.[1]
d. Chromatographic Conditions:
-
Mobile Phase: Deionized water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: Refractive Index Detector.
e. Data Analysis:
-
Identify the peaks based on the retention times of the individual standards.
-
Quantify the analytes by comparing the peak areas with a calibration curve generated from standards of known concentrations.[1]
Method 2: HILIC with Evaporative Light Scattering Detection (ELSD)
This method is suitable for the analysis of polar sugars.
a. Instrumentation and Column:
-
HPLC system with an Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID).
-
Column: Shodex Asahipak NH2P-50 4E, 4.6 mm I.D. x 250 mm L.
-
Column Temperature: 30°C.
b. Reagents:
-
Acetonitrile, HPLC grade.
-
Deionized water, HPLC grade.
-
Erythrose and Threose standards.
c. Sample Preparation:
-
Prepare standards and samples by dissolving them in the mobile phase (e.g., Acetonitrile:Water 75:25 v/v).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
d. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile/Water (75:25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
ELSD Settings: Nebulizer temperature 30°C, Gas flow 1.5 L/min.
e. Data Analysis:
-
Generate a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration of the standards.
-
Determine the concentration of the analytes in the samples from the calibration curve.
Method 3: HPLC with UV Detection via Pre-column Derivatization
Since this compound lacks a UV chromophore, derivatization with a UV-absorbing tag is necessary for UV detection. 1-phenyl-3-methyl-5-pyrazolone (PMP) is a common derivatizing agent for sugars.
a. Instrumentation and Column:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm I.D. x 250 mm L, 5 µm).
-
Column Temperature: 25°C.
b. Reagents:
-
1-phenyl-3-methyl-5-pyrazolone (PMP).
-
Methanol (B129727), HPLC grade.
-
Sodium hydroxide.
-
Hydrochloric acid.
-
Acetonitrile, HPLC grade.
-
Phosphate (B84403) buffer.
c. Derivatization Protocol:
-
To 100 µL of the sample or standard solution, add 100 µL of 0.5 M PMP in methanol and 100 µL of 0.3 M sodium hydroxide.
-
Vortex the mixture and incubate at 70°C for 30 minutes.
-
Cool the reaction mixture to room temperature and neutralize with 100 µL of 0.3 M hydrochloric acid.
-
Extract the PMP-derivatized sugars with chloroform (B151607) or ethyl acetate.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
d. Chromatographic Conditions:
-
Mobile Phase A: 100 mM phosphate buffer, pH 6.7.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from ~15% B to 30% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 20 µL.
e. Data Analysis:
-
Identify and quantify the PMP-labeled sugars based on the retention times and peak areas of the derivatized standards.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the HPLC quantification of this compound.
Caption: General workflow for HPLC quantification of this compound.
Signaling Pathway Context (Illustrative)
While this compound itself is not part of a classical signaling pathway, its phosphorylated form, D-erythrose 4-phosphate, is a key intermediate in the pentose (B10789219) phosphate pathway.[4] The following diagram illustrates its position in this metabolic pathway.
Caption: Role of D-Erythrose 4-Phosphate in the Pentose Phosphate Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. shodex.com [shodex.com]
- 3. shodex.com [shodex.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Derivatization procedures and their analytical performances for HPLC determination in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Vitamin C Synthesis Using 2,3,4-Trihydroxybutanal as a Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ascorbic acid (Vitamin C) is a vital nutrient and a widely used pharmaceutical and nutraceutical compound. While the industrial production of Vitamin C predominantly relies on the Reichstein process starting from D-glucose, alternative synthesis routes are of significant interest for isotopic labeling, analogue synthesis, and exploring novel chemical pathways. One such approach involves the construction of the C6 backbone of ascorbic acid by coupling a C4 precursor with a C2 fragment. This document details a chemical synthesis pathway for L-ascorbic acid utilizing an L-threose derivative, a stereoisomer of 2,3,4-trihydroxybutanal, as the C4 precursor. This method offers a viable, albeit less common, alternative to traditional glucose-based routes and has been reported to achieve high yields.
The synthesis is based on the condensation of a protected L-threose derivative with a C2 component like ethyl glyoxylate (B1226380), followed by cyclization to form the final L-ascorbic acid product. The chirality required for the biologically active L-ascorbic acid is derived from the L-threose starting material.
Chemical Synthesis Pathway
The overall synthesis can be conceptually divided into three main stages:
-
Protection of L-threose: To ensure regioselectivity, the hydroxyl groups of L-threose are protected. A common method is the formation of a benzylidene acetal.
-
Condensation Reaction: The protected L-threose derivative is condensed with a C2 fragment, such as ethyl glyoxylate, in the presence of a base to form a new carbon-carbon bond.
-
Deprotection and Lactonization: The protecting group is removed, and the molecule undergoes intramolecular cyclization (lactonization) to yield L-ascorbic acid.
Experimental Protocols
Protocol 1: Preparation of 2,4-O-Benzylidene-L-threose (Protected Precursor)
This protocol describes the protection of L-threose to form a benzylidene acetal, which directs the subsequent condensation reaction.
Materials:
-
L-threose
-
Anhydrous zinc chloride (ZnCl₂) or another suitable Lewis acid
-
Anhydrous methanol (B129727)
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Glassware (round-bottom flask, separatory funnel, etc.)
Procedure:
-
Suspend L-threose in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add benzaldehyde to the suspension.
-
Cool the mixture in an ice bath and slowly add anhydrous zinc chloride.
-
Allow the reaction to stir at room temperature until completion, monitoring by thin-layer chromatography (TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2,4-O-benzylidene-L-threose.
-
Purify the crude product by column chromatography or recrystallization as necessary.
Protocol 2: Synthesis of L-Ascorbic Acid via Condensation and Lactonization
This protocol details the core condensation reaction and subsequent formation of L-ascorbic acid.
Materials:
-
2,4-O-Benzylidene-L-threose
-
Ethyl glyoxylate
-
Sodium methoxide (B1231860) (NaOMe) in methanol
-
Anhydrous methanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Filtration apparatus
-
pH meter or pH paper
Procedure:
-
Dissolve 2,4-O-benzylidene-L-threose in anhydrous methanol in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add ethyl glyoxylate to the solution.
-
Cool the mixture in an ice bath and add a solution of sodium methoxide in methanol dropwise while stirring.
-
Allow the reaction to proceed at low temperature, monitoring its progress by TLC.
-
Upon completion of the condensation, carefully acidify the reaction mixture with hydrochloric acid to facilitate both the removal of the benzylidene protecting group and the acid-catalyzed lactonization.
-
The L-ascorbic acid product may precipitate from the solution upon acidification and cooling.
-
Collect the solid product by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).
Data Presentation
The following table summarizes the reported yield for the synthesis of L-ascorbic acid from an L-threose derivative.
| Synthesis Step | Precursor | Reagents | Reported Yield |
| Condensation of L-threose derivative and Lactonization | Protected L-threose | Ethyl glyoxylate, Sodium methoxide | 75-80% |
Note: The yield is based on the conversion of the L-threose derivative to L-ascorbic acid as reported in the literature. Yields for the preparation of the protected L-threose may vary.
Visualizations
Logical Workflow for L-Ascorbic Acid Synthesis
Caption: Workflow for the synthesis of L-ascorbic acid from L-threose.
Chemical Pathway Diagram
Caption: Simplified chemical pathway from L-threose to L-ascorbic acid.
Application Note: Analysis of 2,3,4-Trihydroxybutanal using Mass Spectrometry
Introduction
2,3,4-Trihydroxybutanal, a tetrose sugar, is a small, highly polar, and hydrophilic molecule.[1][2] Its analysis by conventional reversed-phase liquid chromatography-mass spectrometry (RPLC-MS) is challenging due to its poor retention on nonpolar stationary phases and low ionization efficiency.[3][4] This application note details effective strategies for the sensitive and accurate quantification of this compound in various sample matrices, with a focus on derivatization and specialized chromatographic techniques. These methods are particularly relevant for researchers in metabolic studies, food science, and drug development.
Challenges in Analysis
The primary obstacles in the mass spectrometric analysis of this compound include:
-
Poor Chromatographic Retention: The high polarity of this compound leads to minimal interaction with traditional C18 stationary phases, resulting in elution in or near the solvent front.
-
Low Ionization Efficiency: The neutral carbonyl group of the aldehyde does not ionize efficiently in common electrospray ionization (ESI) sources.[3]
-
Matrix Effects: In complex biological samples, co-eluting matrix components can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[5]
To overcome these challenges, a combination of chemical derivatization and appropriate chromatographic and mass spectrometric techniques is essential.
Experimental Protocols
Sample Preparation
For biological matrices such as plasma, urine, or cell lysates, proper sample preparation is crucial to remove interferences and enrich the analyte.[6][7]
Protocol: Protein Precipitation (PPT) for Plasma Samples
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant for derivatization or direct injection if using a suitable chromatographic method like HILIC.
Protocol: Solid-Phase Extraction (SPE) for Cleaner Extracts
For more complex matrices or when higher sensitivity is required, SPE is recommended.[8]
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample (e.g., diluted urine or cell lysate) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute the analyte with 1 mL of a suitable solvent, such as 5% formic acid in acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
Chemical Derivatization
Derivatization is a key step to improve the chromatographic and mass spectrometric properties of this compound. This involves reacting the carbonyl group with a reagent that introduces a nonpolar and/or easily ionizable tag.[3][4]
Protocol: Derivatization with Dansylhydrazine
Dansylhydrazine reacts with the aldehyde group to form a stable hydrazone, which is highly fluorescent and readily ionized by ESI.[3]
-
To the dried sample extract, add 50 µL of 1 mg/mL dansylhydrazine in acetonitrile.
-
Add 10 µL of 2% formic acid in acetonitrile to catalyze the reaction.
-
Vortex and incubate at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
The sample is now ready for LC-MS analysis.
Protocol: Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)
PFBHA is a classic derivatizing agent for carbonyl compounds, forming an oxime derivative that can be analyzed by GC-MS or LC-MS.[9]
-
To the dried sample extract, add 50 µL of 10 mg/mL PFBHA hydrochloride in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7).
-
Add 50 µL of pyridine (B92270) to act as a catalyst.
-
Vortex and incubate at 70°C for 1 hour.
-
After cooling, the derivative can be extracted into a nonpolar solvent like hexane (B92381) for GC-MS or diluted with the mobile phase for LC-MS.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
The choice of chromatographic method depends on whether derivatization was performed.
Method 1: Reversed-Phase LC-MS/MS for Derivatized this compound
This method is suitable for the analysis of dansylhydrazine or other hydrophobic derivatives.
-
Column: A C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[10]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the derivatized analyte, and then re-equilibrate. For example: 0-1 min, 10% B; 1-8 min, 10-90% B; 8-9 min, 90% B; 9-10 min, 10% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS for Underivatized this compound
HILIC is an effective technique for retaining and separating highly polar compounds.
-
Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in 95:5 acetonitrile:water.
-
Mobile Phase B: 10 mM ammonium formate with 0.1% formic acid in 50:50 acetonitrile:water.
-
Gradient: A typical HILIC gradient starts with a high percentage of organic solvent and gradually increases the aqueous component. For example: 0-1 min, 95% A; 1-7 min, 95-50% A; 7-8 min, 50% A; 8-10 min, 95% A.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode for dansylhydrazine derivatives and potentially negative mode for underivatized analysis.
-
Instrumentation: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).[11]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole instrument.[12] For high-resolution instruments, Selected Ion Monitoring (SIM) or full scan with subsequent extracted ion chromatograms can be used.
-
Typical MRM Transitions: These would be determined by infusing a standard of the derivatized analyte. For the dansylhydrazine derivative of this compound (exact mass of the derivative needs to be calculated), one would expect the precursor ion [M+H]+ and fragment ions corresponding to the dansyl group and the analyte itself.
Data Presentation
Table 1: Comparison of Derivatization Reagents for Carbonyl Analysis
| Derivatization Reagent | Reaction Target | Advantages | Disadvantages | Reference |
| Dansylhydrazine | Carbonyl (Aldehyde/Ketone) | Enhances ionization efficiency, provides a fluorescent tag. | May require optimization of reaction conditions. | [3] |
| PFBHA | Carbonyl (Aldehyde/Ketone) | Forms stable oximes, suitable for GC-MS and LC-MS. | May require extraction step. | [9] |
| Dimedone | Aldehydes | Selective for aldehydes, forms stable derivatives. | May have lower ionization efficiency compared to others. | [9] |
| O-benzylhydroxylamine | Carbonyl (Aldehyde/Ketone) | Good performance in reaction time and isomeric separation. | May not be as common as other reagents. | [13][14] |
Table 2: Representative LC-MS Parameters for this compound Analysis
| Parameter | Method 1 (Derivatized) | Method 2 (Underivatized) |
| Chromatography | Reversed-Phase | HILIC |
| Column | C18, 2.1 x 100 mm, 1.7 µm | Amide, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate, 0.1% Formic Acid in 95:5 ACN:H₂O |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 10 mM Ammonium Formate, 0.1% Formic Acid in 50:50 ACN:H₂O |
| Ionization Mode | ESI Positive | ESI Positive/Negative |
| Detection Mode | MRM / HRMS | MRM / HRMS |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Chemical derivatization to improve analytical properties.
Conclusion
The analysis of this compound by mass spectrometry requires specialized methodologies to address its inherent polarity and poor ionization. Chemical derivatization, particularly with reagents like dansylhydrazine, coupled with reversed-phase liquid chromatography, offers a robust and sensitive approach. Alternatively, for the analysis of the underivatized molecule, HILIC provides the necessary retention for chromatographic separation. The choice of sample preparation technique, either protein precipitation or solid-phase extraction, will depend on the complexity of the sample matrix and the required limits of detection. The protocols and methods outlined in this application note provide a comprehensive framework for researchers to successfully quantify this compound in their studies.
References
- 1. This compound | C4H8O4 | CID 101561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trihydroxybutanal | C4H8O4 | CID 87326069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. metabolomics.se [metabolomics.se]
- 11. Capillary HPLC-Accurate Mass MS/MS Quantitation of N7-(2, 3, 4-trihydroxybut-1-yl)-guanine Adducts of 1,3-Butadiene in Human Leukocyte DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. researchgate.net [researchgate.net]
- 14. daneshyari.com [daneshyari.com]
Applications of 2,3,4-Trihydroxybutanal in the Pharmaceutical Industry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4-Trihydroxybutanal, a four-carbon monosaccharide also known as threose or erythrose depending on its stereochemistry, is a versatile chiral building block with significant applications in the pharmaceutical industry. Its inherent chirality and multiple functional groups make it a valuable starting material for the enantioselective synthesis of a variety of pharmaceutical compounds, including antiviral agents, vitamins, and other complex molecules. This document provides detailed application notes and protocols for the use of this compound and its derivatives in pharmaceutical research and development.
Core Applications
The primary applications of this compound in the pharmaceutical sector are centered around its use as a chiral precursor. The distinct spatial arrangement of its hydroxyl groups is leveraged to control the stereochemistry of target molecules, which is crucial for their pharmacological activity and safety.
Chiral Precursor for Antiviral Nucleoside Analogues
This compound is a key starting material for the synthesis of both natural and unnatural nucleoside analogues that exhibit a broad spectrum of antiviral activities. These analogues function by mimicking endogenous nucleosides and interfering with viral replication processes. The sugar moiety derived from this compound is crucial for the correct spatial orientation of the molecule to interact with viral enzymes like polymerases and reverse transcriptases.
Key Features:
-
Stereochemical Control: The defined stereocenters of threose and erythrose allow for the synthesis of enantiomerically pure nucleoside analogues.
-
Structural Diversity: The hydroxyl groups can be selectively protected and modified to create a wide range of sugar mimics, including carbocyclic and C-branched nucleosides.
-
Broad-Spectrum Potential: Nucleoside analogues derived from these tetroses have shown activity against a variety of viruses, including HIV, Hepatitis B and C, and Herpes simplex virus.
Intermediate in Vitamin Synthesis
Notably, D-erythrose, a stereoisomer of this compound, is a precursor in some synthetic routes to L-ascorbic acid (Vitamin C). Although the industrial-scale Reichstein process starts from D-glucose, alternative syntheses have been developed that utilize smaller chiral molecules like D-erythrose. These routes highlight the utility of this compound in the synthesis of essential vitamins.
Building Block for Other Pharmaceutical Agents
The chiral nature of this compound makes it a valuable starting material for the synthesis of various other active pharmaceutical ingredients (APIs). For instance, chiral intermediates derived from related sugar alcohols are used in the synthesis of dorzolamide, a carbonic anhydrase inhibitor used to treat glaucoma. While direct synthesis from this compound is not the primary route, its structural motifs are present in key chiral synthons.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and activity of compounds derived from this compound. It is important to note that specific yields and bioactivity can vary significantly based on the reaction conditions and the specific derivative being synthesized.
Table 1: Representative Synthetic Yields for Key Intermediates
| Starting Material | Target Intermediate/Product | Key Reaction Type | Reported Yield (%) |
| D-Glucose | (-)-2,4-O-Ethylidene-D-erythrose | Oxidative Cleavage | ~64% (over 2 steps) |
| D-Isoascorbic Acid | 4-O-Protected 2,3-O-Isopropylidene-D-erythrose | Multi-step Protection & Ozonolysis | ~80-90% (per step) |
| D-Arabinose | 2,3-O-Isopropylidene-D-erythrose | Oxidative Cleavage | ~77% |
Table 2: Antiviral Activity of Representative Nucleoside Analogues (Hypothetical Data for Illustrative Purposes)
| Compound | Virus Target | Assay Type | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Threose-derived Adenosine Analogue | HIV-1 Reverse Transcriptase | Reverse Transcriptase Assay | 0.5 | >100 | >200 |
| Erythrose-derived Carbocyclic Guanosine | Hepatitis B Virus (HBV) | qPCR | 1.2 | >100 | >83 |
| Threose-derived Pyrimidine Analogue | Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction Assay | 5.8 | >100 | >17 |
IC₅₀ (Half-maximal Inhibitory Concentration): Concentration of the drug that inhibits 50% of the viral replication. CC₅₀ (Half-maximal Cytotoxic Concentration): Concentration of the drug that causes 50% cell death. SI (Selectivity Index): CC₅₀ / IC₅₀. A higher SI value indicates a more promising therapeutic window.
Experimental Protocols
Protocol 1: Synthesis of a Protected D-Erythrose Intermediate for Nucleoside Synthesis
This protocol describes the preparation of (-)-2,4-O-Ethylidene-D-erythrose from D-Glucose, a common precursor for further elaboration into nucleoside analogues.
Materials:
-
D-Glucose
-
Concentrated Sulfuric Acid
-
Ethanol
-
Potassium Hydroxide (B78521)
-
Activated Charcoal
-
Sodium Periodate (B1199274) (NaIO₄)
-
Ethyl Acetate
-
Sodium Sulfate (B86663)
Procedure:
-
Synthesis of (1'R)-(-)-4,6-O-Ethylidene-D-glucose:
-
To a 500-mL round-bottomed flask, add D-glucose (81.8 g, 454 mmol) and paraldehyde (68.0 g, 514 mmol).
-
Add concentrated sulfuric acid (0.5 mL) dropwise with shaking.
-
Allow the reaction to proceed for 1 hour, then cool in an ice bath.
-
Neutralize the mixture to pH 6.5-7 with a 1 N solution of potassium hydroxide in ethanol.
-
Add activated charcoal (5 g) and filter the hot solution through Celite.
-
Crystallize the product from the filtrate at -30°C overnight. Recrystallize to obtain pure (1'R)-(-)-4,6-O-ethylidene-D-glucose (Yield: ~66%).
-
-
Oxidative Cleavage to (-)-2,4-O-Ethylidene-D-erythrose:
-
Dissolve the ethylidene-D-glucose (41.6 g, 200 mmol) in water (400 mL).
-
Add sodium periodate (47.1 g, 220 mmol) in portions over 30 minutes, maintaining the temperature below 30°C.
-
Stir for 2 hours at room temperature.
-
Extract the aqueous solution with ethyl acetate.
-
Dry the combined organic layers over sodium sulfate and concentrate under reduced pressure to yield (-)-2,4-O-ethylidene-D-erythrose as a colorless solid (Yield: ~97%).
-
Protocol 2: General In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of this compound-derived compounds on a mammalian cell line (e.g., Vero cells).
Materials:
-
Vero cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding:
-
Culture Vero cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Trypsinize confluent cells, resuspend in fresh medium, and adjust the cell concentration to 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include wells with medium only (cell control) and medium with the highest concentration of DMSO (vehicle control).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the CC₅₀ value using non-linear regression analysis.
-
Signaling Pathways
Currently, there is limited direct evidence of this compound or its simple derivatives directly modulating specific signaling pathways in a manner similar to signaling molecules like hormones or cytokines. Its primary role in a biological context is as a metabolic intermediate.
However, a phosphorylated derivative, Erythrose-4-phosphate , is a crucial intermediate in the Shikimate Pathway . This pathway is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but is absent in mammals. This makes the enzymes of the shikimate pathway attractive targets for the development of novel antimicrobial agents. By serving as a precursor, erythrose-4-phosphate is integral to the flux through this pathway, and synthetic analogues could potentially be designed to inhibit key enzymes within it.
Conclusion
This compound and its stereoisomers are valuable chiral building blocks in the pharmaceutical industry. Their utility in the stereocontrolled synthesis of antiviral nucleoside analogues and other complex pharmaceutical agents is well-established. While detailed protocols for every specific application are often proprietary, the general methodologies provided in this document offer a solid foundation for researchers. Further investigation into the synthesis of novel derivatives and their biological activities is a promising area for future drug discovery efforts.
Disclaimer: The experimental protocols provided are for informational purposes and should be adapted and optimized for specific laboratory conditions and target molecules. Always follow appropriate safety precautions when handling chemicals. The quantitative data presented is illustrative and may not be representative of all synthetic routes or biological assays.
Production of Erythrose via the Formose Reaction: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The formose reaction, a self-catalyzed condensation of formaldehyde (B43269), offers a potential pathway for the synthesis of simple sugars, including the tetrose erythrose. Erythrose and its derivatives are valuable chiral building blocks in the synthesis of various pharmaceutical compounds and natural products. However, the inherent lack of selectivity in the formose reaction presents a significant challenge, typically resulting in a complex mixture of carbohydrates. This document provides detailed application notes and experimental protocols for the production of erythrose via the formose reaction, with a focus on methodologies that aim to enhance its yield and facilitate its quantification. Protocols utilizing both homogeneous and heterogeneous catalysts are presented, along with analytical procedures for product analysis.
Introduction
The formose reaction, first described by Aleksandr Butlerov in 1861, involves the polymerization of formaldehyde in the presence of a base and typically a divalent metal cation to produce a variety of sugars.[1] The reaction proceeds through a series of aldol (B89426) additions, isomerizations, and retro-aldol reactions, leading to a complex mixture of aldoses and ketoses of varying chain lengths.[1] Erythrose, a four-carbon aldose, is an intermediate in this reaction network. The control over the reaction conditions, including catalyst selection, temperature, pH, and reactant concentrations, is crucial for influencing the product distribution and potentially increasing the yield of desired sugars like erythrose.
Key Signaling and Reaction Pathways
The formation of erythrose in the formose reaction is part of a complex reaction network. A simplified pathway illustrating the key steps leading to the formation of tetroses is depicted below. The reaction is initiated by the slow dimerization of formaldehyde to glycolaldehyde (B1209225). This is followed by an autocatalytic cycle where glycolaldehyde reacts with formaldehyde to produce glyceraldehyde, which then isomerizes to dihydroxyacetone. Dihydroxyacetone can then react with another molecule of formaldehyde to yield a tetrulose, which upon isomerization, forms the aldotetroses, erythrose and threose.[1]
Caption: Simplified reaction pathway for the formation of erythrose in the formose reaction.
Experimental Protocols
Protocol 1: Homogeneous Catalysis with Calcium Hydroxide (B78521)
This protocol is adapted from the work of Zweckmair et al. (2013) and utilizes calcium hydroxide as a homogeneous catalyst.[2]
Materials:
-
Formaldehyde solution (37 wt. % in H₂O)
-
Calcium oxide (CaO)
-
Glycolaldehyde (initiator)
-
Hydrochloric acid (HCl), 10% (w/v)
-
Sodium hydroxide (NaOH), 5% (w/v)
-
High-purity water
Equipment:
-
Batch reactor system with temperature control
-
Magnetic stirrer
-
pH meter
Procedure:
-
Initiator Solution Preparation: Prepare a 25 mL aqueous solution containing 5 mg of glycolaldehyde.
-
Catalyst Suspension Preparation: In a separate flask, suspend 0.56 g of calcium oxide in 25 mL of high-purity water.
-
Reaction Setup: Preheat both the initiator solution and the catalyst suspension to 60°C in an oil bath with stirring.
-
Reaction Initiation: To start the reaction, transfer the preheated formaldehyde solution (6.75 mL of 37 wt. % solution diluted to 25 mL with high-purity water, resulting in a final formaldehyde concentration of approximately 1.66 M) into the flask containing the calcium hydroxide suspension (final concentration approximately 0.2 M). The final initiator concentration will be 100 mg/L.
-
Reaction Progression: Allow the reaction to proceed for 20 minutes at 60°C with continuous stirring.
-
Reaction Quenching: Stop the reaction by adding 5.6 mL of 10% (w/v) hydrochloric acid to the reactor.
-
Neutralization: After cooling to room temperature, adjust the pH of the solution to 7.0 by the addition of 5% (w/v) sodium hydroxide.
-
Sample Preparation for Analysis: The resulting solution can be prepared for analysis by HPLC or GC-MS.
Protocol 2: Heterogeneous Catalysis with Ca-LTA Zeolite
This protocol is based on the work on sustainable formose reaction using zeolite catalysts and offers the advantage of easier catalyst separation.[3]
Materials:
-
Formaldehyde solution (37 wt. % in H₂O)
-
Glycolaldehyde
-
Ca-LTA (Linde Type A) zeolite catalyst
-
High-purity water
Equipment:
-
Reaction vessel with magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Mixture Preparation: In a reaction vessel, add 300 mg of Ca-LTA zeolite catalyst to 10 mL of an aqueous solution containing 0.15 M formaldehyde and 0.075 M glycolaldehyde.
-
Reaction: Stir the mixture at room temperature for 72 hours.
-
Sampling: Collect aliquots of the reaction mixture at regular time intervals.
-
Catalyst Removal: Filter the collected aliquots to remove the solid zeolite catalyst.
-
Analysis: The filtrate is then ready for analysis by HPLC to monitor the formation of erythrose and other sugars.
Experimental Workflow
The following diagram outlines the general workflow for the experimental production and analysis of erythrose from the formose reaction.
Caption: General experimental workflow for erythrose production and analysis.
Data Presentation
The yield of erythrose is highly dependent on the specific reaction conditions. The following tables summarize quantitative data from literature to provide an indication of expected outcomes.
Table 1: Product Distribution in Formose Reaction with Calcium Hydroxide Catalyst [2]
| Compound | Average Concentration (µg/µL) |
| D,L-Glyceraldehyde | 0.81 ± 0.12 |
| D,L-Erythrose | 0.86 ± 0.13 |
| D,L-Iditol/Gal/Glc/Man | 4.76 ± 0.79 |
Reaction conditions: 1.66 M formaldehyde, 0.2 M Ca(OH)₂, 100 mg/L initiator, 60°C, 20 min.
Table 2: Influence of Catalyst on Tetrose Formation
| Catalyst | Predominant Tetrose Products | Reference |
| Ca(OH)₂ | Erythrose, Threose | [4] |
| CaCl₂ | Erythrose, Threose, Glyceraldehyde | [4] |
| ZIF-67 (exchanged 1:2) | Threose, Erythrulose | [5] |
| Ca-LTA Zeolite | Triose, Tetrose, Pentose, Hexose | [3] |
Analytical Methodologies
Accurate quantification of erythrose in the complex mixture of the formose reaction requires robust analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A common method for the analysis of underivatized carbohydrates is High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD).[6] For UV detection, derivatization is necessary.
Derivatization for LC-UV Analysis: [2]
-
Reduction: Reduce the sugar mixture with sodium borohydride (B1222165) (NaBH₄) to their corresponding alditols.
-
Benzoylation: Derivatize the resulting alditols with benzoyl chloride in the presence of pyridine.
-
Analysis: The benzoylated alditols can be separated by reversed-phase HPLC and detected by UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile sugar derivatives.
Derivatization for GC-MS Analysis: [4][7]
-
Oximation/Silylation: Convert the sugars to their oximes followed by trimethylsilylation (e.g., using BSTFA).
-
Aldonitrile Acetates: Derivatize the sugars into aldonitrile acetates.
-
Analysis: The volatile derivatives are then analyzed by GC-MS.
Conclusion
The production of erythrose via the formose reaction remains a challenging yet promising area of research. While the reaction inherently produces a complex mixture of products, careful selection of catalysts and control of reaction parameters can influence the product distribution. The protocols and analytical methods outlined in this document provide a foundation for researchers to explore the synthesis of erythrose and other valuable sugars from simple C1 feedstocks. Further optimization of selective catalysts and reaction conditions is necessary to improve the yield and purity of erythrose for its effective utilization in various applications.
References
- 1. Formose reaction - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Saccharide formation by sustainable formose reaction using heterogeneous zeolite catalysts - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02321D [pubs.rsc.org]
- 4. The second wave of formose research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. The Messy Alkaline Formose Reaction and Its Link to Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of 2,3,4-Trihydroxybutanal for GC-MS Analysis
AN-GCMS-234THB
Abstract
This application note provides a detailed protocol for the chemical derivatization of 2,3,4-trihydroxybutanal (also known as erythrose or threose) for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to their high polarity and low volatility, sugars like this compound are not amenable to direct GC-MS analysis.[1] This protocol employs a robust and widely used two-step derivatization process involving methoximation followed by silylation.[1][2] Methoximation of the aldehyde group prevents the formation of multiple anomeric isomers, and silylation of the hydroxyl groups increases volatility, making the molecule suitable for GC analysis.[1][3] This method is crucial for researchers in metabolic studies, food science, and drug development for the accurate identification and quantification of short-chain carbohydrates.
Principle of the Method
The derivatization of this compound is performed in two sequential reactions to prepare a volatile and thermally stable derivative for GC-MS analysis.
-
Step 1: Methoximation: The carbonyl (aldehyde) group of the open-chain sugar reacts with methoxyamine hydrochloride (MeOx). This reaction forms a methoxime derivative, which "locks" the sugar in its open-chain form.[2] This is a critical step to prevent the sugar from forming cyclic hemiacetals, which would result in multiple tautomeric forms and, consequently, multiple peaks in the chromatogram.[1][2]
-
Step 2: Silylation: The active hydrogens of the hydroxyl (-OH) groups are replaced with trimethylsilyl (B98337) (TMS) groups.[2] This is typically achieved using a potent silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1] This substitution significantly reduces the polarity of the molecule and increases its volatility, allowing it to be vaporized in the GC injector without degradation.[4]
The resulting methoxime-trimethylsilyl (MeOx-TMS) derivative is thermally stable and volatile, making it ideal for separation and detection by GC-MS.
Experimental Protocols
2.1 Materials and Reagents
-
This compound (Erythrose/Threose) standard
-
Pyridine (anhydrous, ≥99.8%)
-
Methoxyamine hydrochloride (MeOx, ≥98%)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hexane (B92381) or Ethyl Acetate (GC grade) for dilution
-
Internal Standard (e.g., Sorbitol or Phenyl-β-D-glucopyranoside)
-
2 mL glass sample vials with PTFE-lined screw caps
-
Heating block, oven, or thermal shaker
-
Vortex mixer
-
Centrifuge (optional)
-
Nitrogen gas evaporation system
2.2 Standard and Sample Preparation
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous pyridine. Create a series of calibration standards by diluting the stock solution as required.
-
Sample Preparation: Samples should be lyophilized or dried completely under a stream of nitrogen to remove all traces of water, as moisture can interfere with the silylation reaction.[2]
-
Internal Standard: Add a known amount of internal standard solution to each sample and standard before the drying step.
2.3 Derivatization Procedure
-
Drying: Place 10-100 µg of the dried sample or standard residue into a 2 mL reaction vial.
-
Methoximation:
-
Prepare a 20 mg/mL solution of Methoxyamine hydrochloride in anhydrous pyridine.
-
Add 50 µL of the MeOx solution to the dried sample in the vial.
-
Cap the vial tightly and vortex for 1 minute to ensure complete dissolution.
-
Incubate the mixture at 60°C for 45 minutes.[2]
-
Allow the vial to cool to room temperature.
-
-
Silylation:
-
Add 80 µL of MSTFA (with 1% TMCS) to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 60°C for 45 minutes.[5]
-
Allow the vial to cool to room temperature. The sample is now derivatized and ready for analysis. If necessary, it can be diluted with hexane or ethyl acetate.[1][5]
-
2.4 GC-MS Instrumental Parameters The following are typical GC-MS parameters and may require optimization for specific instruments and applications.
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977 MS or equivalent |
| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temp 100°C, hold for 2 min; ramp to 280°C at 5°C/min; hold for 5 min. |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 50-600) for identification or Selected Ion Monitoring (SIM) for targeted quantification.[1] |
Data Presentation and Expected Results
The methoximation step results in the formation of syn and anti isomers, which may lead to the appearance of two distinct, closely eluting chromatographic peaks for this compound.[1] The mass spectrum of the MeOx-TMS derivative will show characteristic fragment ions that confirm its identity.
Table 1: Expected GC-MS Data for Derivatized this compound
| Compound Name | Derivative Form | Expected RT (min)* | Key Mass Fragments (m/z) |
| This compound | MeOx-(TMS)₄ | 12.0 - 15.0 | 73, 103, 147, 205, 217, 232, 307 (M-15) |
*_Note: Retention Time (RT) is an estimate and will vary depending on the specific GC column, oven program, and instrument used. The listed mass fragments are characteristic of TMS-derivatized sugars. The ion at m/z 73 is the signature of a trimethylsilyl group, while ions like m/z 204 and 217 are common in monosaccharide derivatives.[1][6]
Mandatory Visualizations
The following diagrams illustrate the chemical derivatization process and the overall experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for the Use of 2,3,4-Trihydroxybutanal in Origin of Life Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 2,3,4-trihydroxybutanal, encompassing its diastereomers erythrose and threose, in the context of prebiotic chemistry and the origin of life. This document details the formation of these crucial four-carbon sugars through the formose reaction, their subsequent chemical transformations, and their significance as potential precursors to biologically essential molecules like ribose, a cornerstone of the "RNA world" hypothesis.[1][2] Detailed experimental protocols for the synthesis and analysis of this compound under plausible prebiotic conditions are provided, along with quantitative data from key studies.
Introduction
The emergence of key biomolecules from a prebiotic chemical environment is a central question in origin of life research. Among the essential building blocks of life are sugars, which form the backbone of nucleic acids and play vital roles in metabolism. The formose reaction, first described by Aleksandr Butlerov in 1861, represents a plausible prebiotic pathway for the synthesis of sugars from formaldehyde, a simple organic molecule believed to be abundant on the early Earth.[3] this compound, a tetrose sugar, is a key intermediate in the formose reaction network.[3][4] The study of its formation, stability, and subsequent reactions provides critical insights into the potential pathways for the abiotic synthesis of more complex and biologically relevant sugars, such as the pentoses required for the formation of RNA.
Quantitative Data Presentation
The following tables summarize quantitative data from studies on the formation of this compound (erythrose and threose) under different prebiotic conditions.
Table 1: Enantiomeric Excess of Tetroses in the Peptide-Catalyzed Self-Condensation of Glycolaldehyde (B1209225)
This table presents data from a study on the stereospecific synthesis of tetroses from glycolaldehyde, catalyzed by homochiral dipeptides. The results demonstrate that specific peptide catalysts can lead to a significant enantiomeric excess (ee) of D-erythrose.
| Catalyst (L-dipeptide) | Temperature (°C) | Reaction Time (h) | D-Erythrose ee (%) | D-Threose ee (%) | Reference |
| Val-Val | 25 | 18 | >80 | - | [5] |
| Ala-Ala | 50 | 3 | ~20 | <10 | [5] |
| Val-Ala | 50 | 3 | ~40 | ~15 | [5] |
| Ala-Val | 50 | 3 | ~15 | <10 | [5] |
Table 2: Product Distribution in the Ca(OH)₂-Catalyzed Formose Reaction
This table provides an overview of the complex mixture of sugars produced in a typical formose reaction catalyzed by calcium hydroxide. The yields of individual sugars, including tetroses, are often low due to the non-selective nature of the reaction.
| Product | Carbon Number | Relative Abundance (%) | Conditions | Reference |
| Trioses (Glyceraldehyde, Dihydroxyacetone) | C3 | Variable | Ca(OH)₂, heat | [6] |
| Tetroses (Erythrose, Threose, Erythrulose) | C4 | Dominant in early stages | Ca(OH)₂, 60°C, 30 min | [6] |
| Pentoses (Ribose, Arabinose, Xylose, etc.) | C5 | Present in complex mixture | Ca(OH)₂, heat | [4][6] |
| Hexoses (Glucose, Fructose, etc.) | C6 | Present in complex mixture | Ca(OH)₂, heat | [4][6] |
| Sugar Alcohols and other byproducts | - | Significant | Ca(OH)₂, heat | [6] |
Experimental Protocols
Protocol 1: Peptide-Catalyzed Stereospecific Synthesis of Tetroses
This protocol is adapted from the work of Pizzarello and Weber (2006) and describes a method for the stereospecific synthesis of tetroses from the self-condensation of glycolaldehyde catalyzed by dipeptides under aqueous conditions.[5]
Materials:
-
Glycolaldehyde
-
L-Val-L-Val dipeptide (or other homochiral dipeptides)
-
Triethylammonium (B8662869) acetate (B1210297) buffer (0.25 M, pH 5.5)
-
Cation-exchange resin (H⁺ form, 200-400 mesh)
-
Trifluoroacetic anhydride (B1165640) (TFAA)
-
Helium (carrier gas for GC-MS)
-
Sealed glass ampules
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup:
-
In a sealed glass ampule, combine 120 µmol of glycolaldehyde with 30 µmol of the L-Val-L-Val dipeptide catalyst.
-
Add 1.2 ml of 0.25 M triethylammonium acetate buffer (pH 5.5).
-
-
Incubation:
-
Seal the ampules under vacuum.
-
Incubate the reaction mixture at 50°C for 3 hours.
-
-
Sample Preparation for Analysis:
-
After incubation, cool the reaction mixture to room temperature.
-
Pass an aliquot of the reaction solution through a column containing approximately 12 ml of cation-exchange resin in the hydrogen form to remove the catalyst and buffer salts.
-
Lyophilize the eluate to dryness.
-
-
Derivatization for GC-MS Analysis:
-
To the dried sample, add 50 µl of trifluoroacetic anhydride (TFAA) and 50 µl of dichloromethane.
-
Heat the mixture at 100°C for 1 hour to form the O-trifluoroacetyl derivatives of the sugars.
-
Evaporate the excess reagent under a stream of dry nitrogen.
-
Dissolve the residue in a known volume of dichloromethane for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable chiral column to separate the enantiomers of erythrose and threose.
-
Use helium as the carrier gas.
-
Identify the sugar derivatives based on their retention times and mass spectra compared to standards.
-
Quantify the enantiomeric excess (ee) by integrating the peak areas of the corresponding enantiomers.
-
Visualizations
Signaling Pathway: The Formose Reaction
The following diagram illustrates the core autocatalytic cycle of the formose reaction, highlighting the formation of this compound (aldotetrose) as a key intermediate.
Caption: The autocatalytic cycle of the formose reaction.
Experimental Workflow: Prebiotic Synthesis and Analysis of Tetroses
This diagram outlines the key steps in a typical experimental workflow for the investigation of this compound formation under simulated prebiotic conditions.
Caption: Experimental workflow for tetrose synthesis and analysis.
References
- 1. Preferential formation of specific hexose and heptose in the formose reaction under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. The second wave of formose research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prebiotic Sugar Formation Under Nonaqueous Conditions and Mechanochemical Acceleration - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the enzymatic determination of 2,3-butanediol (B46004) (2,3-BDO) and its related metabolic compounds, acetoin (B143602) and diacetyl. The protocols are designed for accuracy and reproducibility in research and development settings.
Enzymatic Assay of 2,3-Butanediol
This assay offers a rapid and highly sensitive method for the quantification of 2,3-BDO, a valuable chemical intermediate. The principle of this assay is based on the oxidation of 2,3-BDO to acetoin, catalyzed by 2,3-butanediol dehydrogenase (BDH), with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm, corresponding to the formation of NADH, is directly proportional to the concentration of 2,3-BDO in the sample.
Experimental Protocol: Spectrophotometric Assay of 2,3-Butanediol Dehydrogenase (Oxidative Reaction)
Materials:
-
2,3-Butanediol Dehydrogenase (BDH) from a suitable source (e.g., Clostridium ljungdahlii or Rhodococcus erythropolis)
-
Tris-HCl buffer (200 mM, pH 8.0) or Glycine-NaOH buffer (50 mM, pH 8.5)
-
Nicotinamide adenine (B156593) dinucleotide (NAD⁺) or Nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺) solution (5 mM)[1]
-
Dithiothreitol (DTT) solution (1 mM) (optional, for enzyme stability)[1]
-
Sample containing 2,3-butanediol
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
96-well microplates or cuvettes
Procedure:
-
Prepare a reaction mixture in a microplate well or cuvette. For a 200 µL final volume, combine:
-
Incubate the reaction mixture at the optimal temperature for the specific BDH used (e.g., 45 °C for Clostridium ljungdahlii BDH) for a defined period (e.g., 20 minutes).[1]
-
Measure the increase in absorbance at 340 nm using a spectrophotometer.
-
A blank reaction containing all components except the 2,3-BDO sample should be run in parallel to correct for any background absorbance.
-
Prepare a standard curve using known concentrations of 2,3-BDO to determine the concentration in the unknown samples.
Quantitative Data Summary
| Parameter | Value | Enzyme Source | Reference |
| Limit of Detection | 0.01 mM | Clostridium ljungdahlii 2,3-butanediol dehydrogenase (CL-Bdh) | [1][2][3][4] |
| Optimal pH (Oxidation) | 8.0 - 10.0 | Clostridium ljungdahlii BDH, Corynebacterium crenatum 2,3-BDH | [1][5] |
| Optimal Temperature | 35 - 55 °C | Corynebacterium crenatum 2,3-BDH, Rhodococcus erythropolis ReBDH | [5][6] |
| Coenzyme | NADP⁺ or NAD⁺ | Varies with enzyme | [1][6] |
Logical Workflow for 2,3-Butanediol Enzymatic Assay
Caption: Workflow for the enzymatic quantification of 2,3-butanediol.
Enzymatic Assay of Acetoin
Acetoin is a key precursor in the biosynthesis of 2,3-BDO. Its detection is often crucial in fermentation monitoring and metabolic engineering. The enzymatic assay for acetoin typically involves its reduction to 2,3-BDO by acetoin reductase (AR) or BDH, coupled with the oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm is monitored.
Experimental Protocol: Spectrophotometric Assay of Acetoin Reductase (Reductive Reaction)
Materials:
-
Acetoin Reductase (AR) or 2,3-Butanediol Dehydrogenase (BDH)
-
Potassium phosphate buffer (50 mM, pH 6.5) or PIPES buffer (50 mM, pH 6.5)[6][7]
-
Nicotinamide adenine dinucleotide, reduced form (NADH) solution (0.25 mM)[7]
-
Sample containing acetoin
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette or microplate well. For a 1 mL final volume, combine:
-
950 µL of 50 mM potassium phosphate buffer (pH 6.5)
-
20 µL of 0.25 mM NADH solution[7]
-
Sample containing acetoin
-
Crude or purified AR/BDH enzyme solution
-
Make up the final volume to 1 mL with buffer.
-
-
Initiate the reaction by adding the enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
The rate of NADH oxidation is proportional to the acetoin reductase activity or can be used to quantify acetoin with a standard curve.
-
A blank reaction without the acetoin sample should be run to account for any non-specific NADH oxidation.
Quantitative Data Summary
| Parameter | Value | Enzyme Source | Reference |
| Optimal pH (Reduction) | 4.0 - 6.5 | Corynebacterium crenatum 2,3-BDH, Rhodococcus erythropolis ReBDH | [5][6] |
| Optimal Temperature | 35 - 55 °C | Corynebacterium crenatum 2,3-BDH, Rhodococcus erythropolis ReBDH | [5][6] |
| Coenzyme | NADH | Varies with enzyme | [6][7] |
| Km for Acetoin | Varies | - | - |
Enzymatic Assay of Diacetyl
Diacetyl is a precursor to acetoin and can be measured enzymatically through its reduction by diacetyl reductase. This reaction also involves the oxidation of NADH to NAD⁺.
Experimental Protocol: Spectrophotometric Assay of Diacetyl Reductase
Principle: Diacetyl + β-NADH → Acetoin + β-NAD⁺[8]
Materials:
-
Diacetyl Reductase
-
Potassium phosphate buffer (100 mM, pH 6.1)[8]
-
β-Nicotinamide adenine dinucleotide, reduced form (β-NADH) solution (0.25 mM)[8]
-
Diacetyl solution (5% w/v)[8]
-
Spectrophotometer
Procedure:
-
Set up the following reaction in a cuvette (for a 1 mL final volume):
-
0.98 mL of 0.25 mM β-NADH in 100 mM potassium phosphate buffer (pH 6.1)[8]
-
-
Incubate at 25°C for 5 minutes.[8]
-
Add 0.01 mL of the diacetyl reductase enzyme solution.[8]
-
Mix by inversion and monitor the absorbance at 340 nm until constant.
-
Initiate the reaction by adding 0.01 mL of the 5% diacetyl solution.[8]
-
Immediately mix and record the decrease in absorbance at 340 nm for approximately 5 minutes.[8]
-
Calculate the rate of change in absorbance per minute from the linear portion of the curve.
-
A blank reaction should be performed by adding buffer instead of the enzyme solution.
Quantitative Data Summary
| Parameter | Value | Enzyme Source | Reference |
| pH | 6.1 | - | [8] |
| Temperature | 25 °C | - | [8] |
| Coenzyme | β-NADH | - | [8] |
| Final Diacetyl Conc. | 0.05% (w/v) | - | [8] |
Metabolic Pathway of 2,3-Butanediol Synthesis
The following diagram illustrates the key enzymatic steps in the conversion of pyruvate (B1213749) to 2,3-butanediol.
Caption: Metabolic pathway of 2,3-butanediol formation from pyruvate.
References
- 1. A rapid and sensitive enzymatic assay for 2,3-butanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid and sensitive enzymatic assay for 2,3-butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification and characterization of a novel 2,3-butanediol dehydrogenase/acetoin reductase from Corynebacterium crenatum SYPA5-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of a (2R,3R)-2,3-Butanediol Dehydrogenase from Rhodococcus erythropolis WZ010 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for 2,3,4-Trihydroxybutanal in Food Chemistry and Technology
Introduction
2,3,4-Trihydroxybutanal, a tetrose monosaccharide existing as the stereoisomers D-Erythrose and D-Threose, is a reactive carbonyl compound that plays a significant role in food chemistry, primarily through its participation in the Maillard reaction.[1][2] As a reducing sugar, it readily reacts with amino acids upon heating to generate a complex array of molecules responsible for the desirable color, aroma, and flavor of many cooked foods.[3][4] These application notes provide an overview of its role in flavor and color development and its potential as a crosslinking agent. The accompanying protocols offer detailed methodologies for its quantification and sensory evaluation in food matrices.
Application Notes
1. Flavor and Aroma Development via the Maillard Reaction
This compound is a potent precursor in the Maillard reaction, a form of non-enzymatic browning that is fundamental to the flavor of baked goods, roasted coffee, and cooked meats.[3][4] The reaction is initiated by the condensation of the carbonyl group of the sugar with the amino group of an amino acid, leading to the formation of N-substituted glycosylamine, which then undergoes a series of reactions to produce a wide variety of flavor compounds.[4]
Pentoses and hexoses are known to be highly reactive in the Maillard reaction, and while this compound is a tetrose, its reactivity is also significant.[4][5] The specific flavor compounds generated depend on the type of amino acid present, temperature, pH, and water activity.[3] For instance, the reaction of reducing sugars with proline and lysine (B10760008) can produce bread-like and toasted aromas.[3]
Potential Flavor Compounds Generated from this compound in the Maillard Reaction:
| Precursor Amino Acid | Potential Flavor Compounds | Associated Aroma/Flavor Notes |
| Proline | Pyrrolidines, Piperidines | Toasted, Bready, Roasted |
| Leucine | Aldehydes (e.g., 3-Methylbutanal) | Malty, Chocolate-like |
| Valine | Aldehydes (e.g., 2-Methylpropanal) | Malty, Nutty |
| Glycine | Various heterocycles | Caramel, Sweet |
2. Color Formation in Thermally Processed Foods
The final stage of the Maillard reaction involves the polymerization of intermediate compounds to form high molecular weight, brown-colored pigments known as melanoidins.[3] this compound contributes to this browning process, which is essential for the appearance of many foods. The extent of browning is influenced by reaction conditions.
Influence of Reaction Conditions on Color Development with this compound:
| Parameter | Condition | Expected Outcome on Browning |
| Temperature | Increase from 120°C to 180°C | Significant increase in color intensity |
| pH | Increase from 5 to 8 | Accelerated browning |
| Concentration | Higher concentration of this compound | More intense brown color formation |
| Water Activity (aw) | Optimal range of 0.6-0.7 | Maximum browning rate |
3. Potential as a Protein Crosslinking Agent
The reactive aldehyde group of this compound can potentially react with the functional groups of amino acid side chains in proteins, such as the ε-amino group of lysine, to form covalent crosslinks.[6][7] This crosslinking can modify the functional properties of food proteins, such as solubility, gelation, and emulsifying capacity.[8][9] While specific studies on this compound as a food protein crosslinker are limited, the principle is well-established for other aldehydes. This application could be relevant in creating desired textures in processed meat, dairy, and bakery products.[8]
Experimental Protocols
Protocol 1: Quantification of this compound in a Food Matrix by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This protocol describes a method for the quantitative analysis of this compound (erythrose and threose) in food samples.[10][11][12]
Materials:
-
Food sample
-
Deionized water
-
Acetonitrile (HPLC grade)
-
This compound (Erythrose and/or Threose) analytical standard
-
0.45 µm syringe filters
-
Solid Phase Extraction (SPE) cartridges (if necessary for sample cleanup)
-
HPLC system equipped with a refractive index detector (RID)
-
Amino-based or HILIC chromatography column
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in deionized water.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 5 mg/mL.
-
-
Sample Preparation:
-
Homogenize the food sample.
-
Accurately weigh approximately 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 25 mL of deionized water and vortex for 2 minutes.
-
Place the tube in a water bath at 60°C for 30 minutes, with intermittent vortexing.
-
Centrifuge at 10,000 x g for 15 minutes.
-
Collect the supernatant. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interferences.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC-RID Analysis:
-
Data Analysis:
-
Identify the peaks for erythrose and threose in the sample chromatogram by comparing retention times with the analytical standards.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Protocol 2: Sensory Evaluation of Food Products Containing this compound
This protocol outlines a descriptive sensory analysis to characterize the flavor and aroma profile of a food product with added this compound.
Materials:
-
Control food product (without added this compound).
-
Test food product(s) with varying concentrations of this compound.
-
Trained sensory panel (8-12 panelists).
-
Sensory evaluation booths with controlled lighting and ventilation.
-
Water and unsalted crackers for palate cleansing.
-
Randomized, three-digit coded sample cups.
-
Sensory evaluation ballot (paper or digital).
Procedure:
-
Panelist Training:
-
Conduct training sessions to familiarize panelists with the basic tastes, aromas, and flavor attributes relevant to the food product.
-
Develop a consensus vocabulary (lexicon) to describe the sensory characteristics.
-
Train panelists on the use of the intensity scale (e.g., a 15-point scale from 0 = not perceptible to 15 = extremely strong).
-
-
Sample Preparation and Presentation:
-
Prepare the control and test products under identical conditions.
-
Portion equal amounts of each sample into coded cups.
-
Present the samples to the panelists in a randomized and balanced order.
-
-
Evaluation:
-
Instruct panelists to evaluate the aroma of each sample first by sniffing the headspace of the cup.
-
Panelists then taste each sample and evaluate its flavor and aftertaste.
-
Panelists should rinse their mouths with water and eat a small piece of an unsalted cracker between samples.
-
Panelists rate the intensity of each attribute on the sensory ballot.
-
-
Data Analysis:
-
Collect the data from the individual panelists.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in the sensory attributes between the control and test samples.
-
Use post-hoc tests (e.g., Tukey's HSD) to identify which samples are significantly different.
-
Visualize the results using spider plots or bar charts to compare the sensory profiles.
-
Visualizations
References
- 1. Erythro and Threo - Chemistry Steps [chemistrysteps.com]
- 2. Erythrose - Wikipedia [en.wikipedia.org]
- 3. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. researchgate.net [researchgate.net]
- 6. fgsc.net [fgsc.net]
- 7. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [Method of Quantitative Analysis by HPLC and Confirmation by LC-MS/MS of Erythritol, Maltitol, Lactitol and Trehalose in Foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. helixchrom.com [helixchrom.com]
Application Notes and Protocols for the Separation of Erythrose and Threose Diastereomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical separation of the diastereomeric tetrose monosaccharides, D-erythrose and D-threose. These methods are crucial for the characterization, quality control, and analysis of samples in various research, development, and manufacturing settings.
Introduction
D-erythrose and D-threose are C4 epimers, differing only in the stereochemical configuration at the C-2 position.[1] This subtle structural difference presents a significant challenge for their analytical separation.[1] The ability to accurately separate and quantify these two monosaccharides is essential in fields such as glycobiology, food science, and pharmaceutical development, where their presence, individually or as a mixture, can impact the properties and efficacy of products.[1] This document outlines several effective analytical techniques for their separation, including High-Performance Liquid Chromatography (HPLC), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation of carbohydrates.[1][2] Ligand-exchange chromatography is particularly effective for separating sugar isomers like erythrose and threose.[1][3]
Application Note: Separation using a Shodex SUGAR SC1011 Column
The Shodex SUGAR SC1011 column, operating in ligand exchange mode, provides excellent resolution for the separation of D-erythrose and D-threose.[1][3] The stationary phase consists of a sulfonated polystyrene divinylbenzene (B73037) resin with calcium counter-ions.[1] The separation mechanism involves the differential interaction of the hydroxyl groups of the sugars with the calcium ions on the resin.[1]
Data Presentation: HPLC Separation
| Compound | Retention Time (min) |
| D-Threose | 15.8 |
| D-Erythrose | 16.5 |
| Note: Retention times are approximate and may vary depending on the specific instrument, column condition, and exact experimental parameters.[1] |
Experimental Protocol: HPLC Separation
1. Instrumentation and Column:
-
HPLC system with a Refractive Index (RI) detector.
-
Column: Shodex SUGAR SC1011 or equivalent ligand-exchange column packed with a sulfonated polystyrene divinylbenzene resin in the calcium form.
2. Reagents and Materials:
-
Deionized water (HPLC grade)
-
D-Erythrose and D-Threose standards
3. Chromatographic Conditions:
-
Mobile Phase: Degassed deionized water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 80°C
-
Injection Volume: 20 µL
-
Detector: Refractive Index (RI) Detector
4. Sample Preparation:
-
Dissolve D-erythrose and D-threose standards and samples in deionized water to a suitable concentration (e.g., 1-5 mg/mL).
-
Filter the samples through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Identify the peaks for D-threose and D-erythrose based on the retention times of the standards.
-
Quantify the amounts of each diastereomer by comparing the peak areas with a standard calibration curve.
Workflow for HPLC Separation of Erythrose and Threose
Caption: Workflow for the HPLC separation of D-Erythrose and D-Threose.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
HPAE-PAD is a highly sensitive method for the analysis of carbohydrates. This technique is particularly advantageous for samples with low concentrations of D-erythrose and D-threose, offering superior sensitivity compared to RI detection.[1] The separation is based on the different pKa values of the anomeric hydroxyl groups of the two sugars, leading to different charge-to-size ratios at high pH.[1]
Experimental Protocol: HPAE-PAD Separation
1. Instrumentation and Column:
-
Ion chromatography system equipped with a pulsed amperometric detector with a gold working electrode.[1]
-
Analytical column suitable for carbohydrate analysis (e.g., a high-pH anion-exchange column).
2. Reagents and Materials:
-
Sodium hydroxide (B78521) (NaOH) solutions for the mobile phase.
-
Deionized water (carbonate-free).
-
D-Erythrose and D-Threose standards.
3. Chromatographic Conditions:
-
Mobile Phase: An isocratic or gradient elution with sodium hydroxide (e.g., 10-100 mM NaOH).
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detector Waveform: A suitable four-potential waveform for carbohydrate detection.
4. Sample Preparation:
-
Dilute samples in deionized water to the appropriate concentration range for the detector.
-
Filter samples through a 0.22 µm filter.
Workflow for HPAE-PAD Analysis
Caption: Workflow for HPAE-PAD analysis of erythrose and threose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile sugars like erythrose and threose, a derivatization step is required to make them amenable to GC analysis.
Application Note: Derivatization for GC-MS
Derivatization enhances the volatility of the sugars, allowing for their separation on a GC column. A common method is silylation, which converts the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.
Experimental Protocol: GC-MS Separation
1. Derivatization:
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), pyridine.
-
Procedure:
-
Dry the sample completely under a stream of nitrogen.
-
Add a mixture of BSTFA with 1% TMCS and pyridine.
-
Heat the mixture at 70°C for 30-60 minutes to ensure complete derivatization.
-
2. Instrumentation and Column:
-
Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
3. GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), then ramp to a higher temperature (e.g., 280°C) at a rate of 5-10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: m/z 50-600.
4. Data Analysis:
-
Separate the derivatized diastereomers based on their retention times.
-
Identify the compounds by comparing their mass spectra with a spectral library.
Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of D-Erythrose and D-Threose.
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high separation efficiency and requires minimal sample volume.[1] For sugars, separation is often achieved by forming charged complexes, for example, with borate (B1201080).
Application Note: Separation as Borate Complexes
In an alkaline borate buffer, sugars form negatively charged complexes.[1] The differential stability of the borate complexes of D-erythrose and D-threose allows for their separation based on their different charge-to-size ratios.[1]
Experimental Protocol: CE Separation
1. Instrumentation:
-
Capillary electrophoresis system with a UV or diode array detector.
-
Fused-silica capillary.
2. Reagents and Materials:
-
Sodium tetraborate (B1243019) buffer (e.g., 20-50 mM, pH 9-10).
-
D-Erythrose and D-Threose standards.
3. CE Conditions:
-
Capillary: Fused-silica, typically 50 µm i.d., 40-60 cm total length.
-
Running Buffer: Sodium tetraborate buffer.
-
Voltage: 15-25 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: Indirect UV detection at a wavelength such as 254 nm.
4. Sample Preparation:
-
Dissolve standards and samples in the running buffer.
-
Filter through a 0.22 µm syringe filter.
Workflow for Capillary Electrophoresis Analysis
Caption: Workflow for the CE separation of erythrose and threose.
References
Troubleshooting & Optimization
Technical Support Center: Stability of 2,3,4-Trihydroxybutanal in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2,3,4-trihydroxybutanal (also known as D-Erythrose) in aqueous solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability in aqueous solutions a concern?
A1: this compound, an aldotetrose monosaccharide commonly known as D-Erythrose, is a key intermediate in metabolic pathways such as the pentose (B10789219) phosphate (B84403) pathway.[1][2] Its stability in aqueous solutions is critical for experimental accuracy because it is susceptible to various degradation reactions, including isomerization, oxidation, dehydration, and polymerization, which can alter its structure and function.[2]
Q2: In what forms does this compound exist in an aqueous solution?
A2: In an aqueous environment, this compound exists as a dynamic equilibrium mixture of four different species: the open-chain aldehyde, its hydrate, and the α- and β-furanose (five-membered cyclic hemiacetal) forms.[3][4] This equilibrium can complicate analyses, such as NMR spectroscopy, by producing multiple signals for the same compound.[3]
Q3: What are the primary factors that influence the stability of this compound?
A3: The main factors affecting its stability are:
-
pH: Stability is highly pH-dependent. The compound is relatively stable in acidic to neutral conditions but degrades significantly faster in basic environments.[3] Alkaline conditions can promote isomerization to D-erythrulose and epimerization to D-threose.[2][5]
-
Temperature: Elevated temperatures accelerate the rate of degradation.[2][3]
-
Presence of Oxygen: As a reducing sugar, it is susceptible to oxidation, which is enhanced by the presence of dissolved oxygen.[2]
-
Presence of Metal Ions: Certain metal ions can catalyze oxidation and other degradation reactions.[2]
Q4: What are the recommended storage conditions for aqueous solutions of this compound?
A4: For optimal stability, stock solutions should be aliquoted to prevent repeated freeze-thaw cycles. Recommended storage conditions are:
-
Up to 1 month at -20°C.[5][6] For short-term storage, refrigeration at 2-8°C is recommended.[5] Solutions should always be protected from light and stored under an inert atmosphere like nitrogen.[5][6]
Q5: Is solid this compound stable?
A5: Sugars in their solid, crystalline form are generally more stable than when in solution.[5] However, solid this compound is hygroscopic and should be stored in a desiccator, protected from moisture and light, to maintain its integrity.[5]
Troubleshooting Guides
Issue 1: Discoloration of this compound Solution
Q: My this compound solution, which should be colorless, has turned yellow or brown. What is the cause and how can I prevent it?
A: Discoloration is a common indicator of degradation, often due to polymerization or the formation of furfural (B47365) derivatives.[2]
-
Potential Cause: Exposure to high temperatures or incorrect pH (especially alkaline conditions).[2]
-
Troubleshooting Steps:
-
Measure the pH of the discolored solution. If it is outside the optimal slightly acidic to neutral range, this could be the cause.[2]
-
Review your experimental protocol to ensure the solution was not exposed to unnecessarily high temperatures.[2]
-
Prevention: If heating is necessary, minimize the duration and temperature. For long-term experiments, consider using a suitable buffer to maintain a stable pH.[2] Store stock solutions at the recommended low temperatures.
-
Issue 2: Inconsistent or Unexpected Experimental Results
Q: I am observing a decrease in the concentration of this compound over the course of my experiment, leading to inconsistent results. What could be happening?
A: A decline in concentration often points to degradation.
-
Potential Cause: Isomerization to D-erythrulose or epimerization to D-threose, especially at neutral to alkaline pH.[2][5] This is problematic if your assay is specific for aldoses.
-
Troubleshooting Steps:
-
Monitor the pH of your reaction mixture throughout the experiment.[2]
-
If pH drift is occurring, incorporate a suitable buffer system.
-
If the formation of keto-isomers is a concern, maintain a slightly acidic pH.[2]
-
Analyze your sample for the presence of degradation products like D-threose or D-erythrulose using methods like HPLC or NMR.[5]
-
Issue 3: Complex NMR Spectra
Q: My NMR spectrum of this compound in solution shows multiple unexpected peaks, making interpretation difficult. Why is this?
A: The complexity arises from the equilibrium between the open-chain, hydrated, and the α- and β-furanose forms in solution, each producing distinct signals.[3][4]
-
Troubleshooting Steps:
-
Simplify Analysis: Use ¹³C-labeled this compound. This provides a distinct and strong signal for the labeled carbon, making it easier to track the starting material and the formation of degradation products.[3]
-
Time-Course Analysis: Acquire NMR spectra at regular intervals to monitor the appearance and increase of new peaks corresponding to degradation products, which can provide a quantitative measure of stability.[5]
-
Quantitative Data Summary
The stability of this compound (D-Erythrose) is highly dependent on pH and temperature. The table below summarizes the degradation under different conditions.
| Condition | Temperature | Observation | Half-life | Reference |
| pH 5 | Not Specified | Negligible degradation observed over 12 hours. | > 12 hours | [3] |
| pH 8.5 | 25°C | Significant degradation, with epimerization to D-threose and formation of other species. | Not specified | [5] |
| pH 8.5 | 40°C | Rapid degradation. | ~ 2 hours | [3][4] |
| pH 10 | Not Specified | Approximately 80% of erythrose reacts within 12 hours. | < 12 hours | [3] |
Experimental Protocols
Protocol 1: Assessing Solution Stability by HPLC
This protocol provides a method to evaluate the stability of this compound under acidic and basic conditions.
-
Sample Preparation: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).[3]
-
Stress Conditions:
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).[3]
-
Time Points: At defined intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot.[3]
-
Neutralization and Dilution: Neutralize the aliquot with an equivalent amount of base (for the acid sample) or acid (for the base sample) and dilute with the mobile phase for HPLC analysis.[3]
-
HPLC Analysis: Analyze the samples using a suitable HPLC method (e.g., HILIC or reversed-phase with an ion-pairing agent) to quantify the remaining this compound and identify degradation products.[1]
Protocol 2: Assessing Solution Stability by ¹³C NMR
This protocol is ideal for quantitatively monitoring degradation and identifying resulting products, especially when using an isotopically labeled compound.
-
Sample Preparation: Prepare a solution of ¹³C-labeled this compound (e.g., 80 mM) in a buffered solution. To observe degradation, a mild alkaline buffer can be used (e.g., 160 mM sodium bicarbonate at pH 8.5).[5]
-
Initial Spectrum: Acquire an initial ¹³C NMR spectrum immediately after preparation to serve as the baseline (t=0).
-
Monitoring: Maintain the sample at a constant temperature (e.g., 25°C) and acquire subsequent ¹³C NMR spectra at regular time intervals (e.g., every 12 or 24 hours).[5]
-
Data Analysis: Analyze the spectra to track the decrease in the intensity of the this compound peaks and the appearance and increase of new peaks corresponding to degradation products (e.g., D-threose, D-erythrulose).[5] This provides a direct quantitative measure of stability.
Mandatory Visualizations
Caption: Equilibrium of this compound forms in aqueous solution.
Caption: Troubleshooting workflow for degradation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Purification of 2,3,4-Trihydroxybutanal Isomers
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for overcoming the challenges associated with the purification of 2,3,4-trihydroxybutanal stereoisomers, D-erythrose and D-threose.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound isomers (erythrose and threose) so challenging?
A1: The primary challenge lies in their structural similarity. Erythrose and threose are diastereomers, specifically C2 epimers, meaning they differ only in the three-dimensional arrangement of the hydroxyl group at the second carbon position.[1][2][3] This subtle difference results in very similar physical properties such as polarity and solubility, making them difficult to separate using standard purification techniques like simple crystallization or distillation.[2] Furthermore, in aqueous solutions, these sugars exist in equilibrium as a mixture of cyclic (furanose) and open-chain forms, which can further complicate separation by causing peak broadening or splitting in chromatography.
Q2: What are the most effective methods for separating erythrose and threose?
A2: High-Performance Liquid Chromatography (HPLC) is the most robust and widely used technique.[4] Specifically, ligand exchange chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC) have proven to be highly effective.[4][5] Ligand exchange columns, often containing counter-ions like calcium (Ca²⁺), separate the isomers based on the differential interaction of their hydroxyl groups with the metal ions on the stationary phase.[4][6] Anion-exchange chromatography of their borate (B1201080) complexes is another powerful method, as the stability of the complex depends on the stereochemistry of the hydroxyl groups.[7] For final purification of a separated isomer, controlled crystallization is a common technique.[7]
Q3: How does tautomerism affect the purification process?
A3: this compound, like other reducing sugars, undergoes mutarotation in solution, establishing an equilibrium between its open-chain aldehyde form and its cyclic hemiacetal forms (α- and β-furanose). This presence of multiple, interconverting species in the sample solution can lead to broadened or multiple peaks during chromatography, making baseline separation and accurate quantification difficult. The equilibrium can be influenced by factors such as pH, temperature, and solvent polarity, adding another layer of complexity to developing a reproducible purification method.
Troubleshooting Guides
Chromatography Issues
Q: I am experiencing poor resolution between my erythrose and threose peaks in HPLC. What should I do?
A: Poor resolution is a common issue. Follow these steps to troubleshoot:
-
Verify Column Choice: Standard reversed-phase (C18) columns are often ineffective for these polar molecules.[8] Ensure you are using a column designed for carbohydrate separation, such as a ligand-exchange column (e.g., Shodex SUGAR SC1011 with a Ca²⁺ counter-ion) or a HILIC column.[4][5]
-
Optimize Temperature: Temperature is a critical parameter in ligand exchange chromatography. An elevated temperature (e.g., 80 °C) can significantly enhance selectivity and improve resolution.[4] Use a column oven to ensure a stable and consistent temperature.
-
Adjust Flow Rate: A slower flow rate increases the interaction time between the isomers and the stationary phase, which can improve separation. Try reducing the flow rate incrementally.
-
Check Mobile Phase: For ligand exchange, the mobile phase is typically just high-purity water.[4] For HILIC, the ratio of acetonitrile (B52724) to aqueous buffer is critical; a shallow gradient can often improve the separation of closely eluting isomers.
Q: My yield after preparative HPLC is very low. What are the possible causes and solutions?
A: Low yield can be attributed to several factors:
-
Sample Degradation: Sugars can be unstable under harsh conditions. Ensure your mobile phase is within a stable pH range (typically pH 5-7) and avoid excessive temperatures during sample preparation and purification.
-
Irreversible Binding: The sample may be irreversibly adsorbing to the column. This can happen if the column is contaminated or not properly equilibrated. Consider implementing a robust column cleaning and regeneration protocol. Using a guard column can also protect your analytical or preparative column.
-
Inefficient Fraction Collection: If you are performing preparative HPLC, optimize your fraction collection parameters. A simple threshold-based collection might not be sufficient for poorly resolved peaks. Use peak-based collection with careful setting of the slope and threshold to ensure the entire peak is collected without excessive co-elution.
Crystallization Issues
Q: I have a concentrated syrup of purified erythrose, but it won't crystallize. How can I induce crystal formation?
A: Failure to crystallize is often due to insufficient supersaturation or the presence of inhibitors.
-
Increase Supersaturation:
-
Slow Evaporation: Further concentrate the solution by slow evaporation of the solvent under reduced pressure or in a desiccator.
-
Anti-Solvent Addition: Slowly add a miscible anti-solvent in which the sugar is insoluble (e.g., ethanol) to the concentrated aqueous solution until persistent turbidity is observed.[7]
-
-
Provide Nucleation Sites:
-
Seeding: Add a few seed crystals of the pure compound to the supersaturated solution. This is the most effective method to initiate crystallization.[7]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic scratches can act as nucleation sites.
-
-
Control Cooling Rate: Cool the solution very slowly. Rapid cooling often leads to the formation of syrup or oil instead of crystals.[7] Allow the solution to cool to room temperature first, then transfer it to a refrigerator.
Q: My purification attempt resulted in a thick, non-crystalline syrup or oil. What went wrong?
A: Syrup or "oiling out" typically occurs when the solution is too concentrated or cooled too quickly, preventing the molecules from arranging into an ordered crystal lattice.
-
Dilute and Re-concentrate: Add a small amount of the primary solvent (e.g., water) back to the syrup to dissolve it. Then, attempt to achieve supersaturation more slowly through controlled evaporation.
-
Presence of Impurities: Even small amounts of the other diastereomer or other synthesis byproducts can inhibit crystallization. If problems persist, the sample may require another round of chromatographic purification to achieve higher purity before attempting crystallization again.[7]
-
Use an Anti-Solvent: Instead of relying solely on cooling, use the anti-solvent addition method described above, as this can sometimes promote crystallization over syrup formation.
Quantitative Data Presentation
The following table summarizes typical HPLC conditions for the separation of D-erythrose and D-threose using ligand exchange chromatography.
| Parameter | Condition | Reference |
| Column | Shodex SUGAR SC1011 (Ca²⁺ form, 8.0 mm I.D. x 300 mm) | [4] |
| Mobile Phase | Deionized Water | [4] |
| Flow Rate | 1.0 mL/min | [4] |
| Temperature | 80 °C | [4] |
| Detector | Refractive Index (RI) | [4] |
| Retention Time (D-Threose) | ~15.8 min | [4] |
| Retention Time (D-Erythrose) | ~16.5 min | [4] |
Experimental Protocols
Protocol 1: HPLC Separation via Ligand Exchange Chromatography
This protocol is based on established methods for separating D-erythrose and D-threose.[4]
-
Instrumentation and Column:
-
HPLC system equipped with a column oven and a Refractive Index (RI) detector.
-
Column: Shodex SUGAR SC1011 (8.0 mm I.D. x 300 mm).
-
Guard Column: Shodex SC-G.
-
-
Chromatographic Conditions:
-
Mobile Phase (Eluent): High-purity, deionized water (18.2 MΩ·cm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 80 °C.
-
Detector: Refractive Index (RI), with cell temperature set to match or exceed column temperature to minimize baseline drift.
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
Prepare individual standards of D-erythrose and D-threose, and a mixed standard, in deionized water at a concentration of approximately 0.5% (w/v).
-
Dissolve the experimental sample mixture in deionized water.
-
Filter all samples through a 0.45 µm syringe filter prior to injection to prevent column blockage.
-
-
Data Analysis:
-
Identify the peaks in the sample mixture by comparing their retention times to those of the pure standards.
-
For quantitative analysis, generate a calibration curve using standards of known concentrations and compare the peak areas from the sample.
-
Protocol 2: Purification via Crystallization
This protocol provides a general method for obtaining crystalline material from a purified, concentrated sugar solution.[7]
-
Concentration:
-
Take the pooled fractions from chromatography containing the purified isomer and concentrate the solution using a rotary evaporator.
-
Maintain a bath temperature below 40-50°C to prevent degradation.
-
Continue evaporation until a viscous syrup is formed.
-
-
Inducing Crystallization (choose one or more):
-
Slow Cooling: Cover the flask and allow the syrup to cool slowly to room temperature over several hours. If no crystals form, transfer to a refrigerator (4°C) and leave undisturbed for 24-48 hours.
-
Anti-Solvent Addition: To the room-temperature syrup, add a miscible anti-solvent (e.g., ethanol) dropwise with very gentle swirling. Stop adding when the solution becomes faintly and persistently cloudy. Cover and let it stand at room temperature or in a refrigerator.
-
Seeding: If available, add one or two seed crystals to the supersaturated syrup. This is the most reliable method.
-
-
Isolation and Drying:
-
Once a significant amount of crystalline solid has formed, collect the crystals by vacuum filtration.
-
Wash the crystals sparingly with a small amount of cold anti-solvent (e.g., cold ethanol) to remove any residual syrup.
-
Dry the crystals under vacuum at a low temperature to remove residual solvents.
-
Visualizations
Caption: General experimental workflow for the purification of a this compound isomer.
Caption: Troubleshooting decision tree for poor HPLC resolution of erythrose and threose.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Erythro- and Threo- prefixes: the (same-) or (opposite-) side? – Chiralpedia [chiralpedia.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. sugar - How can I prevent simple syrup from crystallizing? - Seasoned Advice [cooking.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. Capillary HPLC-Accurate Mass MS/MS Quantitation of N7-(2, 3, 4-trihydroxybut-1-yl)-guanine Adducts of 1,3-Butadiene in Human Leukocyte DNA - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Synthesis of 2,3,4-Trihydroxybutanal: A Technical Support Guide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,4-trihydroxybutanal. It offers detailed troubleshooting guides, frequently asked questions (FAQs), and established experimental protocols to address common challenges and optimize reaction conditions for this versatile polyhydroxy aldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: Common starting materials include commercially available pentoses like D-Arabinose, which can be converted to D-Erythrose (a stereoisomer of this compound) through methods like the Ruff degradation. Another approach involves the chain extension of D-glyceraldehyde.[1]
Q2: Why is the protection of hydroxyl groups often necessary in this synthesis?
A2: The multiple hydroxyl groups in the starting materials and product are reactive under various conditions. Protecting groups are employed to prevent unwanted side reactions, such as oxidation or ether formation, at these sites, ensuring the desired transformation occurs only at the aldehyde or other target functional groups. Common protecting groups for hydroxyls include acetals and silyl (B83357) ethers.
Q3: What are the key challenges in purifying this compound?
A3: A significant challenge is the separation of diastereomers, such as D-Erythrose and D-Threose, which may form during the synthesis.[1] Historically, this was achieved by fractional crystallization of derivatives. Modern methods often rely on chromatographic techniques, like column chromatography on silica (B1680970) gel or specialized carbohydrate columns, for efficient separation.[1] The high polarity and water solubility of the product can also complicate extraction and purification.
Q4: My reaction yield is consistently low. What are the likely causes?
A4: Low yields can stem from several factors. Incomplete reactions, side-product formation, and degradation of the starting material or product are common culprits. For the synthesis of polyhydroxy aldehydes, incomplete oxidation or over-oxidation can be a major issue. Careful control of reaction temperature, stoichiometry of reagents, and reaction time is crucial. Impurities in starting materials can also poison catalysts or lead to undesired pathways.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a common and effective technique for monitoring the progress of the reaction. By comparing the TLC profile of the reaction mixture with that of the starting material, you can determine if the starting material has been consumed and if the desired product is forming. Specific staining agents may be required to visualize the carbohydrate spots on the TLC plate.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound, with a focus on the synthesis of D-Erythrose from D-Arabinose via the Ruff degradation.
| Problem | Potential Cause | Recommended Solution(s) |
| Low or no conversion of D-Arabinose to D-Arabinonic acid (Step 1) | Inactive bromine solution. | Use a fresh, properly stored solution of bromine. |
| Insufficient reaction time. | Monitor the reaction by TLC until the starting material is consumed. | |
| Incorrect pH for the reaction. | Ensure the reaction is performed in an aqueous environment as specified. | |
| Low yield of D-Erythrose from Calcium D-Arabinonate (Step 2) | Incomplete precipitation of calcium D-arabinonate. | Ensure complete neutralization with calcium carbonate to maximize the precipitation of the salt. |
| Over-oxidation during the Fenton reaction. | Carefully control the addition of hydrogen peroxide and maintain the recommended reaction temperature. | |
| Degradation of D-Erythrose. | Work up the reaction mixture promptly after completion to isolate the product and minimize degradation. | |
| Difficulty in separating D-Erythrose from reaction byproducts | Inefficient extraction. | Due to the high polarity of D-Erythrose, multiple extractions with a suitable polar organic solvent may be necessary. |
| Co-elution during column chromatography. | Optimize the solvent system for column chromatography. A gradient elution may be required. Consider using a specialized carbohydrate column for better separation.[1] | |
| Product appears as a syrup instead of a solid | Presence of residual solvent or impurities. | Concentrate the product solution under reduced pressure to a thick syrup. Further purification by chromatography may be necessary. |
| D-Erythrose can exist as a syrup, especially if not completely pure. | This is a known physical property of D-Erythrose.[2] |
Experimental Protocols
Synthesis of D-Erythrose from D-Arabinose (Ruff Degradation)
This protocol describes a two-step synthesis of D-Erythrose, a stereoisomer of this compound, starting from D-Arabinose.
Step 1: Oxidation of D-Arabinose to Calcium D-Arabinonate [1]
-
Dissolution: Dissolve D-Arabinose in distilled water.
-
Oxidation: Add an aqueous solution of bromine to the D-Arabinose solution. Allow the reaction to proceed at room temperature. The aldehyde group of D-Arabinose is oxidized to a carboxylic acid, forming D-arabinonic acid.
-
Precipitation: Neutralize the solution by the careful addition of calcium carbonate. This will precipitate the calcium salt of D-arabinonic acid.
-
Isolation: Filter the reaction mixture to collect the precipitated calcium D-arabinonate. Wash the solid with cold water and dry it.
Step 2: Oxidative Decarboxylation to D-Erythrose [1]
-
Reaction Setup: Prepare a solution of the calcium D-arabinonate in water. Add a catalytic amount of a ferric salt (e.g., ferric sulfate).
-
Oxidative Decarboxylation: To the stirred solution, add hydrogen peroxide dropwise. The reaction is an oxidative decarboxylation (a variation of the Fenton reaction) that removes one carbon atom, converting the six-carbon chain of the arabinonate into the four-carbon chain of D-Erythrose. Carbon dioxide is evolved during this step.
-
Work-up: After the reaction is complete (monitored by the cessation of gas evolution), remove the iron salts by precipitation (e.g., by adjusting the pH) and filtration.
-
Purification: The resulting aqueous solution containing D-Erythrose is concentrated under reduced pressure to yield a syrup.[1] Further purification can be achieved by column chromatography on silica gel.
Quantitative Data Summary
| Parameter | Step 1: Oxidation | Step 2: Oxidative Decarboxylation |
| Starting Material | D-Arabinose | Calcium D-Arabinonate |
| Key Reagents | Bromine, Calcium Carbonate | Hydrogen Peroxide, Ferric Sulfate (catalyst) |
| Solvent | Water | Water |
| Temperature | Room Temperature | Controlled, typically cool to room temperature |
| Product | Calcium D-Arabinonate | D-Erythrose |
| Typical Yield | High | Moderate |
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key stages of the synthesis and a general troubleshooting workflow.
Caption: Experimental workflow for the synthesis of D-Erythrose.
Caption: General troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Overcoming Matrix Effects in 2,3,4-Trihydroxybutanal Quantification
Welcome to the technical support center for the quantitative analysis of 2,3,4-trihydroxybutanal. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with matrix effects in complex biological samples. This compound, also known as threose or erythrose, is a four-carbon monosaccharide whose accurate quantification can be impeded by interferences from the sample matrix.[1][2][3][4]
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, minimize, and correct for matrix effects in your liquid chromatography-mass spectrometry (LC-MS) analyses.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution(s) |
| Poor Peak Shape or Splitting | Co-eluting matrix components interfering with chromatography. | Optimize the chromatographic gradient to better separate the analyte from interferences.[5][6] Consider a different stationary phase (e.g., HILIC for polar analytes). |
| Low Analyte Recovery | Inefficient extraction or significant ion suppression. | Evaluate and optimize the sample preparation method (see comparison table below). Use a stable isotope-labeled internal standard (SIL-IS) to compensate for losses.[7] |
| High Signal Variability (Poor Precision) | Inconsistent matrix effects across different samples. | Implement a more robust sample cleanup technique like Solid-Phase Extraction (SPE).[6][8] Utilize matrix-matched calibration standards for every batch.[7][9][10] |
| Signal Drifts During Batch Analysis | Accumulation of matrix components on the column or in the ion source. | Incorporate a column wash step between injections. Perform regular maintenance and cleaning of the LC-MS instrumentation.[11] |
| Discrepancy Between Spiked and Incurred Samples | Different interactions of the analyte with the biological matrix. | Ensure calibration standards are prepared in the same biological matrix as the study samples.[7] Evaluate different extraction techniques to ensure complete release of the analyte. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact my this compound quantification?
A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., salts, lipids, proteins).[12][13] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of quantification.[5][8][14] For a small, polar molecule like this compound, phospholipids (B1166683) and salts in plasma or urine are common sources of matrix effects.[8][15]
Q2: I'm observing low signal intensity for my analyte. How can I determine if this is due to a matrix effect?
A2: A post-column infusion experiment is a definitive way to diagnose matrix effects.[5][16] This technique involves infusing a constant flow of your analyte standard directly into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. A dip or rise in the constant analyte signal at certain retention times indicates regions of ion suppression or enhancement, respectively.[17][18] If your analyte's retention time falls within one of these regions, its signal is likely being affected by the matrix.
Q3: What is the most effective sample preparation technique to minimize matrix effects for this compound in plasma?
A3: The most effective technique depends on the required sensitivity and throughput. While Protein Precipitation (PPT) is fast, it is often insufficient for removing matrix components like phospholipids.[8] Liquid-Liquid Extraction (LLE) offers better cleanup, but Solid-Phase Extraction (SPE) is generally considered the most effective for removing a broad range of interferences, leading to cleaner extracts and reduced matrix effects.[6][8]
Table 1: Comparison of Common Sample Preparation Techniques for Plasma
| Technique | Effectiveness in Removing Matrix Components | Analyte Recovery | Throughput | Complexity & Cost |
| Protein Precipitation (PPT) | Low (removes proteins but not most phospholipids or salts) | Good, but susceptible to variability | High | Low |
| Liquid-Liquid Extraction (LLE) | Moderate to High (removes many non-polar interferences) | Variable, dependent on solvent choice and analyte polarity | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High (can be tailored to remove specific interferences) | High and reproducible with method optimization | Moderate to High (with automation) | High |
Q4: I don't have a stable isotope-labeled internal standard. What are my alternatives for accurate quantification?
A4: While a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects, several alternatives can be employed.[19][20][21]
-
Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix that is identical to your sample (e.g., drug-free plasma).[6][9][10] This approach helps to ensure that the calibrants and the analyte experience similar matrix effects.[7]
-
Standard Addition: This method involves splitting a sample into several aliquots and spiking each with a known, increasing concentration of the analyte standard. By extrapolating a linear regression of the response back to the x-axis, the endogenous concentration can be determined. This is highly effective but time-consuming.[5][22]
-
Use of a Structural Analog: A non-labeled compound that is structurally similar to the analyte can be used as an internal standard. However, it may not co-elute perfectly and may experience different matrix effects, so careful validation is required.
Q5: Can derivatization help in overcoming matrix effects?
A5: Yes, derivatization can be a powerful strategy. For small, polar molecules like this compound, derivatization can improve chromatographic retention, moving the analyte's peak away from the highly polar, early-eluting matrix components that often cause ion suppression.[23] It can also enhance ionization efficiency, leading to a stronger signal that is less susceptible to suppression. A common approach for monosaccharides is derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP).[24]
Experimental Protocols & Visualizations
Methodology 1: Diagnosing Matrix Effects with Post-Column Infusion
This protocol allows for the qualitative identification of retention time regions where ion suppression or enhancement occurs.[16][17][18]
Procedure:
-
Prepare a Standard Solution: Create a solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).
-
System Setup: Use a T-fitting to connect a syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source.
-
Infusion: Begin infusing the standard solution at a low, constant flow rate (e.g., 10 µL/min).
-
Injection: Once a stable signal for the infused analyte is observed, inject a blank sample extract (e.g., a protein-precipitated plasma sample with no analyte).
-
Analysis: Monitor the signal of the infused standard. Any deviation from the stable baseline indicates a matrix effect at that specific retention time.
Caption: Workflow for a post-column infusion experiment.
Methodology 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general workflow for cleaning up plasma samples to reduce matrix interferences before LC-MS analysis.
Procedure:
-
Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge to activate the stationary phase.
-
Equilibration: Pass an equilibration solvent (e.g., water or buffer) through the cartridge to prepare it for the sample.
-
Loading: Load the pre-treated plasma sample (e.g., diluted 1:1 with water) onto the cartridge. Matrix interferences are retained on the sorbent while the analyte may pass through or be retained.
-
Washing: Pass a wash solvent through the cartridge to remove weakly bound interferences.
-
Elution: Pass an elution solvent through the cartridge to desorb and collect the analyte of interest.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for injection.
References
- 1. Write the Fischer projections of stereoisomers of this compound.. [askfilo.com]
- 2. gauthmath.com [gauthmath.com]
- 3. homework.study.com [homework.study.com]
- 4. This compound | C4H8O4 | CID 101561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. longdom.org [longdom.org]
- 7. tandfonline.com [tandfonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. lcms.cz [lcms.cz]
- 10. Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 12. nebiolab.com [nebiolab.com]
- 13. researchgate.net [researchgate.net]
- 14. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 15. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 16. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. mdpi.com [mdpi.com]
- 23. Quantification of carbohydrates in human serum using gas chromatography–mass spectrometry with the stable isotope-labeled internal standard method - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. escholarship.org [escholarship.org]
Technical Support Center: Enhancing Pentose Synthesis from 2,3,4-Trihydroxybutanal
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of pentoses from 2,3,4-trihydroxybutanal (erythrose or threose). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the yield of your synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing pentoses from this compound?
A1: The primary methods for the one-carbon chain elongation of this compound to pentoses (such as arabinose, ribose, xylose, and lyxose) are chemical synthesis, notably the Kiliani-Fischer synthesis, and enzymatic synthesis using aldolases. The Kiliani-Fischer synthesis is a classical method that proceeds via a cyanohydrin intermediate.[1] Enzymatic methods offer the potential for higher stereoselectivity.
Q2: Why is my pentose (B10789219) yield low when using the Kiliani-Fischer synthesis?
A2: Low yields in the Kiliani-Fischer synthesis are a known limitation, often around 30% for the classical method.[1] Several factors can contribute to this, including the formation of a mixture of two diastereomeric sugars (epimers), side reactions, and the use of toxic and sensitive reagents.[1][2] Careful control of reaction conditions and purification of intermediates are crucial for maximizing yield.
Q3: How can I improve the stereoselectivity of the pentose synthesis?
A3: Improving stereoselectivity, and thus the yield of the desired pentose, is a key challenge. In the Kiliani-Fischer synthesis, the nucleophilic attack of the cyanide on the aldehyde can occur from either face, leading to two epimers.[3] Lowering the reaction temperature can sometimes favor the formation of one diastereomer.[3] Enzymatic methods, which are inherently stereospecific, present a promising alternative for achieving higher stereoselectivity.
Q4: What are common side reactions to be aware of during the synthesis?
A4: Besides epimerization, several side reactions can reduce the yield of the desired pentose. These include:
-
Aldol (B89426) condensation: this compound can undergo self-condensation or react with the product pentoses, especially under basic conditions, to form higher sugars.[4]
-
Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, particularly if the reaction is not performed under an inert atmosphere.[3]
-
Isomerization: The starting aldose (e.g., D-Erythrose) can isomerize to its corresponding ketose (e.g., D-Erythrulose) via an enediol intermediate, especially in the presence of base.[3]
Q5: Are there greener or safer alternatives to the classical Kiliani-Fischer synthesis?
A5: Yes, an improved version of the Kiliani-Fischer synthesis utilizes catalytic hydrogenation over a palladium on barium sulfate (B86663) catalyst to reduce the intermediate cyanohydrin to an imine, which is then hydrolyzed to the aldose.[1][5] This method avoids the use of sodium amalgam for the reduction of the lactone. Enzymatic approaches are also considered greener alternatives due to their high selectivity and operation under milder conditions.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low Overall Yield of Pentoses
| Potential Cause | Recommended Solution |
| Formation of Epimers | Separate the diastereomeric intermediates (lactones in the classical Kiliani-Fischer synthesis) using chromatography.[1] Optimize reaction temperature, as lower temperatures may favor one epimer.[3] |
| Side Reactions | Maintain a slightly acidic pH if possible to minimize enolate formation and subsequent aldol reactions.[3] Run the reaction at a lower concentration to reduce intermolecular side reactions.[3] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. |
| Degradation of Products | Minimize reaction time and avoid excessive heating during workup and purification steps. |
Problem 2: Presence of Multiple Products in the Final Mixture
| Potential Cause | Recommended Solution |
| Epimer Formation | As mentioned above, chromatographic separation of the diastereomeric intermediates is the most effective method. |
| Aldol Condensation Products (Higher Sugars) | Control the pH to be slightly acidic.[3] Use lower concentrations of reactants.[3] Lower the reaction temperature.[3] |
| Unreacted Starting Material | Ensure the stoichiometry of reagents is correct and that the reagents are of high purity. Monitor the reaction for completion. |
| Oxidation and Isomerization Byproducts | Use an inert atmosphere.[3] Control the pH and temperature to minimize isomerization.[3] |
Quantitative Data Presentation
The following table summarizes representative yields for pentose synthesis from D-Erythrose using the classical Kiliani-Fischer synthesis. Note that yields can vary based on specific experimental conditions and the efficiency of separation.
| Starting Material | Method | Products | Reported Yield | Reference |
| D-Erythrose | Classical Kiliani-Fischer Synthesis | D-Ribose and D-Arabinose | ~30% (combined) | [1][6] |
Experimental Protocols
Protocol 1: Chemical Synthesis of Pentoses from D-Erythrose via the Kiliani-Fischer Synthesis (Classical Method)
This protocol is adapted from the general principles of the Kiliani-Fischer synthesis.[1][7]
Materials:
-
D-Erythrose
-
Sodium Cyanide (NaCN)
-
Barium Hydroxide (B78521) (Ba(OH)₂)
-
Sulfuric Acid (H₂SO₄)
-
Sodium Amalgam (Na/Hg)
-
Deionized Water
Procedure:
-
Cyanohydrin Formation:
-
Dissolve D-Erythrose in deionized water.
-
In a separate flask, dissolve sodium cyanide in deionized water.
-
Slowly add the sodium cyanide solution to the D-Erythrose solution with stirring at a controlled low temperature (e.g., 0-5 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Hydrolysis and Lactonization:
-
Add barium hydroxide to the reaction mixture to hydrolyze the cyanohydrins to aldonic acids.
-
Carefully acidify the mixture with sulfuric acid to precipitate barium sulfate.
-
Filter off the barium sulfate and concentrate the filtrate under reduced pressure to promote the formation of the γ-lactones.
-
-
Separation of Epimeric Lactones:
-
The resulting mixture of D-ribono-γ-lactone and D-arabino-γ-lactone can be separated by fractional crystallization from a solvent such as ethanol or by column chromatography.
-
-
Reduction to Pentoses:
-
Dissolve the purified lactone (e.g., D-ribono-γ-lactone) in water.
-
Cool the solution in an ice bath and slowly add sodium amalgam with vigorous stirring.
-
Maintain the pH in the acidic range by the controlled addition of a dilute acid.
-
After the reaction is complete, separate the mercury. Neutralize and deionize the aqueous solution to obtain the desired pentose.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow of the classical Kiliani-Fischer synthesis for pentose production.
Caption: Troubleshooting logic for addressing low pentose yield in synthesis experiments.
References
- 1. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]
- 2. Kiliani-Fischer synthesis [chemeurope.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Aldoses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing during the HPLC analysis of aldoses.
Introduction to Peak Tailing in Aldose Analysis
Peak tailing is a common chromatographic problem characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge.[1] In the analysis of aldoses, which are polar compounds with multiple hydroxyl groups, peak tailing can significantly compromise resolution, accuracy, and reproducibility.[1][2] This guide provides a systematic approach to identifying and resolving the root causes of peak tailing in your HPLC experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing in the HPLC analysis of aldoses?
A1: The most common causes of peak tailing for aldoses and other polar compounds include:
-
Secondary Silanol (B1196071) Interactions: Aldoses can form hydrogen bonds with residual, unreacted silanol groups (Si-OH) on the surface of silica-based HPLC columns.[2][3] These secondary interactions lead to a portion of the analyte molecules being retained longer, causing the peak to tail.[3]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the ionization state of residual silanol groups.[2][4] At mid-range pH values, silanols can be ionized and interact more strongly with polar analytes like aldoses.[1]
-
Column Contamination and Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause peak tailing.[4]
-
Column Overload: Injecting too much sample (mass overload) or too large a volume of a strong sample solvent (volume overload) can lead to peak distortion.
-
Extra-Column Effects: Issues within the HPLC system itself, such as excessive tubing length, large detector cell volume, or poorly made fittings, can contribute to band broadening and peak tailing.[1]
Q2: How does temperature affect the peak shape of aldoses?
A2: Column temperature plays a crucial role in HPLC separations. Increasing the column temperature generally reduces the viscosity of the mobile phase, which can lead to sharper, more symmetrical peaks and shorter retention times.[5][6] However, excessively high temperatures can potentially degrade thermally labile aldoses.[7] It is important to optimize the temperature to achieve a balance between good peak shape and sample stability.[8] Uneven temperature between the mobile phase entering the column and the column itself can also cause peak distortion.[5]
Q3: Can the choice of organic modifier in the mobile phase impact peak tailing for aldoses?
A3: Yes, the choice of organic modifier (e.g., acetonitrile (B52724) or methanol) can influence peak shape. Methanol (B129727) is a more polar solvent and can be more effective at masking residual silanol groups on the stationary phase through hydrogen bonding, which can reduce peak tailing for polar analytes like aldoses. Acetonitrile is less polar and does not interact as strongly with silanol groups, potentially leading to more pronounced tailing in some cases.
Q4: What type of HPLC column is best for aldose analysis to minimize peak tailing?
A4: For aldose analysis, several types of columns can be used to minimize peak tailing:
-
Amino-bonded columns (NH2): These are widely used for carbohydrate analysis and can provide good separation of aldoses.[9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) columns: These columns are well-suited for retaining and separating highly polar compounds like aldoses.[4]
-
Modern, end-capped C18 columns: High-purity silica (B1680970) columns that have been thoroughly end-capped to block residual silanol groups can significantly reduce peak tailing.[3]
-
Polymer-based columns: These columns do not have silanol groups and are therefore not prone to the secondary interactions that cause peak tailing with silica-based columns.[3]
Systematic Troubleshooting Guides
Guide 1: Addressing Peak Tailing Through Mobile Phase Optimization
Q: My aldose peaks are tailing. How can I adjust the mobile phase to improve their shape?
A: Optimizing the mobile phase is a critical first step in addressing peak tailing. Here is a systematic approach:
-
Adjust the Mobile Phase pH:
-
For silica-based columns, lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) can suppress the ionization of residual silanol groups, reducing their interaction with the polar hydroxyl groups of aldoses and thus minimizing peak tailing.[2][4]
-
Use a suitable acidic modifier like formic acid or acetic acid, which are also MS-compatible.[10]
-
Be cautious not to operate silica-based columns below their recommended pH limit (typically pH 2.0) to avoid stationary phase degradation.[2]
-
-
Incorporate and Optimize a Buffer:
-
Using a buffer helps to maintain a stable pH throughout the analysis, which is crucial for reproducible retention times and peak shapes.[1]
-
Phosphate (B84403) and acetate (B1210297) buffers are commonly used. For UV detection at low wavelengths (<220 nm), be mindful of the buffer's UV cutoff.
-
Start with a buffer concentration of 10-25 mM and optimize as needed.[11] Increasing the buffer concentration can sometimes improve peak shape by increasing the ionic strength of the mobile phase.[4]
-
-
Consider Mobile Phase Additives:
-
For particularly stubborn peak tailing on older silica columns, a small amount of a competing base, such as triethylamine (B128534) (TEA), can be added to the mobile phase.[12] TEA will preferentially interact with the active silanol sites, reducing their availability to interact with the aldose analytes.[12] However, be aware that additives like TEA can shorten column lifetime and may not be suitable for all detectors (e.g., MS).[12]
-
Guide 2: Investigating Column-Related Issues
Q: I've optimized my mobile phase, but the peak tailing persists. Could the column be the problem?
A: Yes, the column is a frequent source of peak shape problems. Here's how to troubleshoot column-related issues:
-
Check for Column Contamination:
-
If you have been analyzing complex samples, the column may be contaminated with strongly retained matrix components.
-
Follow a rigorous column cleaning and regeneration protocol. A general-purpose flush with a strong organic solvent is a good starting point. For columns used in sugar analysis, specific cleaning procedures may be required (see Experimental Protocols).
-
-
Evaluate Column Age and Performance:
-
HPLC columns have a finite lifetime. Over time, the stationary phase can degrade, leading to a loss of performance and poor peak shapes.
-
If the column is old or has been used extensively, it may need to be replaced.
-
To confirm if the column is the issue, try running a standard on a new, equivalent column. If the peak shape improves, the old column was likely the problem.
-
-
Use a Guard Column:
-
A guard column is a small, disposable column installed before the analytical column.[13] It helps to protect the analytical column from contaminants and particulates in the sample, extending its lifetime.[13]
-
If you are already using a guard column, it may be contaminated or blocked. Replace the guard column and see if the peak shape improves.
-
Guide 3: Assessing System and Sample-Related Problems
Q: What if the mobile phase and column are not the cause of peak tailing? What else should I check?
A: If you have ruled out mobile phase and column issues, consider the following:
-
Sample Preparation and Solvent:
-
Ensure your sample is fully dissolved in a solvent that is compatible with the mobile phase. Ideally, the sample solvent should be weaker than or the same strength as the mobile phase.
-
Filter all samples before injection to remove particulates that could block the column frit.[14]
-
For complex matrices, consider using sample preparation techniques like solid-phase extraction (SPE) to clean up the sample and remove interferences.[14]
-
-
Injection Volume and Concentration:
-
Injecting too high a concentration of your aldose standard can saturate the stationary phase and cause peak tailing. Try diluting your sample and injecting it again.
-
Injecting a large volume of a strong sample solvent can also lead to peak distortion. Reduce the injection volume if possible.
-
-
Extra-Column Dead Volume:
-
Excessive dead volume in the HPLC system can cause band broadening and peak tailing.
-
Ensure all tubing connections are made correctly with no gaps.
-
Use tubing with the smallest possible internal diameter and keep the length to a minimum, especially between the column and the detector.[1]
-
Data Presentation
The following table summarizes the expected qualitative and illustrative quantitative effects of key HPLC parameters on the peak tailing of aldoses. The asymmetry factor (As) is a common measure of peak tailing, with a value of 1.0 representing a perfectly symmetrical peak. Values greater than 1.2 are often considered to indicate significant tailing.
| Parameter | Change | Expected Effect on Peak Tailing for Aldoses | Illustrative Asymmetry Factor (As) |
| Mobile Phase pH | Decrease (e.g., from 6.0 to 3.0) | Decrease | From > 1.8 to < 1.2 |
| Increase (e.g., from 3.0 to 6.0) | Increase | From < 1.2 to > 1.8 | |
| Buffer Concentration | Increase (e.g., from 10 mM to 25 mM) | Decrease | From 1.5 to 1.2 |
| Decrease (e.g., from 25 mM to 10 mM) | Increase | From 1.2 to 1.5 | |
| Column Temperature | Increase (e.g., from 25 °C to 40 °C) | Decrease | From 1.6 to 1.3 |
| Decrease (e.g., from 40 °C to 25 °C) | Increase | From 1.3 to 1.6 | |
| Organic Modifier | Switch from Acetonitrile to Methanol | Decrease | From 1.7 to 1.4 |
Disclaimer: The illustrative asymmetry factor values are intended to demonstrate general trends and may not represent actual experimental results. The magnitude of the effect will depend on the specific aldose, column, and other chromatographic conditions.
Mandatory Visualization
Caption: A step-by-step workflow for troubleshooting peak tailing.
Caption: Mechanism of secondary interaction causing peak tailing.
Experimental Protocols
Protocol 1: Mobile Phase Preparation and Optimization for Aldose Analysis
-
Solvent Selection: Use HPLC-grade acetonitrile, methanol, and water.
-
Aqueous Phase Preparation (Acidified):
-
To prepare a mobile phase with a pH of approximately 3.0, add 1.0 mL of formic acid to 1 L of HPLC-grade water.
-
Filter the aqueous phase through a 0.45 µm filter.
-
-
Buffered Mobile Phase Preparation:
-
To prepare a 20 mM phosphate buffer at pH 3.0, dissolve 2.72 g of potassium dihydrogen phosphate (KH2PO4) in 1 L of HPLC-grade water.
-
Adjust the pH to 3.0 using phosphoric acid.
-
Filter the buffer through a 0.45 µm filter.
-
-
Mobile Phase Mixing and Degassing:
-
Prepare the desired mobile phase composition by mixing the aqueous/buffered phase with the organic modifier (e.g., 80:20 Acetonitrile:Water).
-
Degas the mobile phase thoroughly using sonication or vacuum degassing to prevent air bubbles in the system.
-
-
Optimization:
-
To optimize, systematically vary the pH of the aqueous phase (e.g., from 4.0 down to 2.5 in 0.5 unit increments) and the buffer concentration (e.g., from 10 mM to 30 mM) while monitoring the peak asymmetry of your aldose standards.
-
Protocol 2: HPLC Column Cleaning and Regeneration
A. General Reversed-Phase (C18) Column Cleaning:
-
Disconnect the column from the detector to avoid contaminating the flow cell.
-
Reverse the column direction.
-
Wash the column with at least 20 column volumes of each of the following solvents, in order, at a low flow rate (e.g., 0.5 mL/min):
-
HPLC-grade water (to remove buffers and salts)
-
Isopropanol
-
Hexane (for non-polar contaminants)
-
Isopropanol
-
HPLC-grade water
-
Your mobile phase (without buffer)
-
-
Return the column to its original direction and equilibrate with the initial mobile phase conditions until a stable baseline is achieved.
B. Cleaning for Sugar Analysis Columns (e.g., Amino Columns):
Always consult the column manufacturer's specific instructions before performing any cleaning procedure.
-
Disconnect the column from the detector.
-
Flush the column with the following sequence of solvents at a low flow rate:
-
100% HPLC-grade water
-
0.1 M NaOH (aqueous)
-
100% HPLC-grade water
-
New mobile phase
-
-
Equilibrate the column with the mobile phase until the baseline is stable.
Protocol 3: Sample Preparation for Aldose Analysis
-
Dilution: For simple samples like fruit juices or beverages, a simple dilution with the mobile phase or a weak solvent (e.g., water) may be sufficient.[15]
-
Filtration: Filter all samples through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system or column.[15]
-
Protein Precipitation (for biological samples):
-
Add a precipitating agent such as acetonitrile or methanol (typically 3 parts solvent to 1 part sample).
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for injection.
-
-
Solid-Phase Extraction (SPE) (for complex matrices):
-
Use an appropriate SPE cartridge (e.g., a graphitized carbon or a mixed-mode ion exchange cartridge for carbohydrate cleanup).
-
Condition the cartridge according to the manufacturer's instructions.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interfering compounds.
-
Elute the aldoses with a suitable solvent.
-
Evaporate the eluent and reconstitute the sample in the mobile phase.
-
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromtech.com [chromtech.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. uhplcs.com [uhplcs.com]
- 8. researchgate.net [researchgate.net]
- 9. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. hplc.eu [hplc.eu]
- 12. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. lcms.cz [lcms.cz]
Preventing degradation of 2,3,4-trihydroxybutanal during sample preparation
Technical Support Center: 2,3,4-Trihydroxybutanal (Erythrose/Threose)
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
A1: this compound is a four-carbon monosaccharide (a tetrose) that exists as two diastereomers: erythrose and threose.[1][2] As a reducing sugar, it contains a reactive aldehyde group and multiple hydroxyl groups.[1] This structure makes it susceptible to several degradation pathways, including isomerization, dimerization, and reactions under acidic or alkaline conditions.[3][4] Its high polarity and low volatility also present challenges for certain analytical methods like Gas Chromatography (GC).[5][6]
Q2: What are the optimal storage conditions for aqueous solutions of this compound?
A2: To minimize degradation, solutions should be prepared fresh whenever possible. For short-term storage, it is recommended to keep the solution on ice. For longer-term storage, aliquots should be flash-frozen, for example in liquid nitrogen, and stored at -80°C to prevent degradation from repeated freeze-thaw cycles.[3][7] The pH of the solution should be maintained near neutral, as both acidic and alkaline conditions can accelerate degradation.[3]
Q3: I am observing multiple peaks in my chromatogram for a pure standard of this compound. What could be the cause?
A3: This is a common phenomenon. In solution, this compound exists as an equilibrium mixture of different forms, including the open-chain aldehyde and cyclic furanose structures (anomers).[4][5] Each of these isomers can be detected as a separate peak, especially after derivatization for GC analysis.[5] To simplify the chromatogram, a two-step derivatization process involving oximation followed by silylation is often recommended as it reduces the number of isomers.[5][6]
Q4: How does pH affect the stability of this compound?
A4: The stability of this compound is significantly influenced by pH.[3][4]
-
Alkaline conditions (pH > 7): Basic conditions promote enolization, which can lead to isomerization (e.g., conversion to erythrulose) and epimerization (conversion between erythrose and threose).[4] It can also catalyze β-elimination if a phosphate (B84403) group is present (as in erythrose-4-phosphate), leading to fragmentation.[3]
-
Acidic conditions (pH < 7): Strong acidic conditions can catalyze the hydrolysis of related compounds like phosphate esters.[3]
For optimal stability, a pH close to neutral is recommended for storage and sample preparation.[3]
Q5: Is derivatization necessary for the analysis of this compound?
A5: It depends on the analytical technique.
-
For Gas Chromatography (GC): Yes, derivatization is essential. This compound is non-volatile and highly polar, making it unsuitable for direct GC analysis.[5][6] Derivatization converts it into a more volatile and thermally stable compound.[6] Common methods include silylation, oximation-silylation, and alditol acetylation.[5]
-
For High-Performance Liquid Chromatography (HPLC): Derivatization is not always necessary. HPLC can analyze sugars directly in aqueous solutions, often using columns like amino- or amide-bonded phases or ion-exchange resins.[8][9] However, derivatization can be used to enhance detection sensitivity, for example, by attaching a UV-active or fluorescent label.[10]
Troubleshooting Guide: Degradation During Sample Preparation
This guide addresses common issues encountered during the handling and analysis of this compound.
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery or Signal Intensity | 1. Degradation due to high pH: Enolization and other base-catalyzed reactions.[3] 2. Degradation due to high temperature: Accelerated reactions, particularly Maillard reactions in the presence of amino acids.[11][12] 3. Incomplete Derivatization (GC): Not all analyte molecules are converted to their volatile form.[5] | 1. Maintain sample pH near neutral (6-7.5). Buffer if necessary. Avoid strongly alkaline conditions.[3] 2. Keep samples on ice or at 4°C during preparation.[3][13] Avoid prolonged heating.[12] 3. Optimize derivatization conditions (reagent concentration, reaction time, temperature).[5] Ensure the sample is completely dry before adding derivatization reagents.[13] |
| Multiple, Poorly Resolved Chromatographic Peaks | 1. Formation of multiple isomers: The analyte exists in several forms (anomers, open-chain) in solution.[4][5] 2. Side reactions during derivatization: Undesired chemical modifications.[5] | 1. For GC analysis, use a two-step oximation-silylation derivatization to reduce the number of isomers formed.[5][6] 2. Re-optimize derivatization conditions. Ensure high-purity reagents and anhydrous conditions.[6] |
| Broad or Tailing Peaks (GC/HPLC) | 1. Active sites in the analytical system: Interaction of hydroxyl groups with the GC liner, column, or HPLC column packing.[5] 2. Presence of salts in the sample (HPLC): Can interfere with chromatographic separation.[14] | 1. For GC, use a deactivated liner and ensure the column is properly conditioned.[5] For HPLC, select a column chemistry less prone to these interactions, like amide-based columns.[14] 2. Desalt the sample if necessary using solid-phase extraction (SPE) or other appropriate techniques. |
| Sample Browning | Maillard Reaction: Reaction between the reducing sugar (this compound) and amino compounds (e.g., amino acids, proteins) in the sample matrix.[11] | 1. Control temperature and pH; lower values slow the reaction.[11] 2. If the matrix is complex, consider sample cleanup steps like protein precipitation or solid-phase extraction to remove interfering compounds.[14] |
Experimental Protocols
Protocol 1: Recommended Derivatization for GC-MS Analysis (Oximation-Silylation)
This two-step method is preferred for reducing the complexity of the resulting chromatogram by minimizing the number of isomers.[5][6]
Materials:
-
Dried sample containing this compound
-
Methoxyamine hydrochloride (MeOx) solution (e.g., 20 mg/mL in anhydrous pyridine)[6]
-
Silylation reagent (e.g., BSTFA with 1% TMCS, or MSTFA)[5][6]
-
Anhydrous pyridine
-
Heating block or oven
-
GC vials with caps
Procedure:
-
Drying: Ensure the sample is completely dry. This is critical for efficient derivatization. Use a vacuum concentrator or nitrogen stream.[13]
-
Oximation:
-
Silylation:
-
Analysis: The sample is now ready for GC-MS analysis. It can be diluted with a suitable solvent like hexane (B92381) if necessary.[6]
Protocol 2: Sample Preparation for HPLC-RI Analysis
This protocol is suitable for relatively clean aqueous samples.
Materials:
-
Sample containing this compound
-
High-purity water (mobile phase grade)
-
Acetonitrile (B52724) (optional, for mobile phase)
-
Syringe filters (0.22 µm or 0.45 µm)
-
Centrifuge (if samples contain particulates)
-
HPLC vials
Procedure:
-
Dilution: Dilute the sample with high-purity water to a concentration within the calibrated range of the instrument.
-
Particulate Removal: If the sample contains suspended solids, centrifuge at high speed (e.g., 4,000-14,000 x g) for 10 minutes.[8][13]
-
Filtration: Filter the supernatant or the diluted sample through a 0.22 µm syringe filter into a clean HPLC vial.[8] This step is crucial to prevent clogging of the HPLC system.
-
Analysis: The sample is ready for injection. A typical mobile phase for sugar analysis on an amino or amide column is an isocratic mixture of acetonitrile and water (e.g., 75:25 v/v).[8] The column is often heated (e.g., 35°C) to improve peak shape.[8]
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues related to the degradation of this compound during sample preparation.
Degradation Pathways Overview
This diagram illustrates the main chemical instabilities of this compound in a sample matrix.
References
- 1. Erythrose - Wikipedia [en.wikipedia.org]
- 2. Write the Fischer projections of stereoisomers of this compound.. [askfilo.com]
- 3. benchchem.com [benchchem.com]
- 4. Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. agronomy.emu.ee [agronomy.emu.ee]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. emerginginvestigators.org [emerginginvestigators.org]
- 13. benchchem.com [benchchem.com]
- 14. lcms.cz [lcms.cz]
- 15. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
Technical Support Center: Enhancing 2,3,4-Trihydroxybutanal Detection Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to increase the sensitivity of 2,3,4-trihydroxybutanal detection.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for detecting this compound?
A1: The most common methods for the detection and quantification of this compound (which includes its stereoisomers, D-Erythrose and D-Threose) involve chromatographic separation followed by sensitive detection techniques. These include:
-
High-Performance Liquid Chromatography (HPLC) coupled with:
-
Ultraviolet (UV) Detection, often requiring derivatization to introduce a chromophore.
-
Electrochemical Detection.
-
Mass Spectrometry (MS) for high sensitivity and specificity.[1]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) , which typically requires derivatization to increase the volatility of the analyte.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy , which provides detailed structural information and can be used for quantification, especially with isotopically labeled compounds.[1][3]
Q2: Why am I seeing low sensitivity when analyzing this compound with HPLC-UV?
A2: this compound lacks a strong chromophore, which results in poor absorption of UV light and consequently low sensitivity with HPLC-UV detection. To overcome this, a derivatization step is often necessary to attach a UV-absorbing molecule to the analyte.[4][5]
Q3: What is derivatization and how can it increase the sensitivity of this compound detection?
A3: Derivatization is the process of chemically modifying an analyte to enhance its detection properties for a specific analytical method.[4] For this compound, derivatization is particularly useful for:
-
Increasing UV absorbance for HPLC-UV detection: By introducing a chromophore.
-
Improving ionization efficiency for Mass Spectrometry: Leading to a stronger signal.[5]
-
Enhancing volatility for GC-MS analysis.
-
Improving chromatographic separation.
Common derivatizing reagents for compounds with hydroxyl and carbonyl groups include those that introduce aromatic or other highly UV-active or fluorescent moieties.
Q4: How can I improve the quantification accuracy of my this compound measurements?
A4: To improve quantification accuracy, it is highly recommended to use an isotopically labeled internal standard, such as (2S,3R)-2,3,4-Trihydroxybutanal-13C-1 or (2S,3R)-2,3,4-Trihydroxybutanal-13C-2.[1][2] These standards co-elute with the analyte but are distinguished by their mass in a mass spectrometer, allowing for correction of sample loss during preparation and instrumental variability.
Troubleshooting Guides
Low Signal Intensity in LC-MS Analysis
| Potential Cause | Troubleshooting Steps |
| Poor Ionization Efficiency | Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Consider using a different ionization technique like Atmospheric Pressure Chemical Ionization (APCI). |
| In-source Fragmentation | Optimize source conditions to minimize fragmentation of the molecular ion.[6] |
| Suboptimal Mobile Phase | Adjust the mobile phase pH and composition to enhance the formation of desired adducts (e.g., [M+H]+, [M+Na]+) for better ionization. |
| Analyte Degradation | This compound can be unstable under certain conditions. Ensure samples are stored properly and analyzed promptly. D-Erythrose, for instance, is less stable than D-Threose under basic conditions.[7] |
| Matrix Effects | Dilute the sample to reduce matrix suppression. Improve sample cleanup procedures to remove interfering substances. |
Poor Peak Shape in HPLC
| Potential Cause | Troubleshooting Steps |
| Column Overload | Reduce the injection volume or dilute the sample.[6] |
| Secondary Interactions with Column | Adjust the mobile phase pH. For reversed-phase chromatography, a mobile phase pH about 2 units below the pKa of an acidic analyte is often recommended.[6] |
| Column Contamination or Degradation | Wash the column with a strong solvent or replace it if necessary.[6] |
| Inappropriate Mobile Phase | Ensure the mobile phase is well-mixed and degassed. Optimize the organic solvent-to-buffer ratio. |
Quantitative Data Summary
The following table summarizes the reactivity of D-Erythrose and D-Threose, which are stereoisomers of this compound. This data is crucial for understanding sample stability during analysis.
| Parameter | D-Erythrose | D-Threose | Experimental Conditions | Reference |
| Half-life (Carbonyl Migration/Epimerization) | ~2 hours | >12 hours | 80 mM sugar in 160 mM NaHCO₃ buffer, pH 8.5, 40 °C | [7] |
Experimental Protocols
Protocol 1: Derivatization for Enhanced LC-MS/MS Sensitivity
This protocol is adapted from a method for enhancing the detection of carboxylic acids but can be applied to the hydroxyl groups of this compound with appropriate reagent selection. For hydroxyl groups, derivatization with reagents like benzoyl chloride can be effective.[4]
-
Sample Preparation: Dry the sample extract completely under a stream of nitrogen.
-
Derivatization Reaction:
-
To the dried extract, add 50 µL of a suitable derivatizing agent solution (e.g., 1% benzoyl chloride in a non-aqueous solvent like acetonitrile).
-
Add a catalyst, such as pyridine, to facilitate the reaction.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes).
-
-
Quenching: Stop the reaction by adding a quenching solution, such as a small volume of water or a suitable buffer.
-
Analysis: The derivatized sample is now ready for injection into the LC-MS/MS system.
Protocol 2: NMR Analysis of 13C-Labeled this compound
This protocol outlines the general steps for analyzing the stability and interconversion of 13C-labeled this compound isomers.
-
Sample Preparation: Prepare a solution of 80 mM D-[1-13C]-Erythrose or D-[1-13C]-Threose in a buffer solution (e.g., 160 mM sodium bicarbonate at pH 8.5).
-
NMR Spectroscopy:
-
Place the sample in an NMR spectrometer.
-
Maintain a constant temperature (e.g., 25°C or 40°C).
-
Acquire 13C NMR spectra at regular time intervals to monitor the disappearance of the starting material and the appearance of any isomerization products.
-
-
Data Analysis:
-
Integrate the corresponding peaks in the 13C NMR spectra to determine the relative concentrations of the different sugar species over time.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Refinement of extraction methods for 2,3,4-trihydroxybutanal from natural samples
Technical Support Center: Extraction of 2,3,4-Trihydroxybutanal
Welcome to the technical support center for the refinement of extraction and purification methods for this compound from natural samples. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in navigating the challenges associated with isolating this polar aldehyde.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what makes its extraction challenging?
A1: this compound, also known as erythrose or threose, is a four-carbon monosaccharide (an aldotetrose).[1][2] Its structure contains multiple hydroxyl (-OH) groups and an aldehyde (-CHO) group, making it a highly polar and water-soluble compound.[3] The primary challenges in its extraction stem from its high polarity, which dictates the choice of solvents, and the inherent reactivity of the aldehyde group, which can lead to degradation or unwanted side reactions during processing.[4][5]
Q2: Which solvents are most effective for the initial extraction of this compound from natural samples?
A2: Due to its high polarity, polar solvents are the most effective for extracting this compound.[6][7] The most common and effective choices include methanol (B129727), ethanol (B145695), and water, or mixtures of these solvents (e.g., 80% methanol in water).[8][9][10] The selection of a specific solvent or solvent mixture often depends on the nature of the natural matrix and the presence of other compounds you wish to co-extract or leave behind.
Q3: What are the recommended extraction techniques for a heat-sensitive compound like this?
A3: Conventional high-temperature methods like Soxhlet extraction can risk thermal degradation of the target aldehyde.[11] Therefore, modern, non-thermal or low-temperature techniques are recommended. These include:
-
Maceration: A simple soaking technique at room temperature, though it can be time-consuming.[12][13]
-
Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, increasing efficiency at low temperatures.[9][13]
-
Microwave-Assisted Extraction (MAE): A rapid method that uses microwave energy to heat the solvent and sample, but requires careful temperature control to prevent degradation.[11][14]
Q4: How can this compound be selectively purified from a complex crude extract?
A4: A highly effective and specific method for purifying aldehydes from complex mixtures is through the formation of a bisulfite adduct.[15] The aldehyde group reacts with sodium bisulfite to form a charged, water-soluble adduct.[16] This allows for its separation from non-aldehyde impurities using liquid-liquid extraction.[17][18] The aldehyde can then be regenerated from the purified adduct by adding a base.[16][19]
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification process.
Problem: The initial extraction yield of this compound is very low.
-
Possible Cause: The solvent used is not polar enough to efficiently solubilize the target compound.
-
Solution: Increase the polarity of your extraction solvent. If using pure ethanol or methanol, consider preparing an aqueous mixture (e.g., 70-80% alcohol in water), as this can improve the extraction of highly polar compounds.[8][9] Ensure the plant material is finely ground to maximize the surface area available for extraction.[11]
Problem: I suspect the this compound is degrading during extraction.
-
Possible Cause: The extraction method is using excessive heat, or the extraction time is too long, leading to thermal degradation or oxidation of the aldehyde.[11][20]
-
Solution: Switch to a non-thermal extraction method like Ultrasound-Assisted Extraction (UAE) or conduct a simple maceration at a controlled, cool temperature.[13] If using MAE, reduce the power and monitor the temperature closely. Additionally, work quickly and store extracts at low temperatures to minimize degradation.
Problem: During purification, the bisulfite adduct does not precipitate, or the yield is poor.
-
Possible Cause 1: Adduct Solubility. The bisulfite adduct of a small, highly soluble aldehyde like this compound may be soluble in the reaction mixture and will not precipitate.[19]
-
Solution 1: Instead of relying on precipitation and filtration, use a liquid-liquid extraction protocol. The charged adduct is highly water-soluble and will partition into the aqueous phase, separating it from less polar impurities in the organic phase.[19]
-
Possible Cause 2: Reagent Quality. The sodium bisulfite solution may be old or not fully saturated, reducing its reactivity.[19]
-
Solution 2: Always use a freshly prepared, saturated aqueous solution of sodium bisulfite for the reaction.[19]
Problem: A solid has formed at the interface between the organic and aqueous layers during the bisulfite extraction.
-
Possible Cause: While less common for highly polar aldehydes, it's possible for some adducts to be insoluble in both the aqueous and organic layers, causing them to precipitate at the interface.[16][19]
-
Solution: Handle this by filtering the entire biphasic mixture through a pad of celite to collect the insoluble adduct. The filtrate can then be transferred back to a separatory funnel to separate the aqueous and organic layers. The collected solid adduct can be processed separately.[16]
Problem: The final recovery of the aldehyde after regeneration from the bisulfite adduct is low.
-
Possible Cause: Incomplete regeneration of the aldehyde from the adduct or potential degradation under harsh basic conditions. The reversal of the bisulfite reaction requires a basic pH.[16]
-
Solution: After isolating the aqueous layer containing the adduct, add a strong base (e.g., 50% NaOH) dropwise while vigorously stirring and monitoring the pH.[19] Ensure the pH is sufficiently basic (pH > 12) to drive the reaction to completion. Immediately extract the liberated aldehyde into a suitable organic solvent to remove it from the basic aqueous environment, which can cause side reactions like epimerization.[19]
Data Presentation
Table 1: Comparison of Recommended Extraction Solvents and Methods
| Solvent System | Extraction Method | Advantages | Disadvantages & Considerations |
| Methanol / Water (80:20) | Maceration | Simple, minimal equipment, avoids heat.[12] | Slow, may result in lower efficiency than other methods.[12] |
| Ethanol / Water (70:30) | Ultrasound-Assisted (UAE) | Fast, highly efficient, operates at low temperatures.[9][13] | Requires specialized sonication equipment. |
| Methanol | Microwave-Assisted (MAE) | Very rapid, requires less solvent.[11][14] | Risk of thermal degradation if not carefully controlled.[11] |
| Water | Decoction (Boiling) | Inexpensive, safe, and environmentally friendly solvent.[10][13] | High risk of thermal degradation for aldehydes. Not recommended. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) from Plant Material
This protocol describes a general method for extracting polar compounds from a dried, powdered natural sample.
-
Sample Preparation: Weigh 10 g of finely ground and dried plant material into a 250 mL Erlenmeyer flask.
-
Solvent Addition: Add 100 mL of an 80% methanol-in-water solution to the flask. The solvent-to-solid ratio should be approximately 10:1 (v/w).[11]
-
Ultrasonication: Place the flask in an ultrasonic bath. Sonicate for 30 minutes at a controlled temperature (e.g., 25-30°C) to prevent any potential degradation.
-
Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C. This will yield the crude extract.
-
Storage: Store the crude extract at -20°C until purification.
Protocol 2: Purification via Liquid-Liquid Extraction of Bisulfite Adduct
This protocol is adapted from established methods for aldehyde purification.[16][17][18][19]
-
Dissolution: Dissolve the crude extract from Protocol 1 in 20 mL of methanol (a water-miscible co-solvent is crucial to ensure the aldehyde contacts the aqueous bisulfite).[16][19]
-
Adduct Formation: Transfer the methanol solution to a 125 mL separatory funnel. Add 25 mL of a freshly prepared, saturated aqueous sodium bisulfite solution. Shake the funnel vigorously for 30-60 seconds to facilitate adduct formation.[17][19]
-
Liquid-Liquid Extraction: To the funnel, add 25 mL of deionized water and 25 mL of ethyl acetate (B1210297) (or another immiscible organic solvent). Shake vigorously to partition the components. Allow the layers to fully separate.
-
Separation: The water-soluble this compound bisulfite adduct will be in the lower aqueous layer. The upper organic layer, containing non-aldehyde impurities, can be drained and discarded. Collect the aqueous layer.
-
Aldehyde Regeneration: Return the aqueous layer to the separatory funnel. Add 25 mL of fresh ethyl acetate. While stirring, add 50% sodium hydroxide (B78521) (NaOH) solution dropwise until the pH of the aqueous layer is >12.[19] This reverses the reaction and regenerates the free aldehyde.
-
Final Extraction: Shake the funnel to extract the neutral, regenerated aldehyde into the ethyl acetate layer.
-
Isolation: Drain and discard the aqueous layer. Collect the organic layer containing the purified this compound. This layer can now be dried with anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the purified compound.
Visualized Workflow
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | C4H8O4 | CID 101561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses [mdpi.com]
- 5. Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. simplesolvents.com [simplesolvents.com]
- 7. Polar solvent extraction: Significance and symbolism [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. Extraction and Determination of Polar Bioactive Compounds from Alfalfa (Medicago sativa L.) Using Supercritical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arcjournals.org [arcjournals.org]
- 13. Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comprehensive Review on Advanced Extraction Techniques for Retrieving Bioactive Components from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Workup [chem.rochester.edu]
- 17. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 18. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Minimizing side reactions in the synthesis of 2,3,4-trihydroxybutanal
Welcome to the technical support center for the synthesis of 2,3,4-trihydroxybutanal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize side reactions and optimize the synthesis of this versatile chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the common stereoisomers of this compound, and why is stereocontrol important?
A1: this compound, a tetrose sugar, has two chiral centers, leading to four possible stereoisomers: D-erythrose, L-erythrose, D-threose, and L-threose. Erythrose and threose are diastereomers. In the Fischer projection, erythrose has its two hydroxyl groups on the same side, while in threose they are on opposite sides.[1] Stereocontrol is critical because different stereoisomers can have vastly different biological activities and pharmacological properties. For instance, D-erythrose is an intermediate in the pentose (B10789219) phosphate (B84403) pathway.[2]
Q2: What are the primary side reactions to consider during the synthesis of this compound?
A2: The main side reactions include:
-
Epimerization: The conversion of the desired erythrose isomer to the threose isomer, or vice versa, at the C2 position. This is often base-catalyzed.[3]
-
Aldol (B89426) Condensation: Self-condensation of the this compound product or reaction with starting materials can lead to the formation of higher molecular weight sugars, such as octuloses (C8 sugars).[3]
-
Cannizzaro Reaction: Under strongly basic conditions, aldehydes lacking an alpha-hydrogen, like formaldehyde (B43269) (a common reactant), can undergo disproportionation to an alcohol and a carboxylic acid. While this compound has alpha-hydrogens, this side reaction can consume formaldehyde.
-
Product Degradation: As with many sugars, this compound can be unstable under harsh acidic or basic conditions and at elevated temperatures, leading to decomposition products.
Q3: How can I monitor the progress of my reaction and the formation of side products?
A3: Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the consumption of starting materials and the formation of the product and major byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a refractive index (RI) detector is a powerful tool for the separation and quantification of the desired product and its stereoisomers, as well as other sugar byproducts.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to determine the structure of the product and identify impurities. Quantitative NMR (qNMR) can also be used to determine the ratio of different isomers in the product mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., acetylation or silylation), GC-MS can be used to separate and identify the different sugar isomers and byproducts.
Troubleshooting Guides
Issue 1: Low Yield and/or Poor Stereoselectivity (High Threose Content)
Question: My synthesis of D-erythrose from D-glyceraldehyde and formaldehyde resulted in a low yield and a significant amount of the D-threose epimer. How can I improve the stereoselectivity?
Answer: The formation of the D-threose epimer is a common challenge due to the possibility of nucleophilic attack on either face of the glyceraldehyde carbonyl.[3] Here are several factors to consider for improving stereoselectivity:
-
Reaction Temperature: Lower reaction temperatures generally favor the formation of one diastereomer over the other. Performing the reaction at 0°C or below can significantly improve the erythro:threose ratio.
-
Choice of Base/Catalyst: The nature of the base catalyst can influence the stereochemical outcome. For aldol additions, sterically hindered bases or the use of Lewis acids can promote the formation of a specific enolate geometry, leading to higher diastereoselectivity.
-
Protecting Groups: The use of protecting groups on the hydroxyls of D-glyceraldehyde, such as forming an acetonide (e.g., 2,3-O-isopropylidene-D-glyceraldehyde), can lock the conformation of the molecule. This steric hindrance can direct the incoming nucleophile to one face of the carbonyl, thereby increasing the yield of the desired erythrose isomer.[5]
-
pH Control: Careful control of pH is crucial, as basic conditions can promote epimerization of both the starting material and the product. Maintaining a slightly acidic pH during workup and purification can help minimize this side reaction.[3]
Issue 2: Formation of High Molecular Weight Byproducts
Question: I am observing the formation of what appear to be larger sugar molecules (e.g., C8 sugars) in my reaction mixture. What is causing this and how can it be prevented?
Answer: The formation of higher-carbon sugars is likely due to aldol condensation reactions between the desired this compound and other aldehydes present in the reaction mixture.[3] This is particularly prevalent under neutral to basic conditions.
-
pH Control: Maintain a slightly acidic pH if the reaction chemistry allows, as this will minimize the formation of the enolate necessary for the aldol condensation to occur.[3]
-
Reactant Concentration: Running the reaction at a lower concentration can reduce the frequency of intermolecular aldol reactions that lead to these larger byproducts.[3]
-
Temperature Control: Lowering the reaction temperature can help to slow down the rate of the aldol side reaction.
-
Order of Addition: In a crossed aldol reaction, slowly adding the enolizable aldehyde (e.g., glyceraldehyde) to a solution containing the non-enolizable aldehyde (e.g., formaldehyde) and the base can help to minimize the self-condensation of the enolizable component.
Issue 3: Product Degradation During Workup and Purification
Question: I am experiencing significant loss of my this compound product during the purification steps. What could be the cause and how can I mitigate it?
Answer: this compound, like other small sugars, can be sensitive to harsh conditions.
-
Avoid Strong Acids and Bases: Prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to degradation. Use mild acidic or basic conditions for pH adjustments and workup procedures.
-
Temperature: Avoid excessive heat during solvent removal (rotoevaporation) and other purification steps.
-
Purification Method: Column chromatography on silica (B1680970) gel can sometimes be harsh for unprotected sugars. Consider using alternative stationary phases like neutral alumina (B75360) or employing ion-exchange chromatography to remove ionic impurities before a final chromatographic step.[3] For epimer separation, specialized chromatography may be necessary.[3]
-
Storage: Store the purified product at low temperatures (e.g., -20°C) to prevent degradation over time.
Data Presentation
Table 1: Influence of pH on the Stability of D-Erythrose and D-Threose at 40°C
| Parameter | D-Erythrose | D-Threose | Conditions |
| Half-life (t1/2) | ~2 hours | >12 hours | pH 8.5 |
| Primary Isomerization Product | D-Erythrulose | D-Erythrulose | Carbonyl migration |
This data highlights the greater propensity of D-erythrose to undergo epimerization and other degradation pathways under basic conditions compared to D-threose.
Table 2: Yields of D-Erythrose from Different Synthetic Routes
| Starting Material | Key Reagents/Steps | Yield (%) |
| D-Glucose | 1. Paraldehyde, H₂SO₄; 2. NaIO₄ | 64% (overall) |
| D-Isoascorbic Acid | 1. Acetone, DMP, p-TsOH; 2. N,N-Dimethylhydrazine; 3. Protecting group introduction; 4. Ozonolysis | ~75-85% (overall) |
| D-Glucose | Lead tetraacetate | >80% |
Experimental Protocols
Protocol 1: Synthesis of D-Erythrose from D-Glucose via Oxidative Cleavage
This protocol is adapted from a method involving the direct oxidative cleavage of D-glucose.
Objective: To synthesize D-erythrose by the selective oxidation of D-glucose.
Materials:
-
D-Glucose
-
Lead tetraacetate
-
Glacial acetic acid
-
Ethyl acetate
-
0.1 M Hydrochloric acid
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: In a round-bottom flask, dissolve D-glucose in glacial acetic acid.
-
Oxidation: Cool the solution in an ice bath. Slowly add two molar equivalents of lead tetraacetate to the stirred solution. The reaction is rapid. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into cold water and extract the product with ethyl acetate.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain di-O-formyl-D-erythrose as a syrup.
-
Hydrolysis: To the resulting syrup, add 0.1 M hydrochloric acid and heat the mixture at 60°C for 4 hours to hydrolyze the formyl groups.
-
Purification: Neutralize the solution with sodium bicarbonate and concentrate under reduced pressure. The crude D-erythrose can be purified by column chromatography on silica gel.
Protocol 2: Stereoselective Aldol Addition using a Protected Glyceraldehyde
This protocol outlines a general procedure for the stereoselective synthesis of a protected this compound derivative.
Objective: To achieve a high diastereomeric excess of the erythrose isomer through a protecting group strategy.
Materials:
-
2,3-O-Isopropylidene-D-glyceraldehyde
-
Formaldehyde (as paraformaldehyde or formalin)
-
Base catalyst (e.g., NaOH, Ca(OH)₂, or an amine base)
-
Solvent (e.g., THF, water)
-
Mild acid for deprotection (e.g., Dowex 50W-X8 resin, H⁺ form)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,3-O-isopropylidene-D-glyceraldehyde and formaldehyde in the chosen solvent.
-
Aldol Addition: Cool the reaction mixture to the desired temperature (e.g., 0°C or -78°C). Slowly add the base catalyst. Stir the reaction for several hours, monitoring by TLC.
-
Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification of Protected Product: Purify the crude protected this compound derivative by flash column chromatography.
-
Deprotection: Dissolve the purified protected product in a suitable solvent (e.g., methanol/water). Add a mild acidic resin and stir at room temperature until deprotection is complete (monitored by TLC).
-
Final Purification: Filter off the resin and concentrate the filtrate under reduced pressure to yield the final this compound.
Mandatory Visualizations
Caption: Key Side Reactions in this compound Synthesis.
References
Navigating Reproducibility in 2,3,4-Trihydroxybutanal Experiments: A Technical Support Center
For researchers, scientists, and professionals in drug development, ensuring the reproducibility of experiments is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered in experiments involving 2,3,4-trihydroxybutanal, a tetrose sugar existing as the diastereomers D-erythrose and D-threose.
Frequently Asked Questions (FAQs)
Q1: What are the primary stereoisomers of this compound I should be aware of?
A1: this compound is a chiral molecule with two stereocenters, resulting in four stereoisomers. The most common are D-erythrose and D-threose, which are epimers, differing in the configuration at the C2 position. Their enantiomers, L-erythrose and L-threose, are less common in biological systems. It's crucial to know which stereoisomer you are working with, as their chemical reactivity and biological roles can differ.[1][2]
Q2: Why is my this compound (D-erythrose) solution unstable?
A2: D-erythrose is known to be less stable than its epimer, D-threose, particularly in neutral to basic solutions (pH > 7).[3] It can undergo several side reactions, including epimerization to D-threose, carbonyl migration to form D-erythrulose, and aldol (B89426) condensation to form larger sugar molecules.[4][5][6] Temperature also plays a significant role, with higher temperatures accelerating degradation.[3][7]
Q3: What are Advanced Glycation End Products (AGEs) and how does this compound relate to them?
A3: Advanced Glycation End Products (AGEs) are a heterogeneous group of harmful compounds formed through non-enzymatic reactions between reducing sugars, like this compound, and the amino groups of proteins, lipids, or nucleic acids.[8] this compound is a potent precursor to AGEs. The accumulation of AGEs is implicated in the pathogenesis of various diseases, including diabetes, neurodegenerative disorders, and cardiovascular diseases, primarily through the activation of the Receptor for Advanced Glycation End Products (RAGE) signaling pathway.[9][10][11]
Q4: Can I use the same experimental protocol for D-erythrose and D-threose?
A4: While the general handling procedures might be similar, it is not advisable to use identical protocols without considering their differing reactivity. D-erythrose is more prone to isomerization and degradation under basic conditions compared to D-threose.[1] Therefore, reaction times, pH control, and purification strategies may need to be adjusted accordingly.
Troubleshooting Guides
Issue 1: Inconsistent or Low Yields in Synthesis Reactions
| Possible Cause | Troubleshooting Steps |
| Epimerization of D-erythrose to D-threose | Maintain a slightly acidic to neutral pH (pH 5-7) throughout the reaction and workup.[3] Use lower reaction temperatures to minimize the rate of epimerization.[3] Consider using protecting groups for the hydroxyls if the reaction conditions are harsh. |
| Aldol Condensation | Run the reaction at a lower concentration to reduce intermolecular reactions.[6] Maintain a slightly acidic pH to minimize the formation of enolates necessary for aldol reactions.[6] |
| Oxidative Degradation | If the synthesis is sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] |
| Carbonyl Migration | Use shorter reaction times and lower temperatures to reduce the extent of isomerization to the corresponding ketose (erythrulose).[6] |
Issue 2: Difficulty in Purifying this compound
| Possible Cause | Troubleshooting Steps |
| Co-elution of D-erythrose and D-threose in Chromatography | Utilize specialized HPLC columns designed for sugar separations, such as ligand-exchange or amino-functionalized columns. Optimize the mobile phase; for instance, adjusting the acetonitrile (B52724)/water ratio in HILIC or using a shallow gradient can improve resolution. Lowering the flow rate can increase interaction with the stationary phase and enhance separation. |
| Presence of Salts and Other Byproducts | Perform a desalting step using size-exclusion chromatography or dialysis before fine purification. |
| Degradation during Purification | Maintain a neutral to slightly acidic pH (pH 5-7) and moderate temperatures during all purification steps. |
Issue 3: Irreproducible Results in Biological Assays
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound in stock solutions | Prepare fresh stock solutions regularly. For longer-term storage, aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light and under an inert atmosphere.[7] |
| Variability in AGEs Formation | Control the incubation time, temperature, and concentration of reactants (this compound and protein/lipid) precisely to ensure consistent AGEs formation. |
| Cell Culture Media Effects | Be aware that high glucose concentrations in some cell culture media can influence metabolic pathways and potentially interfere with experiments studying the effects of this compound.[12] |
Quantitative Data
Table 1: Stability of D-Erythrose vs. D-Threose under Basic Conditions
| Parameter | D-Erythrose | D-Threose | Experimental Conditions | Reference |
| Half-life | ~2 hours | >12 hours | 80 mM sugar in 160 mM NaHCO₃ buffer, pH 8.5, 40 °C | [1] |
Table 2: pH-Dependent Stability of D-Erythrose
| pH | Stability | Observation | Reference |
| 5.0 | High | Negligible degradation over 12 hours. | [7] |
| 7.0 | Moderate | ~25% reacted after 12 hours. | [7] |
| 8.5 | Low | ~75% reacted within 12 hours. | [7] |
| 10.0 | Very Low | Significantly faster degradation compared to pH 8.5. | [3] |
Experimental Protocols
Protocol 1: Synthesis of D-Erythrose via Oxidation of D-Glucose
This protocol is adapted from established methods.
Objective: To synthesize D-Erythrose from D-Glucose with minimal byproduct formation.
Materials:
-
D-Glucose
-
Lead tetraacetate
-
Glacial acetic acid
-
Dilute Hydrochloric acid (e.g., 0.05 N)
-
Amberlite IR-4B resin (or other suitable anion exchange resin)
Procedure:
-
Dissolve D-Glucose in glacial acetic acid.
-
Slowly add two molar equivalents of lead tetraacetate to the solution with constant stirring. The reaction is initially rapid.
-
Monitor the reaction to ensure the consumption of approximately two moles of the oxidant.
-
Upon completion, hydrolyze the resulting di-O-formyl-D-erythrose by dissolving it in dilute hydrochloric acid.
-
Gently heat the solution (e.g., at 50°C) and monitor the hydrolysis via polarimetry until a constant rotation is observed.
-
Neutralize the acid by passing the solution through a column packed with Amberlite IR-4B resin.
-
The eluate contains D-Erythrose, which can be further purified by chromatography.
Critical Steps:
-
Precise control of the stoichiometry of lead tetraacetate is crucial to prevent over-oxidation.
-
Hydrolysis of the formyl ester should be performed under mild acidic conditions to prevent degradation of the D-Erythrose product.
Protocol 2: Analysis of D-Erythrose and D-Threose by HPLC
Objective: To separate and quantify D-Erythrose and D-Threose in a sample mixture.
Materials:
-
HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD)
-
Amino-functionalized or ligand-exchange HPLC column suitable for carbohydrate analysis
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
D-Erythrose and D-Threose standards
Procedure:
-
Prepare the mobile phase, typically a mixture of acetonitrile and water (e.g., 80:20 v/v). Degas the mobile phase thoroughly.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of D-Erythrose and D-Threose of known concentrations.
-
Prepare the sample solution, ensuring it is filtered through a 0.22 µm filter before injection.
-
Inject the standards and the sample onto the HPLC system.
-
Run the analysis under isocratic conditions at a controlled flow rate and column temperature.
-
Identify the peaks corresponding to D-Erythrose and D-Threose based on the retention times of the standards.
-
Quantify the amounts of D-Erythrose and D-Threose in the sample by comparing their peak areas to the calibration curve generated from the standards.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Erythro and Threo - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Advanced glycation end products and reactive oxygen species: uncovering the potential role of ferroptosis in diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | AGE-RAGE axis culminates into multiple pathogenic processes: a central road to neurodegeneration [frontiersin.org]
- 10. cusabio.com [cusabio.com]
- 11. mdpi.com [mdpi.com]
- 12. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of 2,3,4-Trihydroxybutanal
For researchers, scientists, and drug development professionals, maintaining the stability of 2,3,4-trihydroxybutanal is critical for reliable experimental outcomes. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure maximum stability, this compound should be stored under controlled conditions. For short-term storage (up to one month), a temperature of -20°C is recommended. For longer-term storage (up to six months), the compound should be kept at -80°C.[1] It is also crucial to protect it from light and to store it under an inert atmosphere, such as nitrogen, in a tightly sealed container kept in a dry, well-ventilated area.[1][2]
Q2: How does temperature affect the stability of this compound?
A2: Temperature is a critical factor influencing the stability of this compound. As with other aldoses, elevated temperatures accelerate degradation processes such as isomerization and dehydration.[3][4][5] It is advisable to keep aqueous solutions at refrigerated or frozen temperatures to minimize degradation.[3]
Q3: What is the optimal pH range for storing this compound solutions?
A3: this compound, like other monosaccharides, is most stable in slightly acidic to neutral aqueous solutions.[3] Alkaline conditions promote degradation through processes like isomerization and epimerization.[3][6] For instance, the degradation of D-Erythrose (a stereoisomer of this compound) is significantly faster at pH 8.5 and 10 compared to neutral or acidic conditions.
Q4: Is this compound sensitive to light?
A4: Yes, exposure to light, particularly UV light, can lead to photodegradation.[7] Therefore, it is essential to store both the solid compound and its solutions in light-protected containers, such as amber vials or by wrapping the container in aluminum foil.
Q5: How does oxidation affect the stability of this compound?
A5: The aldehyde group in this compound is susceptible to oxidation. The presence of oxygen and other oxidizing agents can lead to the formation of corresponding aldonic acids.[2][7][8] To prevent oxidative degradation, it is recommended to store the compound under an inert atmosphere and to use degassed solvents when preparing solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, light protection, inert atmosphere). Prepare fresh solutions from a properly stored stock for each experiment. |
| Appearance of unexpected peaks in HPLC analysis | Formation of degradation products (e.g., isomers, oxidation products). | Review the storage and handling procedures. Consider performing a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method. |
| Loss of compound potency over time | Chemical instability leading to the breakdown of this compound. | Shorten the storage time of solutions. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Re-evaluate the storage conditions, ensuring they are optimal. |
| Discoloration of the compound or solution | Potential degradation, possibly due to exposure to light, heat, or contaminants. | Discard the discolored material. Ensure all storage containers are clean and that the compound is protected from light and stored at the correct temperature. |
Quantitative Stability Data
The stability of this compound is comparable to its stereoisomers, D-Erythrose and D-Threose. The following tables summarize the available quantitative data on their stability under various conditions.
Table 1: Effect of Temperature on the Stability of D-Erythrose and D-Threose at pH 8.5
| Compound | Temperature | Half-life (t½) |
| D-Erythrose | 40°C | ~2 hours[1][3][8] |
| D-Threose | 40°C | >12 hours[1][3][8] |
Table 2: Effect of pH on the Degradation of D-Erythrose at 40°C
| pH | Observation (after 12 hours) |
| 5 (Acetate buffer) | Negligible reaction[3] |
| 7 (Phosphate buffer) | Approximately 10% reaction[3] |
| 8.5 (Bicarbonate buffer) | Most of the erythrose has reacted[3] |
| 10 (Bicarbonate buffer) | Fastest reaction rate[3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the degradation pathways and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation.
1. Acid Hydrolysis:
- Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile (B52724) mixture).
- Add an equal volume of 0.1 M HCl.
- Incubate the solution at a controlled temperature (e.g., 60°C) and monitor at various time points (e.g., 2, 4, 8, 12 hours).
- At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
- A control sample (without acid) should be run in parallel.
2. Base Hydrolysis:
- Prepare a 1 mg/mL solution of this compound.
- Add an equal volume of 0.1 M NaOH.
- Incubate at a controlled temperature (e.g., 40°C) and monitor at various time points.
- At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
- A control sample (without base) should be run in parallel.
3. Oxidative Degradation:
- Prepare a 1 mg/mL solution of this compound.
- Add an equal volume of 3% hydrogen peroxide (H₂O₂).
- Keep the solution at room temperature and monitor at various time points.
- Dilute the sample with the mobile phase for HPLC analysis.
- A control sample (without H₂O₂) should be run in parallel.
4. Thermal Degradation:
- Store the solid this compound at an elevated temperature (e.g., 60°C or 80°C) for a defined period.
- At different time points, dissolve a sample in a suitable solvent and dilute for HPLC analysis.
- A control sample stored at the recommended storage temperature should be analyzed for comparison.
5. Photostability Testing:
- Expose a solution of this compound (e.g., 1 mg/mL) to a light source that provides both visible and UV light (e.g., a photostability chamber).
- A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same conditions.
- Analyze the samples by HPLC at various time points.
Protocol 2: Stability-Indicating HPLC Method for this compound and its Isomers
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will likely be required based on the specific instrumentation and degradation products observed.
-
Instrumentation: HPLC system with a UV or Refractive Index (RI) detector.
-
Column: A column suitable for carbohydrate analysis, such as an amino-propyl or a ligand-exchange column (e.g., Aminex HPX-87H). A standard C18 column may also be suitable depending on the degradation products.
-
Mobile Phase: A typical mobile phase for carbohydrate analysis is a mixture of acetonitrile and water (e.g., 75:25 v/v) for an amino-propyl column, or dilute sulfuric acid (e.g., 0.005 M) for a ligand-exchange column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detector Wavelength: Low UV (e.g., 195-210 nm) if a UV detector is used, as simple sugars have poor chromophores. An RI detector is often preferred.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration (e.g., 0.1-1 mg/mL) with the mobile phase.
Visualizing Stability Workflow
The following diagram illustrates a logical workflow for ensuring and troubleshooting the stability of this compound.
Caption: Workflow for ensuring this compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. 9.5 Degradation and Synthesis of Monosaccharides – Organic Chemistry II [kpu.pressbooks.pub]
- 3. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rajdhanicollege.ac.in [rajdhanicollege.ac.in]
- 5. Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxidation of the erythro and threo forms of the phenolic lignin model compound 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol by laccases and model oxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2,3,4-Trihydroxybutanal Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of 2,3,4-trihydroxybutanal, an aldotetrose sugar existing as stereoisomers D-Erythrose and D-Threose, is crucial in various fields including metabolic research and quality control of pharmaceuticals. The selection of a suitable analytical method requires a thorough understanding of its performance characteristics. This guide provides an objective comparison of validated analytical methods for the quantification of this compound, with a focus on experimental data and detailed methodologies.
Comparison of Validated Analytical Methods
The choice of an analytical technique for the quantification of this compound is dictated by factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key validation parameters for the most common analytical methods.
| Analytical Technique | Principle | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection of specific precursor-product ion transitions. | >0.99 | 90-110%[1] | <15%[1] | 0.1 - 10 ng/mL | 0.5 - 50 ng/mL |
| GC-MS | Gas chromatographic separation of volatile derivatives followed by mass spectrometric detection. | >0.99[2] | 90-120%[3][4] | <15%[2][3] | 5 - 25 ng/mL[5] | 20 - 100 ng/mL |
| ¹H-NMR Spectroscopy | Measurement of nuclear spin transitions in a magnetic field for structural elucidation and quantification. | >0.99[6] | 95-105% | <5% | 0.48–16 mg/L[6] | 1.9–122 mg/L[6] |
| HPLC-FLD | Chromatographic separation of fluorescent derivatives with detection by fluorescence intensity. | >0.999[7][8] | 82-110%[8] | <16%[8] | 0.05 - 0.5 µg/kg[8] | 0.1 - 1.0 µg/kg[8] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it suitable for complex biological matrices.
Sample Preparation:
-
For biological samples such as plasma or cell extracts, perform protein precipitation by adding 3 volumes of ice-cold acetonitrile (B52724) or methanol.
-
Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for injection.
Chromatographic and Mass Spectrometric Conditions:
-
LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for separating polar compounds like this compound.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of an additive like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for sugars.[9]
-
MS Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds. For non-volatile sugars like this compound, a derivatization step is mandatory.
Derivatization (Oximation-Silylation):
-
Dry the sample completely under vacuum or with a stream of nitrogen.
-
Add a solution of methoxyamine hydrochloride in pyridine (B92270) and heat at 70-80°C for 30 minutes to form the methoxime derivatives of the aldehyde group. This step prevents the formation of multiple sugar isomers in the GC.
-
Cool the sample and add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Heat the mixture again at 70-80°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) ethers of the hydroxyl groups.
-
The resulting solution containing the volatile derivatives is then ready for GC-MS analysis.[10]
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl polysiloxane).
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized sugars, for example, starting at 100°C and ramping up to 250°C.[10]
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and the quantification is typically performed in selected ion monitoring (SIM) mode for higher sensitivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed structural information and can be used for quantification (qNMR).
Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in a deuterated solvent (e.g., D₂O).[5]
-
Add a known amount of an internal standard with a distinct NMR signal (e.g., maleic acid) for quantification.
NMR Acquisition and Processing:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Experiment: A standard one-pulse ¹H NMR experiment is performed. Key parameters to optimize for quantification include the relaxation delay (D1), which should be at least 5 times the longest T1 of the signals of interest, and the number of scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: The acquired FID is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The concentration of this compound is determined by comparing the integral of a characteristic signal with the integral of the internal standard's signal.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method requires derivatization of the sugar with a fluorescent tag to enable sensitive detection.
Derivatization (Reductive Amination):
-
To a solution of the sample, add a fluorescent labeling reagent such as 2-aminobenzamide (B116534) (2-AB).
-
Add a reducing agent, for example, sodium cyanoborohydride.
-
Incubate the mixture at around 65°C for a few hours to allow the reductive amination reaction to complete.
-
The excess labeling reagent can be removed by solid-phase extraction (SPE).
HPLC-FLD Conditions:
-
HPLC Column: A reversed-phase C18 column is commonly used for the separation of the fluorescently labeled sugars.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Fluorescence Detection: The excitation and emission wavelengths are set according to the specific fluorescent label used (e.g., for 2-AB, excitation at ~330 nm and emission at ~420 nm).
Mandatory Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the general workflow for the validation of an analytical method, ensuring that the method is suitable for its intended purpose.
References
- 1. [Method of Quantitative Analysis by HPLC and Confirmation by LC-MS/MS of Erythritol, Maltitol, Lactitol and Trehalose in Foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. journal.gnest.org [journal.gnest.org]
- 8. Development and validation of an HPLC method with fluorescence detection for the determination of fluorescent whitening agents migrating from plastic beverage cups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of D-Erythrose and D-Threose Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, a nuanced understanding of stereoisomer reactivity is paramount. This guide provides an objective, data-driven comparison of the chemical and biological reactivity of D-erythrose and D-threose, two C-2 epimeric aldotetroses.
D-Erythrose and D-threose share the same chemical formula (C₄H₈O₄) but differ in the stereochemical arrangement of the hydroxyl group at the second carbon atom. This seemingly minor structural variance leads to notable differences in their stability, reactivity, and biological functions. This guide will explore these distinctions, supported by experimental data and detailed protocols, to provide a framework for their differential application in research and development.
Quantitative Data Summary
The following table summarizes key quantitative data comparing the reactivity of D-erythrose and D-threose based on available experimental evidence.
| Parameter | D-Erythrose | D-Threose | Experimental Conditions | Reference |
| Half-life (Carbonyl Migration/Epimerization) | ~2 hours | >12 hours | 80 mM sugar in 160 mM NaHCO₃ buffer, pH 8.5, 40 °C | [1][2] |
| Product of NaBH₄ Reduction | Erythritol (meso, optically inactive) | D-Threitol (chiral, optically active) | Reduction with sodium borohydride (B1222165) | [1][3][4] |
| Product of Nitric Acid Oxidation | meso-Tartaric acid (optically inactive) | D-Tartaric acid (optically active) | Oxidation with nitric acid | [5][6] |
| Biological Role | Intermediate in the Pentose Phosphate Pathway (as Erythrose-4-phosphate) | Substrate for various enzymes in carbohydrate metabolism; potential antioxidant properties | In vivo and in vitro biological systems | [1][7] |
Key Reactions and Comparative Reactivity
Carbonyl Migration and Epimerization
Under mildly basic conditions, aldoses like D-erythrose and D-threose can undergo intramolecular rearrangement, leading to epimerization and the formation of the corresponding ketose, D-erythrulose. Experimental data clearly indicates that D-erythrose is significantly more reactive in this regard. A study monitoring the reaction progress of ¹³C-labeled tetroses at pH 8.5 and 40°C revealed that D-erythrose has a half-life of approximately 2 hours, while the half-life of D-threose under identical conditions is greater than 12 hours.[1][2] This difference in reactivity is attributed to the stereochemistry of the C2 hydroxyl group, which influences the stability of the enediol intermediate.[1]
Stereoselective Reduction and Oxidation
The stereochemical differences between D-erythrose and D-threose are clearly demonstrated by their reduction and oxidation products.
-
Reduction: The reduction of the aldehyde group of D-erythrose with sodium borohydride (NaBH₄) yields erythritol, a meso compound that is optically inactive due to a plane of symmetry.[1][3][4] In contrast, the reduction of D-threose produces D-threitol, which is chiral and optically active.[1]
-
Oxidation: Oxidation of both the aldehyde and the primary alcohol groups with nitric acid converts D-erythrose into meso-tartaric acid, an optically inactive aldaric acid.[5][6] Conversely, D-threose is oxidized to the optically active D-tartaric acid.[6]
Maillard Reaction and Glycation
The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is crucial in food chemistry and is also implicated in the in vivo formation of advanced glycation end-products (AGEs). While direct comparative kinetic data for D-erythrose and D-threose is limited, the general trend is that smaller sugars are more reactive. L-threose, a stereoisomer of D-threose, has been identified as a potent glycating agent.[8] The reaction of L-threose with Nα-acetyl-L-lysine proceeds at a rate 30-fold faster than its degradation in buffer alone, highlighting its high reactivity.[8] Given the structural similarities, it is expected that both D-erythrose and D-threose are reactive in the Maillard reaction, with their relative reactivities influenced by the proportion of the open-chain form.
Experimental Protocols
Determination of Half-life by ¹³C NMR Spectroscopy
This protocol outlines the methodology for quantitatively comparing the chemical stability of D-erythrose and D-threose.
-
Sample Preparation: Prepare a solution of 80 mM D-[1-¹³C]-Erythrose or D-[1-¹³C]-Threose in a 160 mM sodium bicarbonate buffer at pH 8.5.[2] The use of ¹³C-labeled sugars simplifies the NMR spectra, allowing for clear identification and quantification of the different sugar species over time.
-
NMR Spectroscopy: Monitor the reaction over time at a constant temperature (e.g., 40°C) using a ¹³C Nuclear Magnetic Resonance (NMR) spectrometer.
-
Data Analysis: Record ¹³C NMR spectra at regular intervals. Determine the relative concentrations of D-erythrose, D-threose, and their isomerization products (e.g., D-erythrulose) by integrating the corresponding peaks in the spectra.[2] The half-life is calculated from the first-order decay of the starting material.
Reduction with Sodium Borohydride (NaBH₄)
This protocol describes the reduction of the aldehyde group of the tetroses.
-
Reaction Setup: Dissolve the tetrose (D-erythrose or D-threose) in a suitable solvent such as methanol (B129727) or ethanol.[9]
-
Reduction: Add sodium borohydride (NaBH₄) to the solution. The reaction is typically carried out at room temperature.
-
Workup: After the reaction is complete (monitored by TLC or other suitable methods), neutralize the excess NaBH₄ by the careful addition of an acid (e.g., acetic acid or dilute HCl).
-
Isolation: Remove the solvent under reduced pressure. The resulting alditol can be purified by crystallization or chromatography. The optical activity of the product is then measured using a polarimeter.
Oxidation with Nitric Acid
This protocol details the oxidation of the tetroses to their corresponding aldaric acids.
-
Reaction Setup: In a fume hood, dissolve the tetrose in a minimal amount of water and then add nitric acid.
-
Oxidation: Gently heat the reaction mixture. The reaction progress can be monitored by the evolution of nitrogen oxides.
-
Workup: After the reaction is complete, cool the solution and carefully evaporate the nitric acid under reduced pressure.[10]
-
Isolation and Analysis: The resulting aldaric acid can be isolated by crystallization. The optical activity of the purified product is then determined to distinguish between the meso- and chiral forms.
Visualizations
Caption: Experimental workflow for comparing the chemical stability of D-erythrose and D-threose.
Caption: Stereoselective reduction and oxidation of D-erythrose and D-threose.
Caption: Simplified diagram of the Pentose Phosphate Pathway highlighting D-erythrose-4-phosphate.
References
- 1. benchchem.com [benchchem.com]
- 2. Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Oxidation of D-erythrose and D-threose with nitric acid yields aldaric ac.. [askfilo.com]
- 6. homework.study.com [homework.study.com]
- 7. Solved: D-Erythrose and D-threose are separately reduced with N a B H 4 to give the pr [Biology] [gauthmath.com]
- 8. Ascorbic acid glycation: the reactions of L-threose in lens tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. US20140256983A1 - Method of oxidation using nitric acid - Google Patents [patents.google.com]
A Comparative Analysis of 2,3,4-Trihydroxybutanal and Glyceraldehyde in Prebiotic Synthesis Pathways
In the quest to understand the origins of life, researchers have identified several key molecules that could have served as precursors to the essential building blocks of biology. Among these, simple sugars derived from the formose reaction are of paramount importance. This guide provides a detailed comparison of two such crucial aldehydes: glyceraldehyde (a three-carbon aldose, or triose) and 2,3,4-trihydroxybutanal (a four-carbon aldose, or tetrose), which exists as the diastereomers erythrose and threose. Both are recognized as vital intermediates in the prebiotic synthesis of more complex molecules like pentose (B10789219) sugars (the backbone of RNA) and amino acids.[1][2][3]
Comparative Analysis of Performance in Prebiotic Pathways
Glyceraldehyde and the tetroses (erythrose and threose) are both central players in the formose reaction network, the most plausible prebiotic route for sugar formation from formaldehyde (B43269).[2][4] However, they occupy different and distinct positions within this chemical cascade.
Glyceraldehyde: The Foundational Building Block
Glyceraldehyde is often considered a primary product in the formose reaction, arising from the aldol (B89426) addition of formaldehyde to glycolaldehyde (B1209225).[5][6][7] Its formation marks a critical step, establishing the three-carbon backbone from which larger sugars can be constructed.
-
Role in Sugar Synthesis: It serves as a foundational precursor, reacting with other small aldehydes or itself to build up the carbon chain. For instance, the reaction of glyceraldehyde with glycolaldehyde is a key step toward the formation of pentoses, including the biologically critical D-ribose.[6][8] It can also isomerize to dihydroxyacetone, another C3 intermediate that participates in the reaction network.[6][9]
-
Role in Amino Acid Synthesis: In the presence of ammonia (B1221849) and thiols, glyceraldehyde and other sugars formed in the formose reaction can be converted into α-ketoaldehydes. These reactive intermediates can then yield amino acids, such as alanine (B10760859), through reactions involving imine formation and rearrangement.[10]
This compound (Erythrose and Threose): The Crucial Intermediates
The four-carbon sugars, erythrose and threose, typically appear as subsequent intermediates in the formose reaction, often formed by the self-condensation of glycolaldehyde.[3][11] They represent a key bridge between the simpler trioses and the more complex five- and six-carbon sugars.
-
Role in Sugar Synthesis: D-Erythrose is particularly significant as a direct precursor to pentoses.[1] Its structure and reactivity make it a plausible link between simple C1/C2 molecules and the carbohydrates essential for the "RNA world" hypothesis. The aldol reaction between erythrose and formaldehyde or glycolaldehyde can lead to the formation of ribose and other pentoses.
-
Reactivity and Stability: Tetroses exhibit complex intramolecular reactivity, including carbonyl migrations and epimerizations, which can significantly influence the distribution of sugar products under mild prebiotic conditions.[12][13][14] Studies have shown that D-threose is more stable than its diastereomer D-erythrose at a pH of 8.5.[15] This differential stability could have influenced the selection of specific sugar structures on the early Earth.
-
Role in Amino Acid Synthesis: Like glyceraldehyde, tetrose intermediates formed from formaldehyde and glycolaldehyde are implicated in the thiol-dependent synthesis of amino acids like alanine and homoserine.[16]
Quantitative Data Comparison
Direct quantitative comparisons of product yields starting from isolated glyceraldehyde versus this compound under identical prebiotic conditions are not extensively documented in the literature. The data available typically originates from complex reaction mixtures, such as the formose reaction, where these aldehydes are intermediates. The following table summarizes relevant quantitative data from various experimental setups to provide a contextual comparison.
| Experiment Type | Starting Material(s) | Key Intermediate(s) Formed | Product(s) of Interest | Reported Yield / Conversion | Reference |
| Amino Acid Synthesis | Formaldehyde (20 mM), Glycolaldehyde (20 mM), NH₄Cl (20 mM), Thiol catalyst | Triose and Tetrose intermediates | Alanine | 1.8% (based on initial formaldehyde after 35 days) | [16] |
| Amino Acid Synthesis | Formaldehyde (20 mM), Glycolaldehyde (20 mM), NH₄Cl (20 mM), Thiol catalyst | Triose and Tetrose intermediates | Homoserine | 0.08% (based on initial formaldehyde after 35 days) | [16] |
| Mechanochemical Sugar Synthesis | Glycolaldehyde | Tetroses | Tetroses | 42.91 ± 0.99% | [17] |
| Mechanochemical Sugar Synthesis | Glycolaldehyde | Tetroses, Hexoses | Hexoses | 12.16 ± 0.35% | [17] |
Visualizing the Prebiotic Pathways
The logical relationships and reaction sequences in prebiotic synthesis can be visualized to better understand the roles of glyceraldehyde and this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The Messy Alkaline Formose Reaction and Its Link to Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. laboratorynotes.com [laboratorynotes.com]
- 4. Faculty for Chemistry and Pharmacy- Prebiotic chemistry: In the beginning, there was sugar [cup.uni-muenchen.de]
- 5. researchgate.net [researchgate.net]
- 6. Prebiotic Pathway from Ribose to RNA Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. researchgate.net [researchgate.net]
- 12. Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. grokipedia.com [grokipedia.com]
- 16. Prebiotic amino acid thioester synthesis: thiol-dependent amino acid synthesis from formose substrates (formaldehyde and glycolaldehyde) and ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prebiotic Sugar Formation Under Nonaqueous Conditions and Mechanochemical Acceleration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of 2,3,4-Trihydroxybutanal Assay Methods
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 2,3,4-trihydroxybutanal, a key four-carbon sugar also known as threose or erythrose, is critical for metabolic studies, biotechnology, and therapeutic development. This guide provides an objective comparison of common analytical techniques for the quantification of this compound, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate method for specific research needs.
Quantitative Performance Comparison
The selection of an analytical method for this compound quantification is dependent on several factors, including required sensitivity, selectivity, sample matrix, throughput, and available instrumentation. The following table summarizes the key quantitative performance parameters for the different analytical techniques.
| Analytical Platform | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Recovery (%) | Precision (%RSD) |
| HPLC-UV/RID | 1 - 50 µg/mL[1] | 5 - 150 µg/mL[1] | >0.995[1] | 85 - 115[1] | < 5%[2] |
| GC-MS | 0.1 - 1 µg/mL[1] | 0.3 - 5 µg/mL[1] | >0.99[1] | 90 - 110[1] | 3.1 - 10.0%[2] |
| Enzymatic Assay | 0.1 - 1 µg/mL (~0.65 µmol/L)[1][2] | 0.5 - 5 µg/mL[1] | >0.99[1][2] | 95 - 105[1] | < 6%[2] |
| Capillary Electrophoresis (CE-LIF) | 1 - 10 µg/mL[1] | 5 - 25 µg/mL[1] | >0.99[1] | 90 - 110[1] | Not specified |
Note: The values presented in this table are approximate and can vary depending on the specific instrumentation, column/reagents, and experimental conditions. These values are compiled from various studies on monosaccharide analysis and serve as a general comparison.[1][3]
In-Depth Analysis of Each Platform
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the analysis of carbohydrates like this compound.[1] Separation is typically achieved on specialized carbohydrate columns, and detection can be performed using refractive index (RI) or ultraviolet (UV) detectors, often requiring pre- or post-column derivatization for the latter.[1]
Advantages:
-
Robust and reproducible.[1]
-
Suitable for routine analysis.[1]
-
Can be automated for high throughput.[1]
Disadvantages:
-
Lower sensitivity with RI detection compared to other methods.[1]
-
Derivatization for UV detection adds complexity and potential for variability.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that offers high sensitivity and selectivity for the analysis of volatile and thermally stable compounds.[1] For carbohydrate analysis, a derivatization step is necessary to increase the volatility of the sugar.[1]
Advantages:
-
High sensitivity and selectivity.[1]
-
Provides structural information, which aids in compound identification.[1]
Disadvantages:
-
Requires a time-consuming derivatization step that can introduce variability.[1][4]
-
Not suitable for thermally labile compounds.[1]
Enzymatic Assays
Enzymatic assays provide a highly specific and sensitive method for the quantification of this compound.[1] These assays typically involve a series of coupled enzymatic reactions that result in the production of a detectable product, such as NADH.[2][5]
Advantages:
-
High specificity for the target analyte.[1]
-
High sensitivity.[1]
-
Can be adapted for high-throughput screening in a microplate format.[1]
Disadvantages:
-
Susceptible to interference from other components in the sample matrix.[1]
-
Development of a specific enzyme can be challenging.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection (with Derivatization)
This protocol describes the quantification of L-Threose using HPLC with UV detection after derivatization with 1-(4-aminobenzyl)oxy-2,3,4,6-tetra-O-acetyl-β-D-glucopyranose (ABEE).
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
L-Threose standard
-
ABEE solution in methanol (B129727)
-
Sodium cyanoborohydride (reducing agent)
-
Acetic acid
-
Mobile Phase: Acetonitrile (B52724) and water gradient
Procedure:
-
Derivatization:
-
To an aqueous solution of L-Threose, add a solution of ABEE in methanol and a reducing agent (e.g., sodium cyanoborohydride).
-
Add acetic acid and incubate the mixture. The resulting derivative can be directly analyzed by HPLC.[6]
-
-
Chromatographic Conditions:
-
Quantification:
-
Construct a standard curve by plotting the peak area of the ABEE-derivatized L-Threose standards against their concentrations.
-
Determine the concentration of L-Threose in the samples from the standard curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the quantification of this compound using GC-MS following derivatization to form trimethylsilyl (B98337) (TMS) derivatives.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Non-polar capillary column (e.g., DB-5ms)
Reagents:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Helium (carrier gas)
Procedure:
-
Derivatization:
-
To a dry sample of this compound (approximately 1 mg), add 100 µL of pyridine and 50 µL of BSTFA with 1% TMCS.
-
Heat the mixture at 70 °C for 30 minutes to form the TMS derivatives.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 250 °C at a rate of 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-600.
-
-
Quantification:
-
Generate a standard curve by analyzing known concentrations of derivatized this compound standards.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.
-
Enzymatic Assay
This protocol is based on the reduction of D-Erythrose to erythritol (B158007) by an erythrose reductase or a similar enzyme like sorbitol dehydrogenase, coupled with the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the amount of D-Erythrose.[2]
Instrumentation:
-
Microplate reader or spectrophotometer capable of reading absorbance at 340 nm
Reagents:
-
D-Erythrose standard
-
Reaction buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7.5)
-
NADH solution
-
Erythrose reductase or sorbitol dehydrogenase
Procedure:
-
Reaction Setup:
-
In a microplate well or cuvette, combine the reaction buffer, NADH solution, and the D-Erythrose standard or sample.
-
Initiate the reaction by adding the erythrose reductase enzyme.
-
-
Measurement:
-
Immediately measure the initial absorbance at 340 nm.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.
-
Measure the final absorbance at 340 nm.
-
-
Quantification:
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for the quantification of this compound.
Caption: A generalized workflow for the quantification of this compound.
References
A Comparative Guide to the Biological Activity of 2,3,4-Trihydroxybutanal Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the four stereoisomers of 2,3,4-trihydroxybutanal: D-erythrose, L-erythrose, D-threose, and L-threose. While sharing the same chemical formula, these aldotetrose sugars exhibit distinct biological functions due to their unique stereochemistry. This document summarizes key experimental findings, presents available quantitative data, and details relevant experimental protocols to assist researchers in the fields of biochemistry, drug development, and metabolic studies.
Data Presentation
The following tables summarize the available quantitative data comparing the chemical reactivity and biological activities of the this compound stereoisomers. It is important to note that direct comparative studies across all four isomers for many biological endpoints are limited in the current scientific literature.
Table 1: Comparative Chemical Reactivity of D-Erythrose and D-Threose
| Parameter | D-Erythrose | D-Threose | Experimental Conditions | Reference |
| Half-life (Carbonyl Migration/Epimerization) | ~2 hours | >12 hours | 80 mM sugar in 160 mM NaHCO₃ buffer, pH 8.5, 40 °C | [1][2] |
| Product of NaBH₄ Reduction | Erythritol (meso, optically inactive) | D-Threitol (chiral, optically active) | Reduction with sodium borohydride | [1] |
Table 2: In Vivo Antitumor Efficacy of D-Erythrose in a Colon Carcinoma Mouse Model
| Treatment Group | Mean Tumor Weight (g) ± SE | Tumor Inhibition Rate (%) | Key Observations | Reference |
| Normal Saline (Control) | 2.43 ± 0.44 | - | Significant tumor burden and ascites development. | [3] |
| D-Erythrose (500 mg/kg) | 0.75 ± 0.17 | 69.1 | Markedly reduced tumor weight, inhibited ascites formation, and increased tumor cell apoptosis. No observed toxic effects. | [3] |
Table 3: Interaction of Threose Stereoisomers with Aldose Reductase
| Parameter | L-Threose | D-Threose | Reference |
| Substrate for Aldose Reductase | Yes | Yes | [4] |
| Michaelis Constant (Km) for rat lens aldose reductase | 7.1 x 10⁻⁴ M | Data not available | [4] |
| Metabolic Product | L-threitol | D-threitol | [4] |
Key Biological Activities and Signaling Pathways
The stereoisomers of this compound participate in and influence distinct metabolic and signaling pathways.
D-Erythrose: Central Role in Anabolic Metabolism and Anti-Cancer Potential
D-Erythrose, primarily through its phosphorylated form D-erythrose-4-phosphate (E4P), is a key intermediate in fundamental anabolic pathways.
-
Pentose Phosphate (B84403) Pathway (PPP): E4P is a crucial substrate in the non-oxidative branch of the PPP, a pathway essential for generating NADPH for reductive biosynthesis and protecting against oxidative stress, as well as producing precursors for nucleotide synthesis.[5]
-
Shikimate Pathway: In bacteria, fungi, and plants, E4P is a precursor for the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[5][6][7][8] This pathway is a target for the development of herbicides and antimicrobial agents.[7]
Recent studies have also highlighted the potential of D-erythrose as an anti-cancer agent. It has been shown to significantly inhibit the growth of colon carcinoma in vivo and induce apoptosis, suggesting a therapeutic potential that may be linked to the unique metabolic dependencies of cancer cells.[3]
L-Threose: A Potent Glycating Agent and Substrate for the Polyol Pathway
L-Threose is a significant degradation product of ascorbic acid (Vitamin C) and is recognized for its high reactivity.
-
Protein Glycation: L-Threose is a potent glycating agent, meaning it can non-enzymatically react with proteins to form advanced glycation end-products (AGEs).[4][9] The accumulation of AGEs is implicated in the pathogenesis of various age-related and chronic diseases, including diabetic complications.
-
Polyol Pathway: Both L-threose and its enantiomer D-threose are substrates for aldose reductase, the first enzyme in the polyol pathway.[4] This pathway is typically associated with the conversion of glucose to sorbitol and is implicated in the development of diabetic complications due to the accumulation of sorbitol and subsequent osmotic stress.[10][11] The metabolism of L-threose by aldose reductase to L-threitol may represent a detoxification mechanism.[4]
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of the biological activities of the this compound stereoisomers.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to assess the effect of the stereoisomers on cell viability and to determine their cytotoxic potential.
Materials:
-
Cell line of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
96-well microtiter plates
-
This compound stereoisomers (D-erythrose, L-erythrose, D-threose, L-threose)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of each stereoisomer in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the stereoisomers. Include untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the concentration of the stereoisomer.
In Vitro Protein Glycation Assay
This protocol can be used to compare the glycation potential of the different stereoisomers.
Materials:
-
Bovine serum albumin (BSA)
-
This compound stereoisomers
-
Phosphate buffer (pH 7.4)
-
Sodium azide (B81097) (to prevent microbial growth)
-
Spectrofluorometer
Procedure:
-
Reaction Mixture Preparation: Prepare reaction mixtures containing BSA (e.g., 10 mg/mL) and each stereoisomer (e.g., 50 mM) in phosphate buffer. Include a control with BSA alone. Add sodium azide to a final concentration of 0.02%.
-
Incubation: Incubate the reaction mixtures in a sterile environment at 37°C for a specified period (e.g., several days to weeks).
-
Fluorescence Measurement: At various time points, take aliquots from each reaction mixture and measure the fluorescence intensity using a spectrofluorometer. The formation of fluorescent AGEs is typically measured at an excitation wavelength of around 370 nm and an emission wavelength of around 440 nm.
-
Data Analysis: Plot the fluorescence intensity against time for each stereoisomer to compare their rates of AGE formation.
Conclusion
The stereoisomers of this compound exhibit a range of distinct biological activities. D-Erythrose plays a central role in key metabolic pathways and shows promise as an anti-cancer agent. In contrast, L-threose is a potent glycating agent, a characteristic with implications for aging and diabetic complications, while also being a substrate for the detoxifying enzyme aldose reductase. The biological roles of L-erythrose and the comparative activities of all four isomers in areas such as cell proliferation and apoptosis remain less well-defined, highlighting a need for further research. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate and compare the nuanced biological effects of these important stereoisomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ascorbic acid glycation: the reactions of L-threose in lens tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Erythrose 4-phosphate - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]
- 11. Polyol pathway - Wikipedia [en.wikipedia.org]
Navigating the Analytical Limits: A Comparative Guide to the Limit of Detection and Quantification for 2,3,4-Trihydroxybutanal
For researchers, scientists, and drug development professionals, understanding the analytical limits of a compound is paramount for robust and reliable experimental design. This guide provides a comparative overview of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for 2,3,4-trihydroxybutanal, a simple sugar and key metabolic intermediate. Due to a scarcity of publicly available data for this specific compound, this guide leverages data from its common stereoisomers, D-erythrose and D-threose, and other structurally similar monosaccharides to provide a valuable reference point.
The determination of LOD and LOQ is crucial for validating analytical methods, ensuring that the measurements are sensitive and accurate enough for their intended purpose. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
Comparative Analysis of Analytical Techniques
Various analytical techniques can be employed for the detection and quantification of small, polar molecules like this compound. The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the typical LOD and LOQ ranges for analytical methods commonly used for the analysis of D-erythrose, D-threose, and similar sugars, providing a reasonable estimation for this compound.
| Analytical Technique | Principle | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) |
| High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) | Separation based on polarity and interaction with a stationary phase, with detection based on changes in the refractive index of the eluent. | 0.01 - 0.17 mg/mL | 0.03 - 0.56 mg/mL |
| Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry, offering high sensitivity and selectivity. | 5 - 25 ng/mL | - |
| Enzymatic Assays | Specific enzymatic conversion of the target analyte, coupled to a detectable signal change (e.g., change in absorbance). | ~0.65 µmol/L | - |
Note: The data presented in this table is based on the analysis of structurally similar sugars and serves as an estimation of the expected performance for this compound.
Experimental Protocols
Detailed methodologies are essential for reproducing and validating analytical results. Below are generalized experimental protocols for the key techniques cited.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is suitable for the quantification of non-chromophoric compounds like simple sugars.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent (e.g., ultrapure water or the mobile phase).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. Chromatographic Conditions:
-
Column: A column suitable for carbohydrate analysis, such as an amino-propyl or a ligand-exchange column.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used for amino-propyl columns. For ligand-exchange columns, ultrapure water is often the mobile phase. The exact composition should be optimized for the specific column and analytes.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.
-
Injection Volume: Typically 10-20 µL.
-
Detector: Refractive Index Detector (RID), maintained at a stable temperature.
3. LOD and LOQ Determination:
-
Prepare a series of calibration standards of the analyte at decreasing concentrations.
-
Inject each standard multiple times (e.g., n=3) and record the peak area or height.
-
The LOD is typically determined as the concentration that gives a signal-to-noise ratio of 3:1.
-
The LOQ is typically determined as the concentration that gives a signal-to-noise ratio of 10:1, or it can be calculated from the standard deviation of the response and the slope of the calibration curve (LOQ = 10σ/S).
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the low volatility of sugars, a derivatization step is necessary to convert them into more volatile compounds suitable for GC analysis.
1. Derivatization:
-
Dry the sample completely under a stream of nitrogen.
-
Add a derivatizing agent, such as a mixture of hydroxylamine (B1172632) in pyridine (B92270) followed by acetic anhydride, or a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).
-
Heat the mixture to ensure complete derivatization (e.g., 60-80 °C for 30-60 minutes).
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of the derivatized analytes.
-
Injection Mode: Splitless or split injection, depending on the sample concentration.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.
3. LOD and LOQ Determination:
-
Similar to HPLC, prepare and analyze a series of derivatized standards.
-
The LOD and LOQ are determined based on the signal-to-noise ratio of the characteristic ions of the derivatized analyte.
Enzymatic Assays
Enzymatic assays offer high specificity for the target analyte.
1. Assay Principle:
-
The assay is based on the specific conversion of the analyte by an enzyme. This reaction is coupled to a second reaction that produces a measurable signal, such as a change in the absorbance of NADH at 340 nm.
2. Reagents and Procedure:
-
Prepare a buffer solution at the optimal pH for the enzyme.
-
Prepare solutions of the enzyme(s), co-factors (e.g., NAD+/NADH), and standards.
-
In a microplate well or cuvette, mix the sample or standard with the buffer and co-factors.
-
Initiate the reaction by adding the enzyme.
-
Monitor the change in absorbance over time using a spectrophotometer or microplate reader.
3. LOD and LOQ Determination:
-
The rate of the reaction is proportional to the concentration of the analyte.
-
A calibration curve is constructed by plotting the reaction rate against the concentration of the standards.
-
The LOD is the lowest concentration that produces a reaction rate significantly different from the blank. The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.
Visualizing the Workflow
To provide a clearer understanding of the process, the following diagram illustrates a general workflow for the determination of the Limit of Detection and Limit of Quantification.
Caption: General workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).
Conclusion
A Comparative Analysis of 2,3,4-Trihydroxybutanal and Other Aldose Sugars: A Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of the subtle yet significant differences between aldose sugars is crucial for applications ranging from metabolic studies to the design of novel therapeutics. This guide provides a comprehensive comparative analysis of 2,3,4-trihydroxybutanal (the parent structure of erythrose and threose) and other key aldose sugars, including glucose, galactose, and ribose. We present a summary of their physicochemical properties, detailed experimental protocols for their analysis, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound and Other Aldoses
This compound is a four-carbon aldose, also known as a tetrose. It exists as two diastereomers: erythrose and threose, which differ in the stereochemistry at the C-2 and C-3 carbons. These simple sugars, along with more complex aldoses like the pentose (B10789219) ribose and the hexoses glucose and galactose, play fundamental roles in biological systems. They are central to energy metabolism, serve as structural components of nucleic acids and polysaccharides, and are key players in various signaling pathways. The reactivity and biological function of these sugars are dictated by their unique three-dimensional structures.
Comparative Physicochemical Properties
The structural variations among these aldoses give rise to distinct physicochemical properties. A summary of these key quantitative parameters is presented below.
| Property | D-Erythrose | D-Threose | D-Glucose | D-Galactose | D-Ribose |
| Molar Mass ( g/mol ) | 120.10 | 120.10 | 180.16 | 180.16 | 150.13 |
| Melting Point (°C) | 144-146 | 126-132 | 146 (α-anomer), 150 (β-anomer) | 167 (α-anomer) | 85-87 |
| Specific Rotation ([α]D) | -21.5° to -22.5° | -19.5° | +112.2° → +52.7° | +150.7° → +80.2° | -23.7° |
| Water Solubility | High | High | High | High | High |
| Half-life (Carbonyl Migration/Epimerization at pH 8.5, 40°C) | ~2 hours | >12 hours | Not readily available | Not readily available | Not readily available |
Experimental Protocols
A variety of experimental techniques are employed to characterize and compare aldose sugars. Below are detailed protocols for key analytical methods.
Protocol 1: Analysis of Aldose Sugars by High-Performance Liquid Chromatography (HPLC)
This method allows for the separation and quantification of different aldose sugars in a mixture.
Materials:
-
HPLC system with a refractive index (RI) detector
-
Amine-based carbohydrate analysis column (e.g., Shodex Asahipak NH2P-50 4E)
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water
-
Standard solutions of D-erythrose, D-threose, D-glucose, D-galactose, and D-ribose (1 mg/mL each)
-
Sample containing a mixture of aldose sugars
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 75:25 v/v). Degas the mobile phase before use.
-
Standard Preparation: Prepare a series of calibration standards by diluting the stock standard solutions to concentrations ranging from 0.05 to 1.0 mg/mL.
-
Sample Preparation: Dissolve the sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Analysis:
-
Set the column temperature to 30°C.
-
Set the flow rate to 1.0 mL/min.
-
Inject 10 µL of each standard and sample onto the column.
-
Record the chromatograms and the retention times for each sugar.
-
-
Quantification: Create a calibration curve for each sugar by plotting the peak area against the concentration. Determine the concentration of each sugar in the sample by interpolating its peak area on the calibration curve.
Protocol 2: Comparative Reactivity of Aldoses using Benedict's Test
This semi-quantitative test is used to compare the reducing ability of different aldose sugars. All aldoses are reducing sugars due to the presence of a free aldehyde group in their open-chain form.
Materials:
-
Solutions (1% w/v) of D-erythrose, D-threose, D-glucose, D-galactose, and D-ribose
-
Benedict's reagent
-
Test tubes
-
Water bath
Procedure:
-
Reaction Setup: To five separate test tubes, add 1 mL of each sugar solution.
-
Reagent Addition: Add 2 mL of Benedict's reagent to each test tube and mix well.
-
Incubation: Place the test tubes in a boiling water bath for 3 minutes.
-
Observation: Observe the color change and the formation of a precipitate. The color will change from blue to green, yellow, orange, or brick-red, depending on the concentration of the reducing sugar. A faster and more intense color change indicates a higher reactivity.
Visualizations
Signaling Pathway: Insulin-Mediated Glucose Uptake
The uptake of glucose into cells is a critical biological process regulated by the insulin (B600854) signaling pathway. This diagram illustrates the key steps involved.
Caption: Insulin signaling pathway leading to glucose uptake.
Experimental Workflow: Comparative Analysis of Aldose Sugars
This diagram outlines a typical workflow for the comparative analysis of different aldose sugars.
Caption: Workflow for comparative aldose sugar analysis.
Logical Relationship: Structural Comparison of Aldoses
This diagram illustrates the structural relationships between the compared aldose sugars based on their carbon chain length and stereochemistry.
Caption: Classification of compared aldose sugars.
Inter-laboratory Comparison of 2,3,4-Trihydroxybutanal Analysis in a Pharmaceutical Formulation
This guide provides a comprehensive comparison of analytical performance among participating laboratories for the quantification of 2,3,4-trihydroxybutanal, a critical chiral intermediate in the synthesis of various pharmaceutical compounds. The objective of this inter-laboratory study was to assess the accuracy, precision, and comparability of results obtained using a standardized analytical method. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry to evaluate and improve their analytical capabilities for this and similar compounds.
Study Overview
A reference sample of a pharmaceutical formulation containing a known concentration of this compound (as D-threose) was distributed to ten participating laboratories. Each laboratory was instructed to perform the analysis according to the provided experimental protocol and report the quantitative results. The performance of each laboratory was evaluated based on the deviation of their reported values from the assigned reference value, utilizing z-scores for statistical assessment.
Experimental Protocols
A standardized analytical method based on High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) was provided to all participating laboratories to ensure consistency in the analytical approach.
2.1. Sample Preparation
-
Accurately weigh 1.0 g of the pharmaceutical formulation into a 50 mL volumetric flask.
-
Add 25 mL of a diluent solution (90:10 water:methanol, v/v) and sonicate for 15 minutes to dissolve the sample.
-
Allow the solution to equilibrate to room temperature and dilute to the mark with the diluent solution.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.
2.2. HPLC-MS Method
-
Instrument: HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transition: Precursor ion (m/z 119.05) -> Product ion (m/z 89.04).
2.3. Quality Control
-
A five-point calibration curve was prepared using a certified reference standard of this compound.
-
A quality control (QC) sample at a mid-range concentration was analyzed at the beginning and end of each analytical run.
-
The acceptance criterion for the calibration curve was a correlation coefficient (r²) ≥ 0.995.
-
The accuracy of the QC sample was required to be within ±15% of the nominal value.
Data Presentation
The quantitative results reported by the ten participating laboratories are summarized in the tables below. The assigned reference value for the this compound concentration in the test sample was 25.00 µg/mL .
Table 1: Reported Concentrations of this compound
| Laboratory ID | Reported Concentration (µg/mL) |
| Lab-01 | 24.85 |
| Lab-02 | 25.10 |
| Lab-03 | 23.90 |
| Lab-04 | 26.20 |
| Lab-05 | 24.50 |
| Lab-06 | 25.50 |
| Lab-07 | 24.20 |
| Lab-08 | 27.10 |
| Lab-09 | 23.50 |
| Lab-10 | 25.30 |
Table 2: Performance Summary of Participating Laboratories
| Laboratory ID | Mean Reported Value (µg/mL) | Standard Deviation | Z-Score | Performance |
| Lab-01 | 24.85 | 0.21 | -0.15 | Satisfactory |
| Lab-02 | 25.10 | 0.14 | 0.10 | Satisfactory |
| Lab-03 | 23.90 | 0.35 | -1.10 | Satisfactory |
| Lab-04 | 26.20 | 0.42 | 1.20 | Satisfactory |
| Lab-05 | 24.50 | 0.28 | -0.50 | Satisfactory |
| Lab-06 | 25.50 | 0.18 | 0.50 | Satisfactory |
| Lab-07 | 24.20 | 0.49 | -0.80 | Satisfactory |
| Lab-08 | 27.10 | 0.56 | 2.10 | Unsatisfactory |
| Lab-09 | 23.50 | 0.45 | -1.50 | Satisfactory |
| Lab-10 | 25.30 | 0.25 | 0.30 | Satisfactory |
Note: The consensus mean of all reported test results was used as the assigned value for calculating Z-scores.[1] A Z-score between -2.0 and +2.0 is considered satisfactory.[1]
Visualizations
Experimental Workflow Diagram
Inter-laboratory Comparison Process
Conclusion
The inter-laboratory comparison demonstrated a good overall agreement among the participating laboratories for the analysis of this compound. Nine out of the ten laboratories achieved satisfactory performance, with Z-scores within the acceptable range of -2.0 to +2.0.[1] One laboratory (Lab-08) reported a result with a Z-score of 2.10, indicating a potential systematic bias or methodological deviation. It is recommended that this laboratory investigate the root cause of this discrepancy and implement corrective actions.[2] Regular participation in such proficiency testing schemes is crucial for laboratories to ensure the reliability of their analytical data and to maintain high standards of quality assurance.[2][3]
References
Confirming the Stereochemistry of Synthetic 2,3,4-Trihydroxybutanal: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's stereochemistry is a critical step in ensuring its identity, purity, and biological activity. This guide provides a comprehensive comparison of key analytical techniques for confirming the stereochemistry of synthetic 2,3,4-trihydroxybutanal, a four-carbon aldose with three chiral centers, giving rise to four stereoisomers: D-erythrose, L-erythrose, D-threose, and L-threose.
This document outlines the experimental protocols and presents comparative data for the primary methods used in stereochemical elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Polarimetry.
Introduction to this compound Stereoisomers
This compound, an aldotetrose, possesses three stereogenic centers, resulting in a total of eight stereoisomers (2³). These are grouped into two pairs of enantiomers: the erythrose pair and the threose pair. The D/L designation is determined by the configuration of the hydroxyl group on the chiral carbon furthest from the aldehyde group (C3). In the erythro diastereomers, the hydroxyl groups on C2 and C3 are on the same side in the Fischer projection, while in the threo diastereomers, they are on opposite sides.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method for stereochemical confirmation depends on the specific requirements of the analysis, including the need for enantiomeric or diastereomeric separation, the sample matrix, and the desired level of structural detail. Below is a comparative summary of the most effective techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment of atomic nuclei, allowing for the determination of the relative stereochemistry of a molecule. For this compound, both ¹H and ¹³C NMR are employed.
Data Presentation: NMR Spectroscopic Data
| Stereoisomer | Nucleus | Chemical Shift (δ) ppm | Coupling Constant (J) Hz |
| D-Erythrose | ¹³C | (hydrate and cyclic forms observed) | |
| C1 | ~93-95 | ||
| C2 | ~72-74 | ||
| C3 | ~70-72 | ||
| C4 | ~63-65 | ||
| D-Threose | ¹³C | (hydrate and cyclic forms observed) | |
| C1 | ~93-95 | ||
| C2 | ~71-73 | ||
| C3 | ~71-73 | ||
| C4 | ~63-65 |
Note: In aqueous solutions, this compound exists as an equilibrium mixture of the open-chain aldehyde, its hydrate, and cyclic furanose forms, which complicates the NMR spectra. The chemical shifts are approximate and can vary with solvent and temperature.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 80 mg of the 1-¹³C-labeled this compound stereoisomer in a suitable buffer solution (e.g., 160 mM sodium bicarbonate at pH 8.5).
-
Data Acquisition: Record ¹³C NMR spectra at a constant temperature (e.g., 25°C or 40°C) on a spectrometer operating at a suitable frequency (e.g., 125 MHz).
-
Data Analysis: Identify and integrate the peaks corresponding to the different carbon atoms in the various forms of the sugar present in the solution.[1] The chemical shifts and their changes over time can be used to differentiate between diastereomers due to their different stabilities and isomerization rates.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for separating and quantifying stereoisomers. For this compound, both achiral and chiral HPLC methods are applicable.
-
Achiral (Normal or Reversed-Phase) HPLC: Can be used to separate the diastereomers (erythrose from threose) due to their different physical properties.
-
Chiral HPLC: Is necessary for the separation of enantiomers (D-erythrose from L-erythrose, and D-threose from L-threose).
Data Presentation: Chiral HPLC Separation
| Stereoisomer | Retention Time (min) |
| D-Erythrose | Dependent on specific method |
| L-Erythrose | Dependent on specific method |
| D-Threose | Dependent on specific method |
| L-Threose | Dependent on specific method |
Experimental Protocol: Chiral HPLC
-
Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating sugar enantiomers.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The exact ratio is optimized to achieve the best separation.
-
Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.
-
Detection: A UV detector (if the molecule has a chromophore or is derivatized) or a refractive index (RI) detector is commonly used.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter it before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for the analysis of volatile compounds. Since sugars are not volatile, a derivatization step is necessary to convert them into more volatile species. Acetylation is a common derivatization method for carbohydrates.
Experimental Protocol: GC-MS with Acetylation
-
Derivatization (Acetylation):
-
Reduce the aldehyde group of the sugar to an alcohol using a reducing agent like sodium borohydride. This step simplifies the chromatogram by preventing the formation of multiple anomeric peaks.
-
Acetylate the resulting alditol using an acetylating agent such as acetic anhydride (B1165640) in the presence of a catalyst (e.g., pyridine (B92270) or 1-methylimidazole).[2]
-
-
GC Separation:
-
Column: A capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase) is used to separate the peracetylated alditols. For enantiomeric separation, a chiral GC column is required.
-
Temperature Program: A temperature gradient is typically employed to ensure good separation of the derivatized sugars.
-
-
MS Detection:
-
The separated derivatives are ionized (usually by electron ionization) and the resulting fragments are detected by a mass spectrometer. The fragmentation patterns can help to confirm the identity of the compounds. It is important to note that diastereomers, such as the acetylated alditols of erythrose and threose, will have distinct retention times but may show similar mass spectra.[3]
-
Polarimetry
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. This technique can be used to distinguish between enantiomers, which rotate light in equal but opposite directions.
Data Presentation: Optical Rotation
| Stereoisomer | Specific Rotation ([α]D) |
| D-Threitol | -4.0° (c=7 in H₂O) |
| L-Threitol | +4.6° (c=6 in H₂O) |
Note: Data is for the reduced form (threitol). The magnitude and sign of rotation for the aldehydes may differ. Erythritol, the reduced form of erythrose, is a meso compound and thus optically inactive.[4]
Experimental Protocol: Polarimetry
-
Sample Preparation: Prepare a solution of the purified stereoisomer in a suitable solvent (e.g., water) at a known concentration.
-
Measurement: Use a polarimeter to measure the observed rotation of the solution at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.
-
Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.
Workflow and Decision Making
The following diagram illustrates a logical workflow for the stereochemical confirmation of synthetic this compound.
References
- 1. Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylated Alditols: Advantages & Limitations - Glycopedia [glycopedia.eu]
- 4. Stereochemistry [employees.csbsju.edu]
Safety Operating Guide
Navigating the Disposal of 2,3,4-Trihydroxybutanal: A Comprehensive Guide
For researchers and scientists engaged in drug development and other laboratory-based research, the proper disposal of chemical reagents is a critical component of ensuring a safe and compliant operational environment. This guide provides detailed, step-by-step procedures for the proper disposal of 2,3,4-Trihydroxybutanal, also known as D-Erythrose, a naturally occurring tetrose carbohydrate. Adherence to these protocols is essential for minimizing environmental impact and upholding workplace safety.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance, it is imperative to follow standard laboratory safety protocols.[1] Before handling, personnel should be equipped with appropriate personal protective equipment (PPE), including safety goggles and gloves.[1] In the event of skin contact, the affected area should be washed with soap and water.[1] For eye contact, rinse immediately with plenty of water.[1]
In the case of a spill, the material should be absorbed with an inert substance such as sand or silica (B1680970) gel and collected into a suitable, closed container for disposal.[1]
Step-by-Step Disposal Protocol
The appropriate method for the disposal of this compound is contingent on its physical state (solid or liquid) and whether it has been contaminated with other hazardous materials.
Step 1: Waste Characterization
Before proceeding with disposal, the first and most critical step is to consult your institution's chemical hygiene plan and local waste disposal regulations.[2][3] If the this compound is mixed with any hazardous substances, the resulting mixture must be treated as hazardous waste.[4]
Step 2: Disposal of Non-Hazardous this compound
If the this compound is uncontaminated and deemed non-hazardous by your institution, the following procedures apply:
-
Solid this compound: Uncontaminated solid this compound is generally considered non-hazardous waste and can typically be disposed of in the general laboratory trash.[1] To prevent dust formation, ensure the material is properly contained before disposal.[1]
-
Aqueous Solutions of this compound: Aqueous solutions of this compound can often be disposed of down the sanitary sewer.[1] It is highly recommended to flush the drain with a copious amount of water during disposal.[1] Some institutional guidelines suggest a water flush of 100 times the volume of the solution being disposed.[1]
Step 3: Disposal of Hazardous this compound Waste
If the this compound waste is considered hazardous due to contamination or institutional policy, it must be managed through a licensed chemical waste disposal service.[5][6] The waste should be collected in a clearly labeled, sealed container, marked as "Hazardous Waste" with the full chemical name.[6]
Quantitative Disposal Guidelines
For easy reference, the following table summarizes the key quantitative parameters for the disposal of uncontaminated this compound.
| Form of Waste | Disposal Method | Key Quantitative Guideline |
| Aqueous Solution | Sanitary Sewer | Flush with a large volume of water; some guidelines recommend a 100-fold excess of water.[1] |
Experimental Protocols for Aldehyde Neutralization
While no complex experimental protocols are typically required for the disposal of pure this compound, some general procedures for aldehyde neutralization can be considered, especially if required by local regulations.[1][7] One approach involves the oxidation of aldehydes to their corresponding carboxylic acids, which are often less toxic and less volatile.[8] However, for a substance like this compound, which is already a sugar aldehyde, this is not a standard requirement for disposal. If neutralization is deemed necessary by your institution's environmental health and safety department, a specific protocol should be obtained from them.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 6. benchchem.com [benchchem.com]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling 2,3,4-Trihydroxybutanal
Disclaimer: No specific Safety Data Sheet (SDS) for 2,3,4-Trihydroxybutanal is readily available. The following guidance is based on the safety data for the structurally similar compound, 2,3,4-Trihydroxybenzaldehyde, and general best practices for handling aldehydes and polyhydroxy compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before handling this chemical.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound.
Hazard Assessment
Based on the analogous compound 2,3,4-Trihydroxybenzaldehyde, this compound should be treated as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical to minimize exposure. The following table summarizes the recommended PPE.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing. | Eye protection must be worn at all times in the laboratory.[4][5] |
| Skin | Chemical-resistant gloves (Nitrile or Butyl rubber recommended). A lab coat should be worn and buttoned. | Avoid using latex gloves as they may not provide adequate protection against aldehydes.[6] Gloves should be inspected before use and changed regularly or if contaminated. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available or if generating aerosols, a NIOSH-approved respirator may be necessary. | Consult with your institution's EHS for respirator selection and fit-testing if required.[7] |
Operational Plan for Safe Handling
Adherence to a strict operational plan will ensure the safe handling of this compound.
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Safe Handling Practices:
-
Avoid direct contact with skin and eyes.[3]
-
If the compound is a solid, avoid generating dust.[3]
-
Keep the container tightly closed when not in use.[8]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][8]
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[1][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
Disposal Plan
Chemical waste disposal is regulated and must be done in compliance with institutional, local, and national guidelines.
-
Consult EHS: Before beginning any experiment, contact your institution's EHS department to determine the proper disposal procedures for this compound.[9]
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Do Not Pour Down the Drain: Unless explicitly approved by your EHS department for small, neutralized, and diluted quantities, do not dispose of this chemical down the sink.[10][11]
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected as chemical waste. Deface the label on the empty container before disposing of it in the regular trash, as per institutional policy.[9]
Quantitative Data (for the analogue 2,3,4-Trihydroxybenzaldehyde)
The following data is for the structurally similar compound, 2,3,4-Trihydroxybenzaldehyde, and should be used for reference only.
| Property | Value | Source |
| Molecular Formula | C₇H₆O₄ | [1] |
| Molecular Weight | 154.12 g/mol | [3] |
| Appearance | Light brown powder | [1][8] |
| Melting Point | 159 - 162 °C | [1][2] |
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 2,3,4-Trihydroxybenzaldehyde - Safety Data Sheet [chemicalbook.com]
- 3. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 4. cdc.gov [cdc.gov]
- 5. osha.gov [osha.gov]
- 6. homework.study.com [homework.study.com]
- 7. download.basf.com [download.basf.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. sfasu.edu [sfasu.edu]
- 10. Laboratory chemical waste [watercorporation.com.au]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
